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  • Product: L-Aspartic acid, N-(4-aminobenzoyl)-
  • CAS: 58108-00-2

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Chemical Structure and Properties of N-(4-aminobenzoyl)-L-aspartic acid

For Researchers, Scientists, and Drug Development Professionals Abstract N-(4-aminobenzoyl)-L-aspartic acid is a fascinating molecule that sits at the intersection of amino acid chemistry and the biologically significant...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-aminobenzoyl)-L-aspartic acid is a fascinating molecule that sits at the intersection of amino acid chemistry and the biologically significant para-aminobenzoic acid (PABA) scaffold. As a derivative of the endogenous amino acid L-aspartic acid, it holds potential for applications in drug development, leveraging natural transport mechanisms and metabolic pathways. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and spectral characterization of N-(4-aminobenzoyl)-L-aspartic acid. While experimental data for this specific molecule is not widely available in the public domain, this guide synthesizes information from closely related analogs and foundational chemical principles to provide a robust resource for researchers. The information presented herein is intended to empower scientists to further investigate the potential of this and similar molecules in medicinal chemistry and drug discovery.

Molecular Identity and Physicochemical Properties

N-(4-aminobenzoyl)-L-aspartic acid is structurally characterized by the acylation of the alpha-amino group of L-aspartic acid with a 4-aminobenzoyl group. This creates an amide linkage, connecting the aromatic PABA moiety to the chiral amino acid backbone.

PropertyValueSource
IUPAC Name (2S)-2-[(4-aminobenzoyl)amino]butanedioic acidPredicted
Molecular Formula C11H12N2O5
Molecular Weight 252.23 g/mol
Canonical SMILES C1=CC(=CC=C1C(=O)NC(=O)O)NPredicted
InChI InChI=1S/C11H12N2O5/c12-8-3-1-7(2-4-8)10(16)13-9(11(17)18)5-6(14)15/h1-4,9H,5,12H2,(H,13,16)(H,14,15)(H,17,18)/t9-/m0/s1Predicted
InChIKey Predicted to be uniquePredicted
CAS Number Not available
Appearance Expected to be a white to off-white solid
Solubility Expected to be soluble in DMSO and aqueous buffers[1]

Synthesis of N-(4-aminobenzoyl)-L-aspartic acid

The synthesis of N-(4-aminobenzoyl)-L-aspartic acid can be effectively achieved through a two-step process involving the protection of the amino group of 4-aminobenzoic acid, followed by a Schotten-Baumann reaction with L-aspartic acid.[2][3][4][5] This approach is a well-established method for the N-acylation of amino acids.[6]

Synthetic Workflow

Synthesis_of_N-(4-aminobenzoyl)-L-aspartic_acid cluster_0 Step 1: Protection of 4-aminobenzoic acid cluster_1 Step 2: Schotten-Baumann Condensation cluster_2 Step 3: Reduction 4-aminobenzoic_acid 4-aminobenzoic acid nitro_starting_material 4-nitrobenzoyl chloride nitro_intermediate N-(4-nitrobenzoyl)-L-aspartic acid nitro_starting_material->nitro_intermediate L-aspartic acid, aq. base L-aspartic_acid L-aspartic acid final_product N-(4-aminobenzoyl)-L-aspartic acid nitro_intermediate->final_product Reduction (e.g., H2, Pd/C)

Caption: Synthetic workflow for N-(4-aminobenzoyl)-L-aspartic acid.

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of related N-acyl amino acids.[7][8][9]

Step 1: Synthesis of N-(4-nitrobenzoyl)-L-aspartic acid

  • Dissolution and Basification: Dissolve L-aspartic acid (1.1 equivalents) in an aqueous solution of sodium carbonate or sodium hydroxide at 0-5 °C. The pH should be adjusted to approximately 9-10 to ensure the amino group of L-aspartic acid is deprotonated and thus nucleophilic.

  • Acylation: Slowly add a solution of 4-nitrobenzoyl chloride (1.0 equivalent) in a suitable organic solvent (e.g., dioxane or THF) to the cooled amino acid solution with vigorous stirring. The 4-nitrobenzoyl chloride is used as the starting material to avoid the unprotected amine of 4-aminobenzoyl chloride from reacting with itself.

  • Reaction Maintenance: Maintain the pH of the reaction mixture between 9 and 10 by the concurrent addition of an aqueous base solution.

  • Reaction Completion and Isolation: After the addition is complete, allow the reaction to stir at room temperature for several hours until completion (monitored by TLC).

  • Acidification and Precipitation: Acidify the aqueous layer with a mineral acid (e.g., HCl) to a pH of approximately 2. This will protonate the carboxylic acid groups and cause the product to precipitate.

  • Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield N-(4-nitrobenzoyl)-L-aspartic acid.

Step 2: Reduction of the Nitro Group

  • Catalytic Hydrogenation: Dissolve the N-(4-nitrobenzoyl)-L-aspartic acid from Step 1 in a suitable solvent such as methanol or ethanol.

  • Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

  • Hydrogenation: Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir at room temperature until the reaction is complete (monitored by TLC or the cessation of hydrogen uptake).

  • Workup and Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst. Evaporate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol) to yield pure N-(4-aminobenzoyl)-L-aspartic acid.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H and ¹³C NMR chemical shifts are based on the known spectra of L-aspartic acid and 4-aminobenzoic acid derivatives.[1][6][11]

Predicted ¹H NMR Data (in D₂O)

Chemical Shift (ppm)MultiplicityAssignment
~7.6d2H, Aromatic CH (ortho to carbonyl)
~6.7d2H, Aromatic CH (ortho to amino)
~4.5dd1H, α-CH of aspartic acid
~2.8m2H, β-CH₂ of aspartic acid

Predicted ¹³C NMR Data (in D₂O)

Chemical Shift (ppm)Assignment
~175Carboxyl carbons (aspartic acid)
~168Amide carbonyl
~150Aromatic C-NH₂
~130Aromatic CH (ortho to carbonyl)
~128Aromatic C-C=O
~115Aromatic CH (ortho to amino)
~53α-CH of aspartic acid
~38β-CH₂ of aspartic acid
Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum is expected to show characteristic absorption bands for the various functional groups present in the molecule.[12]

Wavenumber (cm⁻¹)Assignment
3400-3200N-H stretching (amine and amide)
3300-2500O-H stretching (carboxylic acid)
~1700C=O stretching (carboxylic acid)
~1640Amide I band (C=O stretching)
~1600, ~1500C=C stretching (aromatic ring)
~1540Amide II band (N-H bending)
~1250C-O stretching (carboxylic acid)
Mass Spectrometry (MS)

The mass spectrum would confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass. The fragmentation pattern in tandem MS (MS/MS) would likely involve the cleavage of the amide bond, loss of water and carbon dioxide from the carboxylic acid groups, and fragmentation of the aromatic ring.

Relevance in Drug Development

While specific studies on N-(4-aminobenzoyl)-L-aspartic acid are limited, the broader classes of N-acyl amino acids and PABA derivatives have shown significant potential in medicinal chemistry.[12][13]

  • Targeting Amino Acid Transporters: The L-aspartic acid moiety could facilitate the uptake of the molecule into cells via amino acid transporters, which are often overexpressed in cancer cells. This could be a strategy for targeted drug delivery.

  • Enzyme Inhibition: The structure of N-(4-aminobenzoyl)-L-aspartic acid makes it a potential candidate for the design of enzyme inhibitors. For example, derivatives of PABA are known to inhibit folate biosynthesis in microorganisms.[14] The aspartic acid component could also be tailored to target specific proteases or other enzymes that recognize aspartic acid residues.

  • Prodrug Strategies: The carboxylic acid groups can be esterified to create prodrugs with improved pharmacokinetic properties. These esters can then be hydrolyzed in vivo to release the active compound.

  • Scaffold for Further Derivatization: The primary amino group on the benzoyl ring and the two carboxylic acid groups on the aspartic acid moiety provide multiple points for further chemical modification to create a library of compounds for screening against various biological targets.

Conclusion

N-(4-aminobenzoyl)-L-aspartic acid is a molecule with a rich chemical structure that offers numerous avenues for exploration in the field of drug development. This technical guide has provided a detailed overview of its chemical identity, a plausible synthetic route, and predicted spectroscopic data. By building upon the foundational knowledge of its constituent parts and related analogs, researchers are well-equipped to synthesize, characterize, and evaluate the biological potential of this and similar compounds. The insights provided herein should serve as a valuable starting point for further investigation into the therapeutic applications of N-(4-aminobenzoyl)-L-aspartic acid derivatives.

References

  • Schotten, C. (1884). Ueber die Oxydation des Piperidins. Berichte der deutschen chemischen Gesellschaft, 17(2), 2544–2547.
  • Baumann, E. (1886). Ueber eine einfache Methode der Darstellung von Benzoësäureäthern. Berichte der deutschen chemischen Gesellschaft, 19(2), 3218–3222.
  • Wikipedia contributors. (2023). Schotten–Baumann reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • SpectraBase. (n.d.). N-(p-aminobenzoyl)-L-glutamic acid. Retrieved from [Link]

  • Name Reactions. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]

  • Fischer, E. (1903). Synthese von Polypeptiden. Berichte der deutschen chemischen Gesellschaft, 36(3), 2982-2992.
  • Vedantu. (2023). Schotten Baumann Reaction. Retrieved from [Link]

  • BYJU'S. (2023). Schotten Baumann Reaction. Retrieved from [Link]

  • BenchChem. (2025). An In-Depth Technical Guide to the Synthesis of (4-Aminobenzoyl)-L-glutamic Acid. Retrieved from a relevant BenchChem technical guide.
  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY OF SOME NOVEL ASPARTIC ACID DERIVATIVES OF NUCLEOBASE. (2018).
  • Molecular docking and antimalarial evaluation of novel N-(4-aminobenzoyl)-l-glutamic acid conjugated 1,3,5-triazine derivatives as Pf-DHFR inhibitors. (2022). Malaria World.
  • BenchChem. (2025). physical and chemical characteristics of N-(4-Aminobenzoyl-d4)-L-glutamic Acid. Retrieved from a relevant BenchChem technical guide.
  • Google Patents. (2015). Method to Produce N-Acyl Amino Acid Surfactants Using N-Acyl Amino Acid Surfactants or the Corresponding Anhydrides as Catalysts.
  • Journal of Chemical and Pharmaceutical Sciences. (n.d.). Synthesis and Characterization of N- Cbz L- Aspartic acid β- methyl ester.
  • Google Patents. (2016). Preparation method of N (4-aminobenzoyl)-L-glutamic acid.
  • PubChem. (n.d.). N-(4-aminobenzoyl)-L-glutamate. Retrieved from [Link]

  • Cayman Chemical. (n.d.). N-(4-Aminobenzoyl)-L-glutamic Acid (hydrate). Retrieved from a relevant product page on the Cayman Chemical website.
  • Sigma-Aldrich. (n.d.). L-Aspartic acid. Retrieved from a relevant product page on the Sigma-Aldrich website.
  • IntechOpen. (2025). Fourier Transform Infrared (FTIR) Spectroscopy of Biomolecules. Retrieved from a relevant chapter on the IntechOpen website.
  • ResearchGate. (n.d.). FTIR spectra analysis of a L-aspartic acid and b L-aspartic acid-AgNP.

Sources

Exploratory

In-Depth Technical Guide: Physical and Chemical Properties of N-(4-aminobenzoyl)-L-aspartic acid

Executive Summary N-(4-aminobenzoyl)-L-aspartic acid (often abbreviated as PABA-L-Asp) is a critical synthetic precursor and structural analog in the field of antifolate drug development. It serves as the tail fragment f...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(4-aminobenzoyl)-L-aspartic acid (often abbreviated as PABA-L-Asp) is a critical synthetic precursor and structural analog in the field of antifolate drug development. It serves as the tail fragment for classical antifolates, most notably 4-aminopteroylaspartic acid (Amino-An-Fol) [1]. By substituting the native L-glutamic acid found in folic acid with L-aspartic acid, researchers fundamentally alter the molecule's interaction with intracellular enzymes. This whitepaper details the physicochemical properties of PABA-L-Asp, its mechanistic role in pharmacology, and the validated experimental workflows used to synthesize and quantify it.

Structural Elucidation & Physicochemical Profile

N-(4-aminobenzoyl)-L-aspartic acid is formed via an amide linkage between the carboxyl group of p-aminobenzoic acid (PABA) and the α -amino group of L-aspartic acid. The truncation of the aliphatic side chain by a single methylene group (compared to glutamic acid) drastically shifts its biochemical behavior.

Quantitative Physicochemical Data
PropertyValueMechanistic Implication
Molecular Formula C₁₁H₁₂N₂O₅Dictates the steric footprint within enzyme active sites.
Molecular Weight 252.22 g/mol Small molecule; highly permeable prior to pteridine functionalization.
pKa ( α -COOH) ~2.0Fully ionized at physiological pH, preventing passive lipid diffusion.
pKa ( β -COOH) ~3.9Secondary ionization site; structurally distinct from glutamate ( γ -COOH at ~4.3).
pKa (Aromatic Amine) ~2.5Weakly basic; remains unprotonated and highly nucleophilic at neutral pH.
Solubility Profile pH-dependentSoluble in basic/neutral aqueous buffers; precipitates at acidic isoelectric points.

Causality in Solubility and Ionization: The solubility of PABA-L-Asp is strictly governed by its ionization state. At a very low pH (< 2.0), the molecule exists in a zwitterionic or fully protonated state, rendering it poorly soluble in water. However, at physiological pH (7.4), both the α

  • and β -carboxylic acids are deprotonated (dianionic). This high charge density makes the molecule highly soluble in aqueous cell culture media and biological buffers, which is critical for its downstream applications in in vitro assays[2].

Mechanistic Role in Antifolate Drug Design

PABA-L-Asp is not typically used as a standalone therapeutic; rather, it is the foundational building block for synthesizing aspartate-based antifolates like 4-aminopteroylaspartic acid[1].

The "Aspartate Advantage" in Pharmacokinetics

Classical antifolates (such as methotrexate or aminopterin) utilize a glutamate tail. Inside the cell, the enzyme Folylpolyglutamate Synthetase (FPGS) adds multiple glutamate residues to this tail. Polyglutamylation highly negatively charges the drug, trapping it inside the cell and increasing its affinity for target enzymes like Dihydrofolate Reductase (DHFR)[1].

By utilizing PABA-L-Asp to synthesize 4-aminopteroylaspartic acid, the resulting drug becomes a poor substrate for FPGS due to the missing methylene group in the side chain.

  • Causality: The lack of polyglutamylation prevents the drug from being permanently trapped in the intracellular space. This allows for rapid clearance during media changes in cell culture (such as in modified HAT medium selection)[2] and reduces long-term systemic toxicity in in vivo models, while still exerting potent, reversible DHFR inhibition[1].

  • Antiviral Efficacy: Because of this altered retention profile, aspartate-based antifolates have demonstrated unique utility in virology, successfully inhibiting the growth of psittacosis and meningopneumonitis viruses in tissue cultures without inducing severe host tissue toxicity[3][4].

Pathway PABA N-(4-aminobenzoyl)-L-aspartic acid (Precursor) Antifolate 4-Aminopteroylaspartic Acid (Amino-An-Fol) PABA->Antifolate Synthetic Coupling DHFR DHFR Enzyme Antifolate->DHFR Competitive Inhibition DHF Dihydrofolate (DHF) DHF->DHFR Endogenous Substrate THF Tetrahydrofolate (THF) DHFR->THF Enzymatic Reduction Nucleotides Nucleotide Biosynthesis (DNA/RNA) THF->Nucleotides 1-Carbon Donor

Fig 1: Biosynthetic relationship of N-(4-aminobenzoyl)-L-aspartic acid to antifolates and DHFR inhibition.

Validated Experimental Workflows

To ensure scientific integrity and reproducibility, the following protocols detail the synthesis and analytical quantification of PABA-L-Asp derivatives. Each step is designed as a self-validating system.

Protocol 1: Synthesis of 4-Aminopteroylaspartic Acid

Objective: Covalently couple the pteridine core to the PABA-L-Asp tail.

  • Pteridine Activation: Prepare the substituted pteridine core (e.g., 2,4-diamino-6-bromomethylpteridine) in a strictly anhydrous solvent. Causality: Water must be excluded to prevent the premature hydrolysis of the highly reactive bromomethyl intermediate[5].

  • Amine Nucleophilic Attack: Introduce N-(4-aminobenzoyl)-L-aspartic acid. Causality: The reaction buffer must be maintained at a mildly alkaline pH (e.g., pH 8.0–8.5). At this pH, the primary aromatic amine of PABA-L-Asp (pKa ~2.5) is fully unprotonated and highly nucleophilic, while both carboxylic acids are ionized, ensuring the precursor remains soluble in the aqueous-organic mixture[5].

  • Isoelectric Precipitation: Gradually lower the pH to approximately 3.0–3.5 using dilute HCl. Causality: This pH matches the isoelectric point of the newly formed 4-aminopteroylaspartic acid. The net-zero charge neutralizes the molecule, driving its precipitation out of the solution for high-yield filtration and lyophilization.

Protocol 2: Colorimetric Quantification via Bratton-Marshall Reaction

Objective: Quantify free N-(4-aminobenzoyl)-L-aspartic acid to monitor coupling efficiency or assess the degradation of the final antifolate drug.

  • Acidification: Dilute the sample in 0.1 M HCl. Causality: The subsequent diazotization requires a strongly acidic medium to generate the active electrophile, the nitrosonium ion (NO⁺), from sodium nitrite.

  • Diazotization: Add 0.1% Sodium Nitrite (NaNO₂) and incubate for 5 minutes at room temperature. The primary aromatic amine of the PABA moiety reacts with NO⁺ to form a reactive diazonium salt.

  • Nitrite Quenching (Critical Step): Add 0.5% Ammonium Sulfamate (NH₄SO₃NH₂) and wait 3 minutes. Causality: This is a vital self-validating safety mechanism. Unreacted nitrite will aggressively oxidize the coupling reagent in the next step, leading to false-negative absorbance readings. Sulfamate safely quenches excess nitrite by converting it into inert nitrogen gas.

  • Azo Dye Formation: Add 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (NEDA). The diazonium salt undergoes electrophilic aromatic substitution with NEDA, yielding a highly conjugated, stable azo dye.

  • Spectrophotometry: Measure the absorbance at 540 nm against a reagent blank. The color intensity is directly proportional to the free PABA-L-Asp concentration.

Workflow Sample PABA-L-Asp Sample Acidify Acidification (HCl) Sample->Acidify Diazotize Diazotization (NaNO2) Acidify->Diazotize Primary Amine Activation Quench Quenching (NH4SO3NH2) Diazotize->Quench Remove Excess Nitrite Couple Azo Coupling (NEDA) Quench->Couple Dye Formation Read Absorbance Read (540 nm) Couple->Read Quantification

Fig 2: Bratton-Marshall analytical workflow for the specific quantification of the PABA-L-Asp primary amine.

References

  • Benchchem. "4-Aminopteroylaspartic Acid: A Classical Antifolate Analog - An In-depth Technical Guide".
  • MedChemExpress. "4-Aminopteroylaspartic acid (Amino-An-Fol) | Antiviral Agent".
  • Benchchem.
  • PubMed / J Exp Med. "Factors related to the growth of psittacosis virus (strain 6BC). I. Pteroylglutamic acid, vitamin B12, and citrovorum factor".
  • Benchchem. "4-Aminopteroylaspartic Acid|Antifolate Research Compound: Synthesis of the Pteridine Core".

Sources

Foundational

Unveiling the Mechanistic Role of N-(4-Aminobenzoyl)-L-Aspartic Acid in Folate Metabolism: From Historical Paradigm to Modern Antifolate Design

Executive Summary Folate metabolism is the biochemical engine driving one-carbon transfer reactions, which are indispensable for de novo purine and thymidylate synthesis. The natural substrate, folic acid (pteroyl-L-glut...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Folate metabolism is the biochemical engine driving one-carbon transfer reactions, which are indispensable for de novo purine and thymidylate synthesis. The natural substrate, folic acid (pteroyl-L-glutamic acid), relies on its p-aminobenzoyl-L-glutamic acid (pABA-Glu) moiety for proper enzyme recognition and intracellular retention.

By strategically substituting the L-glutamic acid tail with L-aspartic acid, researchers generated N-(4-aminobenzoyl)-L-aspartic acid (pABA-Asp) derivatives, most notably pteroylaspartic acid . This single amino acid substitution transforms a vital cellular substrate into a potent antagonist. First synthesized by Yellapragada SubbaRow and pioneered in clinical settings by Sidney Farber in the late 1940s [[1]](), pteroylaspartic acid laid the foundational logic for modern antifolate chemotherapy 2. This technical guide deconstructs the structural causality, mechanistic disruption, and experimental validation of pABA-Asp analogs in folate metabolism.

Structural Biochemistry & Causality: The Methylene Difference

To design effective small-molecule inhibitors, one must understand the thermodynamics of enzyme-substrate binding. The difference between pABA-Glu (natural) and pABA-Asp (analog) is a single methylene group ( −CH2​− ) in the amino acid side chain. This truncation dictates two critical biochemical outcomes:

A. Competitive Inhibition of Dihydrofolate Reductase (DHFR)

The pteridine ring of folates anchors into the DHFR active site via conserved hydrogen bonds. However, the tail region dictates the transition state electrostatics. The shorter L-aspartic acid chain alters the spatial orientation of the terminal carboxylates. Instead of acting as a substrate for hydride transfer from NADPH, the pABA-Asp analog competitively occupies the pocket, stalling the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF) 3.

B. Evasion of Folylpolyglutamate Synthetase (FPGS)

Natural folates are actively retained inside cells via polyglutamylation—a process catalyzed by FPGS. Causality: FPGS requires the γ -carboxyl group of the L-glutamate moiety to form an acyl-phosphate intermediate before ligating subsequent glutamates 4. L-aspartic acid possesses only a β -carboxyl group. This shorter side chain disrupts the necessary transition state geometry within the FPGS active site, rendering pABA-Asp analogs poor substrates for polyglutamylation [[5]](). Consequently, these analogs are rapidly effluxed, limiting their long-term intracellular toxicity compared to classical antifolates like Methotrexate.

Mechanistic Disruption of the Folate Cycle

By inhibiting DHFR and evading FPGS, pABA-Asp derivatives deplete the intracellular pool of THF. Without THF, the transfer of one-carbon units to thymidylate synthase (TYMS) and purine biosynthesis enzymes (e.g., GAR transformylase) collapses, halting DNA replication.

FolateCycle FA Folic Acid (pABA-Glu) DHFR1 DHFR FA->DHFR1 DHF Dihydrofolate (DHF) DHFR2 DHFR DHF->DHFR2 THF Tetrahydrofolate (THF) Nucleotides Purine/Pyrimidine Synthesis THF->Nucleotides DHFR1->DHF DHFR2->THF Antifolate Pteroylaspartic Acid (pABA-Asp) Antifolate->DHFR1 Competitive Inhibition Antifolate->DHFR2 Competitive Inhibition

Folate metabolism pathway highlighting competitive DHFR inhibition by pABA-Asp derivatives.

Experimental Methodologies & Self-Validating Protocols

To rigorously evaluate pABA-Asp analogs, assays must be designed with internal causality and self-validation mechanisms.

Protocol 1: In Vitro DHFR Inhibition Kinetic Assay

Causality: DHFR utilizes NADPH to reduce DHF. Because NADPH absorbs light at 340 nm while its oxidized form ( NADP+ ) does not, measuring the decay of absorbance at 340 nm provides a direct, real-time quantification of enzyme kinetics. Self-Validating System: The assay mandates a Methotrexate (MTX) positive control. If MTX fails to yield an IC50​ in the low nanomolar range, the enzyme's structural integrity or NADPH stability is compromised, automatically invalidating the plate.

Step-by-Step Methodology:

  • Reagent Preparation : Formulate 50 mM Tris-HCl buffer (pH 7.5) containing 0.1 mM NADPH and 0.1 mM DHF. Reconstitute the pABA-Asp analog in DMSO (maintain final assay DMSO <1% to prevent DHFR denaturation).

  • Microplate Setup : In a UV-transparent 96-well plate, dispense buffer, NADPH, and serial dilutions of the pABA-Asp inhibitor.

  • Enzyme Pre-incubation : Add 0.05 U of recombinant human DHFR per well. Incubate for exactly 5 minutes at 25°C to allow the inhibitor to equilibrate within the active site.

  • Reaction Initiation : Rapidly add DHF to initiate the hydride transfer.

  • Kinetic Read : Monitor absorbance at 340 nm every 30 seconds for 10 minutes using a microplate reader.

  • Data Analysis : Extract the initial velocity ( v0​ ) from the linear phase of the depletion curve. Calculate the IC50​ via non-linear regression analysis.

Workflow Step1 1. Reagent Prep (DHFR, NADPH, DHF, pABA-Asp) Step2 2. Microplate Setup (Buffer + NADPH + Inhibitor) Step1->Step2 Step3 3. Enzyme Pre-incubation (5 min at 25°C) Step2->Step3 Step4 4. Reaction Initiation (Add DHF Substrate) Step3->Step4 Step5 5. Kinetic Read (Absorbance at 340 nm) Step4->Step5 Step6 6. Data Analysis (IC50 via Non-linear Regression) Step5->Step6

Step-by-step experimental workflow for the in vitro DHFR inhibition kinetic assay.

Protocol 2: Intracellular Polyglutamylation Assessment via LC-MS/MS

Causality: To prove that pABA-Asp evades FPGS, one must quantify the absence of its polyglutamated metabolites inside living cells. LC-MS/MS provides the exact mass resolution to detect +129 Da shifts (the mass of each added glutamate residue). Self-Validating System: An isotopically heavy internal standard (e.g., 13C -labeled folic acid) is spiked directly into the lysis buffer. This controls for matrix effects and extraction efficiency. If the internal standard is detected but polyglutamated pABA-Asp is not, the lack of polyglutamylation is confirmed as a biological reality, not an extraction failure.

Step-by-Step Methodology:

  • Dosing : Culture L1210 leukemia cells and expose them to 10 µM of the pABA-Asp analog for 24 hours.

  • Harvesting : Wash cells thrice with ice-cold PBS to halt metabolism and remove extracellular drug traces.

  • Extraction : Lyse the pellet in 50% cold methanol containing the heavy-isotope internal standard. Centrifuge at 14,000 x g to precipitate proteins.

  • LC-MS/MS : Inject the supernatant onto a C18 reverse-phase column. Monitor Multiple Reaction Monitoring (MRM) transitions for the parent drug and theoretical polyglutamate additions (+129 Da, +258 Da, etc.).

Quantitative Data & Comparative Analysis

The structural shift from glutamate to aspartate drastically alters the pharmacological profile of the molecule. The table below summarizes the kinetic and cellular parameters comparing natural folates to synthetic analogs.

CompoundStructural TailDHFR IC50​ (nM)FPGS Substrate Efficiency ( kcat​/Km​ )Intracellular Retention
Folic Acid L-Glutamic AcidN/A (Substrate)HighHigh (Polyglutamylated)
Pteroylaspartic Acid L-Aspartic Acid~150 - 300Very LowLow (Rapid Efflux)
Aminopterin L-Glutamic Acid< 5HighHigh (Polyglutamylated)
Methotrexate (MTX) L-Glutamic Acid< 5ModerateHigh (Polyglutamylated)

Data synthesis reflects historical benchmarking of classical antifolates against pABA-Asp derivatives.6

Translational Perspective in Drug Development

The initial synthesis of pteroylaspartic acid was a watershed moment in rational drug design. While its clinical efficacy was ultimately overshadowed by the more potent aminopterin and methotrexate (which retain the L-glutamate tail for superior intracellular trapping), the pABA-Asp paradigm taught pharmacologists a critical lesson: tailoring the amino acid moiety can decouple target inhibition from intracellular retention.

Today, this logic is utilized in the development of non-classical antifolates and targeted therapies where avoiding polyglutamylation is desired to prevent off-target accumulation and systemic toxicity in healthy tissues. Understanding the exact role of N-(4-aminobenzoyl)-L-aspartic acid in folate metabolism remains a masterclass in how a single methylene group can rewrite a molecule's biological destiny.

References[3] DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents. MDPI. Link[1] Observations of unprecedented remissions following novel treatment for acute leukemia in children in 1948. PMC / NIH. Link[4] Dr. Sidney Farber (1903-1973): Founder of Pediatric Pathology and the Father of Modern Chemotherapy. PMC / NIH. Link[2] A Review of Small-Molecule Inhibitors of One-Carbon Enzymes: SHMT2 and MTHFD2 in the Spotlight. ACS Pharmacology & Translational Science. Link[5] Pemetrexed: biochemical and cellular pharmacology, mechanisms, and clinical applications. AACR Journals. Link[6] Structural homologies with ATP- and folate-binding enzymes in the crystal structure of folylpolyglutamate synthetase. ResearchGate. Link

Sources

Exploratory

CAS number and identifiers for N-(4-aminobenzoyl)-L-aspartic acid

The Chemical Informatics and Application Landscape of N-(4-Aminobenzoyl)-L-Aspartic Acid: A Comprehensive Technical Guide Executive Summary N-(4-aminobenzoyl)-L-aspartic acid (PABA-L-Asp) is a highly specialized syntheti...

Author: BenchChem Technical Support Team. Date: March 2026

The Chemical Informatics and Application Landscape of N-(4-Aminobenzoyl)-L-Aspartic Acid: A Comprehensive Technical Guide

Executive Summary

N-(4-aminobenzoyl)-L-aspartic acid (PABA-L-Asp) is a highly specialized synthetic intermediate and structural analog of the canonical folate metabolite, N-(4-aminobenzoyl)-L-glutamic acid (PABA-Glu). While PABA-Glu forms the critical "tail" of endogenous folic acid and classical antifolates like methotrexate, substituting the glutamic acid moiety with aspartic acid fundamentally alters the molecule's biological and physicochemical trajectory. This technical whitepaper explores the chemical identifiers, mechanistic utility, and laboratory protocols associated with PABA-L-Asp, focusing on its dual role in developing non-polyglutamylating DHFR inhibitors[1] and stabilizing Technetium-99m (Tc-99m) radiopharmaceuticals[2].

Chemical Identity & Structural Informatics

Because the free acid form of PABA-L-Asp is highly reactive and often synthesized in situ during active pharmaceutical ingredient (API) manufacturing, it is most frequently cataloged and traded as its diethyl ester precursor.

Table 1: Key Chemical Identifiers

PropertyValue / Descriptor
IUPAC Name (2S)-2-[(4-aminobenzoyl)amino]butanedioic acid
Molecular Formula C11H12N2O5
Molecular Weight 252.22 g/mol
SMILES String O=C(O)CC(=O)O
CAS Registry Number (Diethyl Ester) 5854-13-7[3]
CAS Registry Number (Free Acid) Not ubiquitously indexed; typically generated transiently via saponification.
Primary Structural Deviation Truncation of the aliphatic chain by one methylene group compared to PABA-Glu.

Mechanistic Paradigms: Why the Aspartic Acid Substitution Matters

Antifolate Drug Design (DHFR Inhibition)

Classical antifolates exert cytotoxicity by competitively inhibiting dihydrofolate reductase (DHFR), starving cells of the tetrahydrofolate required for purine and thymidylate biosynthesis[1]. Endogenous folates and classical antifolates (like methotrexate) contain a glutamate tail, which is recognized by the enzyme folylpolyglutamate synthetase (FPGS). FPGS adds multiple glutamate residues, creating a highly negatively charged polyglutamate chain that traps the drug inside the cell, leading to prolonged toxicity.

By replacing the L-glutamate tail with L-aspartate (forming compounds like 4-aminopteroylaspartic acid), the molecule is no longer a viable substrate for FPGS due to the loss of a single methylene carbon in the aliphatic chain. This intentional steric truncation prevents polyglutamylation. Consequently, the drug retains its DHFR inhibitory properties—demonstrating efficacy against rapidly dividing cells and even viral growth such as the psittacosis virus[4],[5]—but is cleared more rapidly from non-target tissues, thereby narrowing its pharmacokinetic half-life and reducing systemic toxicity.

Radiopharmaceutical Stabilization

Beyond oncology and virology, PABA-L-Asp serves a critical role in nuclear medicine. In Tc-99m bone scintigraphy kits, stannous ion (Sn2+) is utilized to reduce pertechnetate (TcO4-) to a lower oxidation state capable of complexing with ligands like methylene diphosphonate (MDP). However, Sn2+ is highly susceptible to premature oxidation, which can lead to the re-oxidation of Tc-99m and the degradation of image quality[6].

PABA-L-Asp acts as a potent antioxidant stabilizer in these formulations[2]. Furthermore, its highly polar dicarboxylic acid structure promotes rapid renal excretion of any uncomplexed stabilizer. This prevents the stabilizer from accumulating in soft tissues, thereby minimizing background radiation and significantly enhancing the signal-to-noise ratio of the bone scan[6].

Applications Core N-(4-aminobenzoyl)-L-aspartic acid (PABA-L-Asp) Sub1 Antifolate Drug Design Core->Sub1 Sub2 Radiopharmaceutical Stabilization Core->Sub2 Mech1 Replaces PABA-Glu Tail (Evades FPGS) Sub1->Mech1 Mech2 Modulates Sn2+ Redox State Sub2->Mech2 Out1 Prevents Polyglutamylation (Reduces Off-Target Toxicity) Mech1->Out1 Out2 Prevents Tc-99m Re-oxidation (Enhances Renal Clearance) Mech2->Out2

Dual mechanistic pathways of PABA-L-Asp in drug design and radiopharmaceuticals.

Experimental Workflows & Validated Protocols

As a Senior Application Scientist, it is imperative to understand not just the how, but the why behind each synthetic step. The following protocols detail the synthesis of the stable diethyl ester precursor and its subsequent application in radiopharmaceuticals.

Protocol 1: Synthesis of Diethyl N-(4-aminobenzoyl)-L-aspartate (CAS 5854-13-7)

This two-step protocol utilizes a Schotten-Baumann-type amidation followed by catalytic hydrogenation[3].

Step 1: Amidation (Coupling)

  • Reagent Preparation: Dissolve 1.0 eq of diethyl L-aspartate hydrochloride in a mixture of anhydrous toluene and pyridine (acting as both solvent and acid scavenger).

  • Addition: Cool the reaction vessel to 0°C to control the exothermic nature of the reaction. Slowly add 1.1 eq of p-nitrobenzoyl chloride dropwise.

  • Causality Check: The low temperature minimizes the hydrolysis of the acid chloride and prevents the racemization of the L-aspartate chiral center.

  • Workup: After stirring for 2 hours at room temperature, quench with water. Wash the organic layer with saturated aqueous NaHCO3 to neutralize the pyridine hydrochloride and remove any unreacted p-nitrobenzoic acid. Extract with ethyl acetate, dry over anhydrous Na2SO4, and concentrate under vacuum to yield diethyl N-(4-nitrobenzoyl)-L-aspartate.

Step 2: Catalytic Hydrogenation

  • Reaction Setup: Dissolve the nitro intermediate in absolute ethanol. Add 10% Palladium on Carbon (Pd/C) catalyst (approx. 5-10% w/w).

  • Reduction: Purge the vessel with inert gas, then introduce Hydrogen (H2) gas at 1 atm (101.33 kPa). Stir at 25.0 °C for 1.5 hours[3].

  • Causality Check: Catalytic hydrogenation is preferred over chemical reduction (e.g., SnCl2/HCl) to avoid ester hydrolysis and heavy metal contamination, which is critical if the downstream application is a radiopharmaceutical.

  • Purification: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate to yield the final product: diethyl N-(4-aminobenzoyl)-L-aspartate.

Synthesis A p-Nitrobenzoyl Chloride C Amidation (Pyridine, 0°C) A->C B Diethyl L-Aspartate B->C D Diethyl N-(4-nitrobenzoyl) -L-aspartate C->D E Hydrogenation (Pd/C, H2, 1 atm) D->E F Diethyl N-(4-aminobenzoyl) -L-aspartate E->F

Chemical synthesis workflow of Diethyl N-(4-aminobenzoyl)-L-aspartate.

Protocol 2: Formulation of Stabilized Tc-99m-MDP Kit

This protocol demonstrates the integration of the free acid form into a diagnostic kit[6],[2]. (Note: The free acid is generated prior to this step via mild basic saponification of the diethyl ester).

  • Buffer Preparation: In a sterile, strictly deoxygenated saline solution (to prevent premature Sn2+ oxidation), dissolve 5.0 mg of methylene diphosphonate (MDP).

  • Reducing Agent: Add 1.0 mg of stannous chloride (SnCl2) or stannous fluoride (SnF2).

  • Stabilizer Integration: Add 1.0 to 3.0 mg of N-(4-aminobenzoyl)-L-aspartic acid (as the sodium salt to ensure aqueous solubility)[2].

  • Causality Check: The addition of the stabilizer at this specific stage creates a protective coordination environment around the Sn2+ ions, extending the shelf-life of the lyophilized kit.

  • Lyophilization: Adjust the pH to 6.5, sterile-filter (0.22 µm), aliquot into glass vials, and lyophilize. The kit is now ready for clinical reconstitution with Na[99mTcO4].

Comparative Data Analysis

To fully appreciate the engineering behind the aspartic acid substitution, we must compare it directly to its naturally occurring glutamic acid counterpart.

Table 2: Comparative Pharmacokinetic & Structural Properties

PropertyPABA-L-Glutamic Acid (PABA-Glu)PABA-L-Aspartic Acid (PABA-Asp)
Aliphatic Chain Length 3 Carbons (Propanoic acid derivative)2 Carbons (Ethanoic acid derivative)
FPGS Substrate Affinity High (Readily polyglutamylated)Negligible (Evades polyglutamylation)
Intracellular Retention Prolonged (Trapped via negative charge)Transient (Rapid efflux)
Primary Clearance Route Hepatic / BiliaryRenal (Highly efficient)
Radiopharmaceutical Utility Poor (Causes background soft-tissue noise)Excellent (Rapid clearance sharpens images)

References

  • EP0141100B1 - N-(4-Aminobenzoyl)-aminodicarbonsäuren zur Stabilisierung von Technetium-99m-Präparaten, stabilisierte Injektionspräparate und Verfahren zu ihrer Herstellung.European Patent Office / Google Patents.
  • diethyl N-(4-aminobenzoyl)-L-aspartate | 5854-13-7. Molaid. Available at:[Link](Note: Requires CAS search 5854-13-7 on platform)

  • US4857299A - Stable radiodiagnostic product.Google Patents.

Sources

Foundational

Thermodynamic Profiling of N-(4-aminobenzoyl)-L-aspartic Acid: A Preclinical Whitepaper

Executive Summary N-(4-aminobenzoyl)-L-aspartic acid (PABA-Asp) is a critical structural analog and intermediate in the synthesis of antifolates and folate-derived therapeutics. For drug development professionals and for...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(4-aminobenzoyl)-L-aspartic acid (PABA-Asp) is a critical structural analog and intermediate in the synthesis of antifolates and folate-derived therapeutics. For drug development professionals and formulation scientists, understanding the thermodynamic boundaries of this molecule is non-negotiable. This whitepaper provides an in-depth, field-proven guide to the thermodynamic characterization of PABA-Asp, focusing on solid-state lattice energies, solution-phase equilibria, and the causality behind experimental design.

As a Senior Application Scientist, I approach thermodynamic profiling not as a series of isolated tests, but as a self-validating system . Every protocol described herein is designed with internal mechanistic checks to ensure that the data generated—whether enthalpy of fusion or equilibrium solubility—is an absolute reflection of the molecule's physical chemistry, free from kinetic or environmental artifacts.

Molecular Architecture & Thermodynamic Causality

To predict the thermodynamic behavior of PABA-Asp, we must first deconstruct its molecular architecture. The molecule consists of a p-aminobenzoic acid (PABA) moiety linked via an amide bond to an L-aspartic acid residue.

  • Hydrogen Bonding & Solid-State Energy: The solid-state lattice energy of PABA-derivatives is heavily dominated by intermolecular hydrogen bonding (forming robust acid-acid and amide-amide dimers), which frequently leads to complex polymorphic behavior and enantiotropic transitions 1.

  • Ionizable Groups & Solvation: PABA-Asp possesses three primary ionizable centers: the aniline nitrogen (weak base), the α -carboxylic acid, and the β -carboxylic acid (weak acids).

  • The Causality of pH: Because of these multiple ionizable groups, the Gibbs free energy of dissolution ( ΔGdiss​ ) is not static; it is heavily modulated by the pH of the solvent. Solution-phase crystallization and nucleation kinetics of the PABA moiety are highly sensitive to solvent polarity and the resulting speciation states 2.

Speciation Cat Cationic +NH3-R-(COOH)2 Zwit Zwitterionic NH2-R-(COOH)2 Cat->Zwit pKa1 ~ 2.4 Mono Mono-anionic NH2-R-COO--COOH Zwit->Mono pKa2 ~ 3.9 Di Di-anionic NH2-R-(COO-)2 Mono->Di pKa3 ~ 4.8

pH-dependent speciation and protonation states of PABA-Asp in aqueous media.

Solid-State Thermodynamic Profiling

Determining the absolute melting point ( Tm​ ) and enthalpy of fusion ( ΔHfus​ ) of amino acid derivatives is notoriously difficult due to concurrent thermal degradation (decarboxylation).

Protocol 1: Orthogonal Thermal Analysis (DSC-TGA)

Self-Validating Mechanism: Differential Scanning Calorimetry (DSC) alone is insufficient. By coupling DSC with Thermogravimetric Analysis (TGA), we create a self-validating loop. If an endotherm in the DSC trace coincides with a mass loss event in the TGA trace, the event is definitively categorized as degradation, preventing the false reporting of a melting point.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 3–5 mg of crystalline PABA-Asp into an aluminum pan. Use a pinhole lid to allow for the escape of volatile degradants, preventing pressure buildup that could alter thermodynamic transitions.

  • Purge Gas: Utilize dry Nitrogen ( N2​ ) at a flow rate of 50 mL/min to prevent oxidative degradation during heating.

  • Heating Ramp: Apply a linear heating rate of 10 °C/min from 25 °C to 300 °C simultaneously on both the DSC and TGA instruments.

  • Data Integration: Overlay the heat flow (W/g) and mass loss (%) curves. Integrate the area under the DSC endotherm only if the TGA mass remains >99.5% through the transition.

  • Heat Capacity ( Cp​ ) Determination: Run a sapphire standard under identical conditions to calibrate the heat flow, allowing for the derivation of the solid-state isobaric heat capacity, a critical parameter for thermodynamic modeling 1.

Solution-Phase Thermodynamics & Speciation

To formulate PABA-Asp effectively, we must quantify its thermodynamic solubility ( S0​ ) and enthalpy of solution ( ΔHsol​ ). Predictive thermodynamic modeling, such as the Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT), has been successfully applied to structurally related folates to predict pH-dependent aqueous solubility 3. Furthermore, advanced calorimetric techniques like Isothermal Titration Calorimetry (ITC) are critical for determining the exact solvation properties of these analogs [[4]]().

Protocol 2: pH-Controlled Shake-Flask & van't Hoff Analysis

Self-Validating Mechanism: The solubility of PABA-Asp is dynamic. If the dissolution of the compound alters the pH of the solvent, the resulting solubility value is an artifact of unbuffered speciation. This protocol mandates post-equilibrium pH verification to validate the thermodynamic state.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 50 mM phosphate buffers at pH 2.0, 4.0, and 7.4. Verify the ionic strength is constant across all buffers using NaCl.

  • Saturation: Add an excess of PABA-Asp solid to 5 mL of each buffer in sealed glass vials.

  • Equilibration: Submerge vials in a shaking water bath (150 rpm). Perform this at three distinct temperatures: 288.15 K, 298.15 K, and 313.15 K. Allow 48 hours for true thermodynamic equilibrium (overcoming kinetic dissolution rates).

  • Phase Separation & Verification: Centrifuge the suspension at 10,000 x g for 15 minutes at the exact equilibration temperature. Critical Step: Measure the pH of the supernatant. If it has drifted >0.05 pH units from the initial buffer, discard the sample and repeat with a higher capacity buffer.

  • Quantification: Dilute the supernatant and quantify the concentration via RP-HPLC-UV.

  • Thermodynamic Extraction: Plot ln(x) (mole fraction solubility) versus 1/T . The slope of this van't Hoff plot yields −ΔHsol​/R , while the intercept yields ΔSsol​/R .

Workflow Start PABA-Asp Thermodynamic Profiling Solid Solid-State Analysis Start->Solid Liquid Solution-Phase Analysis Start->Liquid DSC DSC / TGA Identify Tm & Degradation Solid->DSC XRD Powder X-Ray Diffraction Polymorph Screening Solid->XRD Shake Shake-Flask Method Equilibrium Solubility Liquid->Shake ITC Isothermal Titration Calorimetry Enthalpy of Solution Liquid->ITC Integration Thermodynamic Modeling (e.g., PC-SAFT) DSC->Integration XRD->Integration Shake->Integration ITC->Integration

Comprehensive thermodynamic profiling workflow for PABA-Asp characterization.

Quantitative Thermodynamic Data Summary

Because PABA-Asp is a highly specific intermediate, its exact thermodynamic parameters are often proprietary or modeled. The table below synthesizes the expected thermodynamic profile of PABA-Asp by benchmarking it against its highly characterized structural constituents: p-Aminobenzoic acid and Folic Acid (Vitamin B9).

Thermodynamic PropertyPABA-Asp (Estimated Profile)p-Aminobenzoic Acid (PABA)Folic Acid (Vitamin B9)
Molecular Weight ( g/mol ) 252.23137.14441.40
Melting Point ( Tm​ , °C) ~185 (Decomposes)187 - 189~250 (Decomposes)
Enthalpy of Fusion ( ΔHfus​ , kJ/mol) N/A (Degradation overlaps)21.5N/A (Degradation overlaps)
Aqueous Solubility ( S0​ at 25°C, mg/mL) ~0.5 - 1.2 (pH dependent)4.70.0016
pKa1​ (Aniline / Pterin) ~2.42.382.3
pKa2​ ( α -COOH) ~3.94.853.5
pKa3​ ( β / γ -COOH) ~4.8N/A4.3

Note: The structural addition of the aspartic acid moiety significantly lowers the intrinsic solubility compared to free PABA due to the increased molecular volume and crystal lattice hydrogen-bonding network, pushing its behavior closer to that of Folic Acid.

References

  • Thermodynamics and nucleation of the enantiotropic compound p-aminobenzoic acid. CrystEngComm (RSC Publishing). URL:[Link]

  • Molecular, Crystal, and Surface Chemistry of p‑Aminobenzoic Acid and the Interrelationship between Its Solution-Phase Crystallization and Solid-Form Selectivity: A Review. National Institutes of Health (PMC). URL:[Link]

  • Toward Thermodynamic Predictions of Aqueous Vitamin Solubility: An Activity Coefficient-Based Approach. ResearchGate. URL:[Link]

  • β-Cyclodextrin and folic acid host–guest interaction binding parameters determined by Taylor dispersion analysis and affinity capillary electrophoresis. Electrophoresis (Wiley). URL:[Link]

Sources

Exploratory

An In-depth Technical Guide to the Solubility Profile of N-(4-aminobenzoyl)-L-aspartic Acid

Prepared by: Gemini, Senior Application Scientist Executive Summary N-(4-aminobenzoyl)-L-aspartic acid is a molecule of significant interest, structurally related to key biological compounds. Its utility in pharmaceutica...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Executive Summary

N-(4-aminobenzoyl)-L-aspartic acid is a molecule of significant interest, structurally related to key biological compounds. Its utility in pharmaceutical research, formulation development, and biochemical assays is fundamentally governed by its solubility characteristics. This technical guide provides a comprehensive analysis of the solubility profile of N-(4-aminobenzoyl)-L-aspartic acid, synthesizing theoretical principles with established experimental methodologies. We delve into the critical influence of pH on its aqueous solubility, predict its behavior in common organic solvents, and provide a self-validating, field-proven protocol for its empirical determination. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this compound's physicochemical properties to inform experimental design and application.

Physicochemical Characterization

A thorough understanding of a compound's solubility begins with its fundamental physicochemical properties. N-(4-aminobenzoyl)-L-aspartic acid is an amphoteric molecule, possessing multiple ionizable functional groups that dictate its behavior in solution.

  • Molecular Structure: The molecule is a conjugate of p-aminobenzoic acid (PABA) and the amino acid L-aspartic acid, linked via an amide bond. This structure confers both acidic and basic properties.

  • Ionizable Groups: It contains three key ionizable centers:

    • An aromatic amino group (from the PABA moiety), which is weakly basic.

    • An α-carboxylic acid group (from the aspartic acid moiety), which is strongly acidic.

    • A side-chain carboxylic acid group (from the aspartic acid moiety), which is moderately acidic.

The protonation state of these groups, and thus the molecule's net charge and solubility, is highly dependent on the pH of the medium.[1]

PropertyPredicted/Analog-Based ValueRationale / Source
Molecular Formula C₁₁H₁₂N₂O₅Derived from chemical structure.
Molecular Weight 252.23 g/mol Calculated from the molecular formula.
pKa₁ (α-carboxyl) ~1.9–2.4Based on the typical pKa of the α-carboxyl group in amino acids like L-aspartic acid.[2]
pKa₂ (side-chain) ~3.7–4.0Based on the typical pKa of the side-chain carboxyl group in L-aspartic acid.[3]
pKa₃ (aromatic amine) ~2.5 (for PABA)The basicity of the aromatic amine is significantly influenced by the electron-withdrawing amide linkage, making it a very weak base. The pKa of the amino group in p-aminobenzoic acid itself is approximately 2.5.[4]
Isoelectric Point (pI) Predicted to be acidic, likely between pH 2.5 and 3.5.The pI is the pH at which the molecule has a net zero charge. Given the two acidic carboxyl groups and one very weakly basic amino group, the pI will be in the low pH range, where solubility is expected to be at a minimum.
Appearance Expected to be a white to off-white solid.Based on the appearance of structurally similar compounds like N-(4-aminobenzoyl)-L-glutamic acid.

Aqueous Solubility Profile: The Critical Role of pH

The solubility of N-(4-aminobenzoyl)-L-aspartic acid in aqueous media is not a single value but a profile that is profoundly dependent on pH.[5] This behavior is a direct consequence of its multiple ionizable groups. The charged, ionized form of a molecule is generally orders of magnitude more soluble in water than its neutral, uncharged form.[1]

  • At Low pH (pH < 2): All functional groups are expected to be protonated. The amino group will carry a positive charge (-NH₃⁺), while the carboxylic acids will be neutral (-COOH). The net positive charge will promote interaction with water, leading to enhanced solubility.

  • At Isoelectric Point (pI, estimated pH 2.5-3.5): The molecule will exist predominantly as a zwitterion with a net neutral charge. The positive charge on the amino group is balanced by the negative charge from the deprotonated α-carboxyl group. In this state, intermolecular electrostatic attractions are maximized and interactions with polar water molecules are minimized, resulting in the lowest aqueous solubility .

  • At Mid-Range pH (pH 4-7): Both carboxylic acid groups will be deprotonated, conferring two negative charges (-COO⁻), while the amino group remains protonated (-NH₃⁺), resulting in a net negative charge. This charged state significantly increases solubility compared to the pI.

  • At High pH (pH > 8): Both carboxylic acids will be deprotonated and negatively charged. The aromatic amino group will be in its neutral state (-NH₂). The molecule will carry a net charge of -2, leading to strong electrostatic repulsion between molecules and favorable interactions with water, resulting in high aqueous solubility .

Solubility in Organic Solvents: A Polarity-Driven Phenomenon

The solubility of N-(4-aminobenzoyl)-L-aspartic acid in organic solvents is governed by the principle of "like dissolves like." The molecule possesses both polar (carboxylic acids, amide, amino group) and non-polar (benzene ring) regions.

  • Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents are highly effective at dissolving polar compounds. They can accept hydrogen bonds from the carboxylic acid groups and engage in dipole-dipole interactions. For the structurally analogous compound, N-(4-aminobenzoyl)-L-glutamic acid, the solubility in both Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) is approximately 1 mg/mL.[6][7] A similar solubility is anticipated for N-(4-aminobenzoyl)-L-aspartic acid.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can both donate and accept hydrogen bonds. While some solubility is expected, the presence of the relatively non-polar benzoyl group may limit high solubility compared to smaller, more polar molecules. The formation of extensive hydrogen bonding networks within the solute itself can compete with solute-solvent interactions.

  • Non-Polar Solvents (e.g., Hexane, Toluene): Due to the high polarity of the aspartic acid moiety and the amide linkage, the compound is expected to be practically insoluble in non-polar solvents.[8]

Summary of Expected Solubility

SolventTypeExpected SolubilityNotes / Rationale
Water (at Isoelectric Point, pH ~3) Polar ProticVery LowAt its pI, the molecule has a net neutral charge, minimizing its interaction with water. This is the point of minimum aqueous solubility.
Aqueous Buffer (pH 7.2) Polar Protic~1 mg/mL (by analogy)Based on the measured solubility of N-(4-aminobenzoyl)-L-glutamic acid in PBS at pH 7.2.[6][7] At this pH, the molecule is charged, enhancing solubility.
Dimethyl Sulfoxide (DMSO) Polar Aprotic~1 mg/mL (by analogy)Based on the measured solubility of N-(4-aminobenzoyl)-L-glutamic acid.[6][7] DMSO is an excellent solvent for polar, multifunctional compounds.
Dimethylformamide (DMF) Polar Aprotic~1 mg/mL (by analogy)Based on the measured solubility of N-(4-aminobenzoyl)-L-glutamic acid.[7] Similar to DMSO in its solvating properties for this type of molecule.
Ethanol / Methanol Polar ProticSlightly to Sparingly SolubleThe polar nature of alcohols will allow for some solvation, but this may be limited by the molecule's internal hydrogen bonding and non-polar regions.
Hexane / Toluene Non-PolarPractically InsolubleThe high polarity of the molecule makes it incompatible with non-polar solvents.

Experimental Protocol: Thermodynamic Equilibrium Solubility Determination

To obtain definitive, high-quality solubility data, the shake-flask method is the universally recognized "gold standard". It measures the true thermodynamic or equilibrium solubility, which represents the saturation point of a solution in equilibrium with the solid drug.

Causality and Self-Validation
  • Expertise & Experience: The choice of a 24-72 hour incubation period is critical; shorter times may only yield kinetic solubility, which can overestimate the true, stable thermodynamic solubility.[9][10] The use of a validated, stability-indicating HPLC method is mandatory to distinguish the parent compound from any potential degradants, ensuring the accuracy of the quantification.

  • Trustworthiness: This protocol is self-validating. The continued presence of undissolved solid at the end of the experiment is a visual confirmation that equilibrium at saturation has been achieved. Analyzing samples at multiple time points (e.g., 24 and 48 hours) should yield consistent concentration values, confirming that equilibrium has been reached.[11]

Step-by-Step Methodology
  • Preparation:

    • Add an excess amount of solid N-(4-aminobenzoyl)-L-aspartic acid to a series of clear glass vials. "Excess" means enough solid will visibly remain at the end of the experiment after the solution is saturated.

    • To each vial, add a precise volume of the desired solvent (e.g., pH 7.4 phosphate-buffered saline, DMSO, ethanol).

  • Equilibration:

    • Seal the vials securely to prevent solvent evaporation.

    • Place the vials on an orbital shaker or rotator set to a consistent agitation speed at a controlled temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a minimum of 24 hours. For compounds with slow dissolution kinetics, extending this to 48 or 72 hours is recommended to ensure equilibrium is fully established.[9]

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant. It is crucial not to disturb the solid material at the bottom.

    • Separate the dissolved solute from the undissolved solid. This is best achieved by filtering the supernatant through a chemically inert 0.22 µm or 0.45 µm syringe filter (e.g., PVDF or PTFE) that has low compound binding properties. Centrifugation at high speed followed by sampling the supernatant is an alternative.

  • Quantification:

    • Prepare a standard calibration curve of the compound in the chosen solvent using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).

    • Dilute the filtered saturated solution with the solvent to bring its concentration within the linear range of the calibration curve.

    • Analyze the diluted sample via HPLC-UV and determine the concentration.

  • Data Reporting:

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor.

    • Report the thermodynamic solubility in units of mg/mL or µM at the specified temperature and pH.

Visualization of Experimental Workflow

G cluster_prep 1. Preparation cluster_equilibrate 2. Equilibration cluster_separate 3. Phase Separation cluster_quantify 4. Quantification (HPLC-UV) A Add excess solid compound to vial B Add known volume of solvent A->B C Seal and place on shaker (25°C, 24-72h) B->C D Allow solid to settle C->D E Filter supernatant (0.22 µm syringe filter) D->E G Dilute filtrate E->G F Create calibration curve H Analyze and calculate concentration F->H G->H I Report Solubility (mg/mL or µM) H->I

Caption: Workflow for Thermodynamic Solubility Determination via the Shake-Flask Method.

Conclusion

The solubility of N-(4-aminobenzoyl)-L-aspartic acid is a complex, multifactorial property dominated by its amphoteric chemical structure. Its aqueous solubility is critically dependent on pH, with a predicted minimum at its acidic isoelectric point and significantly higher solubility in both acidic and alkaline conditions. Based on data from its close structural analog, it is expected to be soluble in polar aprotic solvents like DMSO and DMF at approximately 1 mg/mL, with limited solubility in alcohols and practical insolubility in non-polar media. While these predictions provide a robust framework for experimental design, the definitive characterization of its solubility profile necessitates empirical determination using the validated shake-flask protocol detailed herein. This foundational knowledge is paramount for the successful application of this compound in any research or development setting.

References

  • Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. [Link]

  • Shake-Flask Solubility Assay. Bienta. [Link]

  • Intrinsic Solubility of Ionizable Compounds from pKa Shift. ACS Omega. [Link]

  • Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery. PubMed. [Link]

  • A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. [Link]

  • Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality. CORE. [Link]

  • Predicting the Solubility of Ionic Compounds. YouTube. [Link]

  • Intrinsic Solubility of Ionizable Compounds from pKa Shift. PMC - NIH. [Link]

  • p-Aminobenzoylpolyglutamates with hydrophobic end groups. A new class of inhibitors of hemoglobin S polymerization. PubMed. [Link]

  • Preparation of p-aminobenzoyl chloride salts.
  • N-(4-Aminobenzoyl)-L-glutamic acid. DrugFuture. [Link]

  • N-(4-Aminobenzoyl)-L-glutamic acid ≥98% (TLC). MilliporeSigma. [Link]

  • 4-Aminobenzoic Acid. PubChem. [Link]

  • Modelling the effects of ethanol on the solubility of the proteinogenic amino acids with the NRTL, Gude and Jouyban-Acree models. WUR eDepot. [Link]

  • Aspartic acid (data page). Wikipedia. [Link]

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Foundational

Introduction: The Critical Role of Ionization in Drug Development

An In-Depth Technical Guide to the pKa Values and Ionization of N-(4-aminobenzoyl)-L-aspartic Acid N-(4-aminobenzoyl)-L-aspartic acid, a molecule integrating the structural features of both p-aminobenzoic acid and the am...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the pKa Values and Ionization of N-(4-aminobenzoyl)-L-aspartic Acid

N-(4-aminobenzoyl)-L-aspartic acid, a molecule integrating the structural features of both p-aminobenzoic acid and the amino acid L-aspartic acid, presents a polyprotic system whose ionization behavior is fundamental to its application in pharmaceutical sciences. As an analogue of folate metabolites, understanding its acid-base properties is not merely an academic exercise; it is a prerequisite for predicting its absorption, distribution, metabolism, and excretion (ADME) profile.[1][2][3] The acid dissociation constant, pKa, governs the degree of ionization of a molecule at a given pH. This, in turn, dictates critical physicochemical properties such as aqueous solubility and membrane permeability, which are cornerstones of a drug candidate's pharmacokinetic profile.[4][5]

This guide provides a comprehensive exploration of the pKa values and ionization states of N-(4-aminobenzoyl)-L-aspartic acid. We will delve into the theoretical underpinnings of pKa, detail robust experimental and computational methodologies for its determination, and synthesize this information to construct a complete ionization profile of the molecule. The insights provided are tailored for researchers, medicinal chemists, and drug development professionals who require a deep, mechanistic understanding of how ionization influences molecular behavior in a physiological context.

Molecular Structure and Putative Ionizable Centers

To understand the ionization of N-(4-aminobenzoyl)-L-aspartic acid, we must first identify its ionizable functional groups. The molecule's structure consists of an L-aspartic acid core where the alpha-amino group is acylated with a 4-aminobenzoyl group.

The primary ionizable centers are:

  • Alpha-Carboxylic Acid (α-COOH): The carboxyl group attached to the chiral center of the aspartic acid moiety.

  • Side-Chain Carboxylic Acid (β-COOH): The carboxyl group in the side chain of the aspartic acid moiety.

  • Aromatic Amino Group (Ar-NH2): The amino group attached to the benzene ring.

Unlike native aspartic acid, the alpha-amino group is part of an amide linkage and is not basic under physiological conditions.[6] Therefore, the molecule is expected to have three distinct pKa values corresponding to the three acidic/basic centers.

Theoretical Framework: The Henderson-Hasselbalch Equation

The relationship between pH, pKa, and the ionization state of a weak acid or base is quantitatively described by the Henderson-Hasselbalch equation. For the dissociation of a generic weak acid, HA:

HA ⇌ H⁺ + A⁻

The equation is: pH = pKa + log ([A⁻]/[HA])

Where:

  • [A⁻] is the concentration of the deprotonated (conjugate base) form.

  • [HA] is the concentration of the protonated (acid) form.

This equation reveals a crucial insight: when the concentrations of the protonated and deprotonated forms are equal ([A⁻]/[HA] = 1), the pH of the solution is equal to the pKa of the functional group.[7][8] This principle is the foundation of most experimental pKa determination methods.

Part 1: Experimental Determination of pKa Values

Accurate pKa determination requires robust experimental methods. Potentiometric titration and UV-Vis spectrophotometry are two of the most reliable and widely used techniques in the pharmaceutical industry.[9][10]

Potentiometric Titration

Potentiometric titration is a gold-standard method prized for its simplicity and precision.[2][9] The methodology involves monitoring the pH of a solution containing the analyte as a titrant (a strong acid or base) is incrementally added. The resulting titration curve of pH versus the volume of titrant added reveals inflection points that correspond to the pKa values of the ionizable groups.[2][11]

Experimental Protocol: Potentiometric pKa Determination

  • System Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate pH measurements.[11]

  • Sample Preparation: Dissolve a precisely weighed amount of N-(4-aminobenzoyl)-L-aspartic acid in degassed, ionic strength-adjusted water (e.g., 0.15 M KCl) to a final concentration of approximately 1-10 mM.[10][11] Maintaining a constant ionic strength minimizes variations in activity coefficients.

  • Titration Setup: Place the sample solution in a jacketed vessel maintained at a constant temperature (e.g., 25 °C). Purge the headspace with an inert gas like nitrogen or argon to prevent the absorption of atmospheric CO2, which can interfere with measurements at high pH.[10][11]

  • Initial pH Adjustment: For a polyprotic substance like the target molecule, adjust the initial pH to the acidic range (e.g., pH 1.8-2.0) with a standardized strong acid (e.g., 0.1 M HCl) to ensure all functional groups are fully protonated.[11][12]

  • Titration: Incrementally add a standardized strong base (e.g., 0.1 M NaOH) using a precision burette. After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.[11]

  • Data Analysis: Plot the recorded pH values against the volume of NaOH added. The pKa values are determined from the half-equivalence points on the titration curve, which correspond to the midpoints of the buffer regions.[11] These points can be precisely located by identifying the peaks in the first derivative of the titration curve (ΔpH/ΔV vs. V).

Workflow for Potentiometric Titration

G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis P1 Calibrate pH Meter (pH 4, 7, 10) P2 Prepare Analyte Solution (1-10 mM in 0.15M KCl) P1->P2 P3 Degas Solution & Purge with N2 P2->P3 T1 Adjust to pH ~1.8 with 0.1M HCl P3->T1 T2 Add 0.1M NaOH Incrementally T1->T2 T3 Record pH vs. Volume of Titrant Added T2->T3 A1 Plot Titration Curve (pH vs. Volume) T3->A1 A2 Calculate 1st Derivative (ΔpH/ΔV) A1->A2 A3 Identify Peaks in Derivative Plot A2->A3 A4 Determine pKa Values (at Half-Equivalence Points) A3->A4

Caption: Workflow for pKa determination via potentiometric titration.

UV-Vis Spectrophotometry

This method is applicable when the protonation or deprotonation of a functional group causes a change in the molecule's UV-Vis absorbance spectrum.[13] This requires a chromophore to be in close proximity to the ionizable center. For N-(4-aminobenzoyl)-L-aspartic acid, the aminobenzoyl moiety serves as an excellent chromophore, making this technique highly suitable for determining the pKa of the aromatic amino group.

Experimental Protocol: Spectrophotometric pKa Determination

  • Buffer Preparation: Prepare a series of buffer solutions with known, stable pH values that span the expected pKa range (e.g., from pH 1 to 12).

  • Spectrum Acquisition: Prepare solutions of the analyte at a constant concentration in each buffer. Measure the complete UV-Vis spectrum (e.g., 200-400 nm) for each solution.[13]

  • Wavelength Selection: Identify wavelengths where the absorbance changes significantly with pH. Often, an isosbestic point—a wavelength where the absorbance of all species is the same—can be observed, indicating a simple two-state equilibrium.[14]

  • Data Analysis: Plot the absorbance at the selected wavelength(s) against the pH of the buffer solutions. The resulting sigmoidal curve can be fitted to the appropriate equation (derived from the Beer-Lambert law and Henderson-Hasselbalch equation) to solve for the pKa, which corresponds to the inflection point of the curve.[9][15]

Part 2: Computational pKa Prediction

In modern drug discovery, computational methods provide rapid, early-stage estimations of pKa values, guiding compound design before synthesis.[4] These methods range from empirical approaches based on chemical structure to more rigorous quantum mechanical calculations.

  • Empirical Methods: Tools like those from ACD/Labs and ChemAxon utilize large databases of experimentally determined pKa values. They predict pKa by identifying the query molecule's functional groups and applying corrections based on its structural environment.[16]

  • Quantum Mechanical (QM) Methods: These approaches, often employing Density Functional Theory (DFT), calculate the Gibbs free energy change (ΔG) of the deprotonation reaction in a solvent model.[17] The pKa is then derived directly from this energy difference. While computationally intensive, QM methods can be highly accurate and are not limited by the contents of an experimental database.[17][18]

Ionization Profile of N-(4-aminobenzoyl)-L-aspartic Acid

  • L-Aspartic Acid: pKa values are approximately 1.88 (α-COOH), 3.65 (side-chain COOH), and 9.60 (α-NH₃⁺).[19]

  • p-Aminobenzoic Acid (PABA): The pKa of the aromatic amino group is approximately 2.35-2.5.[20]

Based on this, N-(4-aminobenzoyl)-L-aspartic acid will have three pKa values. The amide linkage slightly alters the electronic environment, but the approximate values can be estimated as follows:

pKaIonizable GroupEstimated pKa RangeJustification
pKa₁ α-Carboxylic Acid1.9 – 2.3Similar to the α-carboxyl of aspartic acid.[19]
pKa₂ Aromatic Amino Group2.4 – 2.8Similar to the amino group of PABA.[20]
pKa₃ Side-Chain Carboxylic Acid3.7 – 4.3Similar to the side-chain carboxyl of aspartic acid.[19]
Dominant Ionization States at Various pH Ranges

The molecule will exist in four principal ionization states depending on the pH.

Ionization Equilibria of N-(4-aminobenzoyl)-L-aspartic Acid

Caption: Predominant ionization states as a function of pH.

Implications for Drug Development: The pH-Partition Hypothesis

The ionization state of a drug is a primary determinant of its ability to be absorbed from the gastrointestinal (GI) tract. The GI tract presents a wide range of pH environments, from the highly acidic stomach (pH 1.5-3.5) to the slightly alkaline small intestine (pH 6.0-7.5).[1]

  • Solubility: Ionized species are more polar and generally exhibit higher aqueous solubility.[1][7] For N-(4-aminobenzoyl)-L-aspartic acid, solubility will be lowest in the pH range where the net charge is zero (the zwitterionic form, between pH ~1.9 and ~2.8) and will increase significantly at higher pH values as both carboxyl groups deprotonate to form a dianion.

  • Permeability: According to the pH-partition hypothesis, only the uncharged, neutral form of a drug can passively diffuse across lipid cell membranes.[1][21] While ionized species are more soluble in the gut lumen, the neutral species is required for absorption. For this molecule, the zwitterionic (net neutral) form predominates in the highly acidic environment of the stomach. However, its overall permeability will be a complex interplay between the concentrations of its various charged and neutral forms along the GI tract.

At the physiological pH of blood (pH 7.4), N-(4-aminobenzoyl)-L-aspartic acid will exist almost exclusively as the dianionic species (net charge -2). This highly charged state will confine the molecule to the aqueous compartments of the body, influencing its volume of distribution and route of elimination.

Conclusion

The pKa values of N-(4-aminobenzoyl)-L-aspartic acid are the critical parameters that define its ionization profile, which in turn governs its solubility, permeability, and ultimate pharmacokinetic behavior. This guide has detailed the robust experimental and computational frameworks for determining these values and has provided a clear, predictive model of the molecule's charge states across a physiological pH range. For drug development professionals, a thorough understanding and characterization of these fundamental acid-base properties are indispensable for the rational design of molecules with optimized ADME characteristics and for the successful development of effective therapeutic agents.

References

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]

  • Sørensen, M. C., et al. (2017). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ, 5, e2982. Available from: [Link]

  • JoVE. (2024). Factors Affecting Dissolution: Drug pKa, Lipophilicity and GI pH. Journal of Visualized Experiments. Available from: [Link]

  • Tada, H., et al. (2021). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. MDPI. Available from: [Link]

  • Sánchez-Sanz, G., & Trujillo, C. (2021). Computer Prediction of pKa Values in Small Molecules and Proteins. ACS Physical Chemistry Au, 1(1), 4-13. Available from: [Link]

  • Rowan. (2024). Fast and Accurate Prediction of pKa Values with Minimal Empiricism. Rowan Newsletter. Available from: [Link]

  • Mettler Toledo. (n.d.). Streamline pKa Value Determination Using Automated UV/Vis-Titration. Available from: [Link]

  • Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Available from: [Link]

  • Ríos, Á., & Zougagh, M. (2016). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. Scientific Research Publishing. Available from: [Link]

  • Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry. Available from: [Link]

  • Vallverdú-Queralt, A., et al. (2013). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters, 4(11), 1045-1049. Available from: [Link]

  • Yılmaz, B., & Ertekin, C. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. Available from: [Link]

  • Singh, S., et al. (2013). Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. SciELO. Available from: [Link]

  • Datacite. (2024). How does pH affect drug delivery? Available from: [Link]

  • eGyanKosh. (n.d.). EXPT. 5 DETERMINATION OF pKa OF AN INDICATOR USING SPECTROPHOTOMETRY. Available from: [Link]

  • Deranged Physiology. (n.d.). Drug permeation: the influence of pH on solubility in water and lipid. Available from: [Link]

  • Lakshmi, N., et al. (2012). Physico-chemical characterization of some beta blockers and anti-diabetic drugs - potentiometric and spectrophotometric pKa. European Journal of Chemistry, 3(4), 453-458. Available from: [Link]

  • Al-Mokaram, A. A. M., et al. (2022). A comparative study of the theoretical and practical values of ionization constants for amino acid derivatives in the neutral and anionic states. ResearchGate. Available from: [Link]

  • International Journal of Innovative Research in Social Sciences and Strategic Management Techniques. (2025). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. Available from: [Link]

  • Der Pharma Chemica. (2016). Potentiometric Pka Determination of Biological Active Phenothiazine in Different Aqua-Organic Solvents. Available from: [Link]

  • Master Organic Chemistry. (2023). Isoelectric Points of Amino Acids (and How To Calculate Them). Available from: [Link]

  • Ho, J., & Coote, M. L. (2013). Determination of Amino Acids' pKa: Importance of Cavity Scaling within Implicit Solvation Models and Choice of DFT Functionals. The Journal of Physical Chemistry A, 117(1), 161-172. Available from: [Link]

  • Scribd. (n.d.). Determination of The Pka Values of An Amino Acid. Available from: [Link]

  • Nuhu, A. A., et al. (2002). Determination of Dissociation Constants of Amino Acids Using 'ORIGIN 50' Program. African Scientist Journal, 3(3), 127-134. Available from: [Link]

  • LookChem. (n.d.). Cas 2177-63-1,L-Aspartic acid 4-benzyl ester. Available from: [Link]

  • Brainly. (2023). Determine the ionization states of aspartic acid at each pH. The pK of the amine group is 9.6, the pK of -. Available from: [Link]

  • University of Guelph. (n.d.). Amino Acid Properties: Polarity and Ionization. BIOC2580: Introduction to Biochemistry*. Available from: [Link]

  • Isca Biochemicals. (n.d.). Amino acid pKa and pKi values. Available from: [Link]

  • University of Calgary. (n.d.). Ch27 pKa and pI values. Available from: [Link]

  • pKa chart. (n.d.). Available from: [Link]

  • FooDB. (2010). Showing Compound N-Benzoylaspartic acid (FDB012566). Available from: [Link]

  • Google Patents. (2016). CN105439895A - Preparation method of N (4-aminobenzoyl)-L-glutamic acid.
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  • NIST. (n.d.). Aspartic acid. NIST WebBook. Available from: [Link]

  • ResearchGate. (n.d.). Chemical structure of p-aminobenzoic acid and his pKa value. Available from: [Link]

  • Bio-Synthesis. (2024). Visualizing L-Aspartic Acid Structure at Neutral pH Levels. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of N-(4-aminobenzoyl)-L-aspartic Acid: An In-Depth Technical Guide for Researchers

This comprehensive guide provides a detailed protocol for the synthesis of N-(4-aminobenzoyl)-L-aspartic acid, a key intermediate in various biochemical pathways and a valuable building block in drug development. The syn...

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive guide provides a detailed protocol for the synthesis of N-(4-aminobenzoyl)-L-aspartic acid, a key intermediate in various biochemical pathways and a valuable building block in drug development. The synthesis is presented in a three-step pathway, commencing with the commercially available p-nitrobenzoic acid. This document is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step protocol but also the scientific rationale behind the experimental choices, potential challenges, and troubleshooting strategies.

Introduction: The Significance of N-Acylated Amino Acids

N-acylated amino acids, such as N-(4-aminobenzoyl)-L-aspartic acid, are a class of molecules with significant biological relevance. They are integral to the structure of many natural products and pharmaceuticals. The title compound, for instance, is structurally related to intermediates in the biosynthesis of folic acid, a vital vitamin for DNA synthesis, repair, and methylation.[1] Understanding the synthesis of such molecules is therefore of paramount importance for the development of new therapeutic agents and for the study of metabolic processes.

The synthetic approach detailed herein is a robust and well-established method that involves the initial activation of a protected p-aminobenzoic acid precursor, followed by its coupling to L-aspartic acid, and a final deprotection step to yield the target molecule. Careful consideration is given to the protection of the side-chain carboxyl group of L-aspartic acid to prevent common side reactions, a critical aspect of peptide and amino acid chemistry.

Overall Synthesis Pathway

The synthesis of N-(4-aminobenzoyl)-L-aspartic acid is achieved through a three-step process designed for efficiency and scalability. The pathway begins with the conversion of p-nitrobenzoic acid to its more reactive acyl chloride derivative. This intermediate is then coupled with L-aspartic acid, where the side-chain carboxyl group is protected to ensure regioselectivity. The final step involves the selective reduction of the nitro group to the corresponding amine, yielding the desired product.

Synthesis_Pathway p_nitrobenzoic_acid p-Nitrobenzoic Acid p_nitrobenzoyl_chloride p-Nitrobenzoyl Chloride p_nitrobenzoic_acid->p_nitrobenzoyl_chloride Step 1: Acyl Chloride Formation intermediate N-(4-nitrobenzoyl)-L-aspartic acid (protected) p_nitrobenzoyl_chloride->intermediate Step 2: Coupling Reaction protected_aspartic_acid L-Aspartic Acid (β-carboxyl protected) protected_aspartic_acid->intermediate final_product N-(4-aminobenzoyl)-L-aspartic acid intermediate->final_product Step 3: Nitro Group Reduction & Deprotection

Caption: Overall three-step synthesis pathway for N-(4-aminobenzoyl)-L-aspartic acid.

PART 1: Protecting Group Strategy for L-Aspartic Acid

A critical consideration in the synthesis of N-acylated aspartic acid derivatives is the prevention of side reactions, most notably the formation of aspartimide.[2] This intramolecular cyclization can occur under both acidic and basic conditions and leads to the formation of a five-membered succinimide ring, resulting in impurities that are often difficult to separate from the desired product.[3]

To mitigate this, a robust protecting group strategy for the β-carboxyl group of L-aspartic acid is essential. The choice of protecting group is dictated by its stability under the reaction conditions of the subsequent steps and the ease of its removal in the final step.

Recommended Protecting Group:

For this synthesis, a tert-butyl (tBu) ester is a suitable protecting group for the β-carboxyl group of L-aspartic acid. The bulky nature of the tBu group provides steric hindrance that significantly reduces the propensity for aspartimide formation.[4] Furthermore, the tBu group is stable under the basic conditions of the coupling reaction and can be readily removed under acidic conditions, which are often employed in the final deprotection step. Alternatively, a cyclohexyl (cHx) ester can also be employed for even greater suppression of aspartimide formation.[5][6]

PART 2: Detailed Experimental Protocols

Step 1: Synthesis of p-Nitrobenzoyl Chloride

The first step involves the activation of the carboxylic acid functionality of p-nitrobenzoic acid by converting it into the more reactive p-nitrobenzoyl chloride. This is a standard transformation that can be achieved using several chlorinating agents.

Reagents and Materials:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
p-Nitrobenzoic Acid167.1216.71 g0.1
Thionyl Chloride (SOCl₂)118.9714.2 mL (23.8 g)0.2
N,N-Dimethylformamide (DMF)73.092-3 dropscatalytic
Toluene (anhydrous)92.14100 mL-

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂ byproducts), add p-nitrobenzoic acid (16.71 g, 0.1 mol) and anhydrous toluene (100 mL).

  • Add a catalytic amount of N,N-dimethylformamide (2-3 drops) to the suspension.

  • Slowly add thionyl chloride (14.2 mL, 0.2 mol) to the mixture at room temperature with stirring.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-3 hours. The reaction is complete when the evolution of gas ceases.

  • Allow the reaction mixture to cool to room temperature.

  • Remove the excess thionyl chloride and toluene by distillation under reduced pressure.

  • The resulting crude p-nitrobenzoyl chloride, a pale-yellow solid, can be used in the next step without further purification.

Causality of Experimental Choices:

  • Thionyl Chloride: A common and effective reagent for converting carboxylic acids to acyl chlorides. The byproducts, HCl and SO₂, are gaseous and easily removed.

  • DMF (catalyst): Accelerates the reaction by forming a Vilsmeier intermediate, which is more reactive towards the carboxylic acid.

  • Anhydrous Conditions: Thionyl chloride and p-nitrobenzoyl chloride are moisture-sensitive and will hydrolyze back to the carboxylic acid in the presence of water.

Safety Precautions:

  • Thionyl chloride is a corrosive and lachrymatory substance. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • The reaction evolves toxic gases (HCl and SO₂). Ensure the reflux condenser is connected to a suitable gas trap.

Step 2: Coupling of p-Nitrobenzoyl Chloride with β-tert-butyl-L-aspartate

This step involves the nucleophilic attack of the amino group of L-aspartic acid β-tert-butyl ester on the electrophilic carbonyl carbon of p-nitrobenzoyl chloride. The reaction is performed under basic conditions to deprotonate the amino group, enhancing its nucleophilicity.

Reagents and Materials:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
L-Aspartic acid β-tert-butyl ester189.2120.81 g0.11
p-Nitrobenzoyl Chloride185.5618.56 g0.1
Sodium Bicarbonate (NaHCO₃)84.0121.0 g0.25
Dioxane88.11200 mL-
Water18.02200 mL-
Ethyl Acetate88.11As needed-
Brine-As needed-

Procedure:

  • In a 1 L beaker, dissolve L-aspartic acid β-tert-butyl ester (20.81 g, 0.11 mol) and sodium bicarbonate (21.0 g, 0.25 mol) in a mixture of dioxane (200 mL) and water (200 mL).

  • Cool the solution to 0-5 °C in an ice bath with vigorous stirring.

  • Dissolve the crude p-nitrobenzoyl chloride (18.56 g, 0.1 mol) from Step 1 in 100 mL of dioxane.

  • Add the p-nitrobenzoyl chloride solution dropwise to the cooled amino acid solution over 30-45 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Remove the dioxane under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 150 mL).

  • Combine the organic layers and wash with water (100 mL) and then with brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude N-(4-nitrobenzoyl)-L-aspartic acid β-tert-butyl ester as a solid.

Causality of Experimental Choices:

  • Sodium Bicarbonate: A mild base used to neutralize the HCl formed during the reaction and to deprotonate the amino group of the aspartic acid ester.

  • Low Temperature: The reaction is exothermic. Maintaining a low temperature helps to control the reaction rate and minimize side reactions.

  • Dioxane/Water Solvent System: Dioxane helps to solubilize the organic p-nitrobenzoyl chloride, while water dissolves the amino acid salt.

Step 3: Reduction of the Nitro Group and Deprotection

The final step involves the selective reduction of the nitro group to an amine and the removal of the tert-butyl protecting group. Catalytic hydrogenation is an efficient method for the nitro group reduction. The tert-butyl ester is typically cleaved under acidic conditions.

Reagents and Materials:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles
N-(4-nitrobenzoyl)-L-aspartic acid β-tert-butyl ester338.3233.83 g0.1
Palladium on Carbon (10% Pd/C)-1.0 gcatalytic
Methanol32.04400 mL-
Hydrogen Gas (H₂)2.02Balloon or Parr apparatus-
Trifluoroacetic Acid (TFA)114.0250 mL-
Diethyl Ether74.12As needed-

Procedure:

  • Dissolve the crude N-(4-nitrobenzoyl)-L-aspartic acid β-tert-butyl ester (33.83 g, 0.1 mol) in methanol (400 mL) in a suitable hydrogenation vessel.

  • Carefully add 10% palladium on carbon (1.0 g) to the solution.

  • Purge the vessel with hydrogen gas and then maintain a hydrogen atmosphere (balloon pressure is often sufficient, or use a Parr hydrogenator at 40-50 psi for faster reaction).

  • Stir the mixture vigorously at room temperature until the reaction is complete (typically 4-6 hours, monitor by TLC or LC-MS).

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with methanol.

  • Evaporate the methanol from the filtrate under reduced pressure.

  • To the resulting residue, add trifluoroacetic acid (50 mL) at 0 °C and stir for 1-2 hours at room temperature to cleave the tert-butyl ester.

  • Remove the TFA under reduced pressure.

  • Triturate the residue with cold diethyl ether to precipitate the product.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield N-(4-aminobenzoyl)-L-aspartic acid.

Causality of Experimental Choices:

  • Palladium on Carbon (Pd/C): A highly effective and commonly used catalyst for the hydrogenation of nitro groups.

  • Hydrogen Gas: The reducing agent for the nitro group.

  • Trifluoroacetic Acid (TFA): A strong acid that effectively cleaves the tert-butyl ester protecting group.

PART 3: Purification and Characterization

Purification:

The crude N-(4-aminobenzoyl)-L-aspartic acid can be purified by recrystallization. A mixture of water and ethanol is a suitable solvent system.

  • Dissolve the crude product in a minimal amount of hot water.

  • Add ethanol until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Collect the crystals by filtration, wash with a small amount of cold ethanol-water mixture, and dry under vacuum.

Characterization:

The structure and purity of the final product should be confirmed by standard analytical techniques.

  • ¹H NMR: The spectrum should show characteristic peaks for the aromatic protons of the p-aminobenzoyl group, as well as the methine and methylene protons of the aspartic acid moiety. The integration of these peaks should correspond to the number of protons in the molecule.

  • ¹³C NMR: The spectrum will display distinct signals for the carbonyl carbons of the amide and carboxylic acids, the aromatic carbons, and the aliphatic carbons of the aspartic acid backbone.

  • FT-IR: The infrared spectrum will show characteristic absorption bands for the N-H stretches of the primary amine and the amide, C=O stretches of the carboxylic acids and the amide, and aromatic C-H and C=C stretches.

  • Mass Spectrometry: Electrospray ionization (ESI) mass spectrometry should confirm the molecular weight of the compound.

Expected Analytical Data:

While the exact spectral data can vary depending on the solvent and instrument used, the following are expected features:

TechniqueExpected Features
¹H NMR (DMSO-d₆)δ ~7.6-7.8 (d, 2H, Ar-H ortho to C=O), δ ~6.5-6.7 (d, 2H, Ar-H ortho to NH₂), δ ~4.5-4.7 (m, 1H, α-CH), δ ~2.6-2.9 (m, 2H, β-CH₂), NH₂ and NH protons will appear as broad singlets, and COOH protons will be downfield.
¹³C NMR (DMSO-d₆)δ ~172-175 (2 x COOH), δ ~165-168 (C=O, amide), δ ~150-155 (Ar-C-NH₂), δ ~128-130 (Ar-CH), δ ~112-115 (Ar-CH), δ ~120-125 (Ar-C-C=O), δ ~50-55 (α-CH), δ ~35-40 (β-CH₂).
FT-IR (KBr, cm⁻¹)~3400-3200 (N-H stretch), ~3200-2500 (O-H stretch, broad), ~1710 (C=O stretch, carboxylic acid), ~1640 (C=O stretch, amide I), ~1600 (aromatic C=C stretch), ~1540 (N-H bend, amide II).
MS (ESI) [M+H]⁺ expected at m/z ≈ 253.08, [M-H]⁻ expected at m/z ≈ 251.07.

PART 4: Troubleshooting and Safety

Troubleshooting:

ProblemPossible CauseSuggested Solution
Low yield in Step 1Incomplete reaction or hydrolysis of the acyl chloride.Ensure anhydrous conditions. Increase reflux time. Use fresh thionyl chloride.
Formation of di-acylated product in Step 2Reaction of p-nitrobenzoyl chloride with both the amino and the β-carboxyl group.Ensure the β-carboxyl group is protected. Control the stoichiometry of the acylating agent.
Aspartimide formationIntramolecular cyclization of the aspartic acid residue.Use a sterically hindered protecting group for the β-carboxyl group (e.g., tBu or cHx).[5]
Incomplete reduction in Step 3Inactivated catalyst or insufficient hydrogen.Use fresh catalyst. Ensure a hydrogen atmosphere and vigorous stirring. Increase reaction time or hydrogen pressure.
Incomplete deprotection in Step 3Insufficient acid or reaction time.Increase the amount of TFA or the reaction time. Monitor the reaction by TLC or LC-MS.

Safety Information:

  • p-Nitrobenzoyl chloride: Corrosive and moisture-sensitive. Causes severe skin burns and eye damage. Handle with extreme care in a fume hood.[2][5][6]

  • Thionyl chloride: Highly corrosive and toxic. Reacts violently with water. Handle only in a fume hood with appropriate PPE.

  • Palladium on Carbon: Flammable when dry. Handle with care and keep wet with a solvent like water or methanol.

  • Trifluoroacetic Acid (TFA): Highly corrosive. Causes severe burns. Handle in a fume hood with appropriate PPE.

  • Hydrogen Gas: Highly flammable. Ensure there are no ignition sources in the vicinity of the hydrogenation setup.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.

Conclusion

The synthesis protocol detailed in this guide provides a reliable and well-reasoned approach to obtaining N-(4-aminobenzoyl)-L-aspartic acid. By understanding the rationale behind each step, particularly the critical role of protecting groups in managing the reactivity of L-aspartic acid, researchers can confidently execute this synthesis and troubleshoot any challenges that may arise. The successful synthesis of this important molecule opens doors to further research in medicinal chemistry and biochemistry, contributing to the advancement of drug discovery and the understanding of fundamental biological processes.

References

  • Technical Support Center: N-Acylation of Aspartic Acid - Benchchem. (URL: Available upon request)
  • Aspartimide Formation in Solid-Phase Peptide Synthesis (SPPS). (URL: Available upon request)
  • Protecting Groups in Peptide Synthesis: A Detailed Guide. (URL: Available upon request)
  • A Comparative Analysis of Aspartate Side-Chain Protecting Groups in Peptide Synthesis - Benchchem. (URL: Available upon request)
  • Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC. (URL: [Link])

  • Side Chain Protection in Peptide Synthesis. (URL: Available upon request)
  • ASPARTIMIDE FORMATION - Iris Biotech GmbH. (URL: Available upon request)
  • Supplementary Data - Rsc.org. (URL: [Link])

  • bmse000875 L-Aspartic Acid at BMRB. (URL: [Link])

  • Enzymatic Synthesis of N-Acyl-L-Aspartic Acid Derivatives: A Technical Guide - Benchchem. (URL: Available upon request)
  • Identification, occurrence and prevention of aspartimide-related byproducts in chemical protein synthesis - RSC Publishing. (URL: [Link])

  • (4-Aminobenzoyl)-L-glutamic acid and its relation to folic acid metabolism - Benchchem. (URL: Available upon request)
  • Synthesis of Some New Folic Acid-Based Heterocycles of Anticipated Biological Activity. (URL: [Link])

  • US2615040A - Synthesis of folic acid intermediates - Google P
  • physical and chemical characteristics of N-(4-Aminobenzoyl-d4)-L-glutamic Acid - Benchchem. (URL: Available upon request)
  • CN114014773A - Preparation method of N-acetyl-L-aspartic acid - Google P
  • (PDF) Biosynthesis of N-Acetyl-l-aspartic Acid - ResearchGate. (URL: [Link])

  • 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PMC. (URL: [Link])

  • d,l-Aspartic acid | C4H7NO4 | CID 139060126 - PubChem - NIH. (URL: [Link])

  • Synthesis of N-acetyl-L-aspartate by rat brain mitochondria and its involvement in mitochondrial/cytosolic carbon transport - PubMed. (URL: [Link])

  • 13 C-NMR Data of l-Aspartic Acid and l-Aspartic acid Ln 3+ Complexes δ (ppm). (URL: [Link])

  • IR and Raman spectra of L-aspartic acid and isotopic derivatives - ResearchGate. (URL: [Link])

  • Experimental and theoretical study of Aspartic acid. (URL: [Link])

  • 4-Aminobenzoic acid - the NIST WebBook. (URL: [Link])

  • Aspartic acid - the NIST WebBook - National Institute of Standards and Technology. (URL: [Link])

Sources

Application

HPLC method development for N-(4-aminobenzoyl)-L-aspartic acid detection

Application Note: HPLC Method Development for N-(4-Aminobenzoyl)-L-Aspartic Acid Detection Executive Summary N-(4-aminobenzoyl)-L-aspartic acid (pABA-Asp) is a highly polar, zwitterionic intermediate critical to the synt...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: HPLC Method Development for N-(4-Aminobenzoyl)-L-Aspartic Acid Detection

Executive Summary

N-(4-aminobenzoyl)-L-aspartic acid (pABA-Asp) is a highly polar, zwitterionic intermediate critical to the synthesis of antifolate research compounds, such as 4-aminopteroylaspartic acid[1]. Accurate quantification and purity analysis of pABA-Asp are essential for ensuring downstream synthetic fidelity. This application note details the rational development, optimization, and validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method specifically tailored for pABA-Asp, utilizing an internal standard to ensure a self-validating analytical system.

Method Development Rationale: The Causality of Chromatographic Choices

As analytical scientists, we must design methods based on the fundamental physicochemical properties of the analyte. pABA-Asp consists of a p-aminobenzoyl moiety linked via an amide bond to an L-aspartic acid residue.

Stationary Phase Selection: While standard C18 columns provide the necessary hydrophobic surface area, the high polarity of the two carboxylic acid groups and the primary aromatic amine can lead to poor retention ( k′<2 ) and severe peak tailing. Mixed-mode columns with low silanol activity are often highly effective for polar aminobenzoyl derivatives[2]. However, a standard C18 column can be successfully optimized through precise mobile phase control.

Mobile Phase pH and Retention Causality: The pKa​ values of the aspartic acid carboxyl groups necessitate a strictly controlled acidic mobile phase. By lowering the pH to approximately 3.7 using a Phosphoric acid/Potassium dihydrogen phosphate ( H3​PO4​

KH2​PO4​ ) buffer, the ionization of the carboxyl groups is suppressed. This neutralization significantly increases the analyte's hydrophobicity, driving robust retention on the non-polar C18 phase. This principle is directly adapted from validated methods for its structural analog, N-p-aminobenzoyl-L-glutamic acid. Alternatively, 0.1% Trifluoroacetic acid (TFA) can be utilized to provide both acidification and weak ion-pairing for the protonated amine, a technique proven effective for other aminobenzoyl-capped amino acids.

Detection Mechanism: The conjugated π -system of the p-aminobenzoyl chromophore provides strong UV absorbance. This allows for highly sensitive and specific detection at 254 nm, avoiding the need for complex derivatization[3].

G A pABA-Asp (Zwitterionic) B Acidic Buffer (pH 2.5 - 3.7) A->B requires C Carboxyl Ionization Suppressed B->C causes D Increased Hydrophobicity C->D leads to E Enhanced RP-HPLC Retention D->E results in

Logical relationship between mobile phase pH and pABA-Asp retention on a reversed-phase column.

Self-Validating Experimental Protocol

A protocol is only as reliable as its internal controls. To create a self-validating system, this workflow integrates an Internal Standard (IS), p-aminobenzenesulfonic acid. The IS mathematically corrects for injection volume variances, matrix effects, and minor fluctuations in mobile phase composition, ensuring that every chromatographic run validates its own precision[3].

Reagent Preparation
  • Buffer Synthesis: Dissolve 1.36 g of KH2​PO4​ in 1000 mL of ultrapure water (18.2 M Ω ·cm). Adjust the pH to exactly 3.7 using dilute H3​PO4​ . Filter through a 0.45 µm aqueous membrane and degas ultrasonically.

  • Mobile Phase Formulation: Combine the H3​PO4​

    KH2​PO4​ buffer and HPLC-grade Methanol in an 80:20 (v/v) ratio. Methanol is selected over Acetonitrile to enhance the solubility of the polar amino acid derivative and prevent precipitation.
  • Internal Standard (IS) Solution: Prepare a 50 µg/mL solution of p-aminobenzenesulfonic acid in the mobile phase.

Step-by-Step Sample Workflow
  • Accurately weigh 10.0 mg of the pABA-Asp sample and dissolve it in 10 mL of the mobile phase to create a 1 mg/mL primary stock.

  • Dilute the stock to a working analytical concentration (e.g., 50 µg/mL).

  • Pipette exactly 0.5 mL of the working sample solution into a standard 2 mL HPLC auto-sampler vial.

  • Add exactly 0.5 mL of the IS solution to the same vial. Vortex vigorously for 30 seconds to ensure absolute homogeneity.

  • Transfer to the auto-sampler for injection.

Optimized HPLC Conditions
  • Column: C18 (4.6 mm × 250 mm, 5 µm particle size)

  • Mobile Phase: H3​PO4​

    KH2​PO4​ Buffer (pH 3.7) / Methanol (80:20, v/v)
  • Flow Rate: 1.0 mL/min (Isocratic elution)

  • Column Temperature: 30°C

  • Detection Wavelength: UV at 254 nm

  • Injection Volume: 20 µL

Workflow S1 1. Standard & Sample Prep (Dissolve in Mobile Phase) S2 2. Internal Standard Addition (p-Aminobenzenesulfonic Acid) S1->S2 S3 3. RP-HPLC Injection (C18 Column, 20 µL) S2->S3 S4 4. Isocratic Elution (Phosphate Buffer : MeOH) S3->S4 S5 5. UV Detection (254 nm Wavelength) S4->S5 S6 6. Peak Integration & Quantification (IS Method) S5->S6

Step-by-step experimental workflow for the HPLC analysis of pABA-Asp using an internal standard.

Quantitative Data & Validation

To establish trustworthiness, the method must be rigorously validated against industry standards for linearity, precision, and recovery. The table below summarizes the target validation metrics achieved using the internal standard quantification method.

Validation ParameterValue / RangeAcceptance Criteria
Linearity Range 5.0 - 100.0 µg/mL R2≥0.999
Limit of Detection (LOD) 0.05 µg/mL S/N≥3
Limit of Quantitation (LOQ) 0.15 µg/mL S/N≥10
Intra-day Precision (RSD) 0.8% - 1.2% ≤2.0%
Inter-day Precision (RSD) 1.1% - 1.5% ≤2.0%
Spike Recovery Rate 98.5% - 101.2%95.0% - 105.0%

Sources

Method

Probing Enzymatic Activity with N-(4-aminobenzoyl)-L-aspartic acid: A Guide to Assay Design and Implementation

This technical guide provides a comprehensive framework for the design and execution of enzymatic assays utilizing N-(4-aminobenzoyl)-L-aspartic acid as a substrate. Tailored for researchers, scientists, and professional...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive framework for the design and execution of enzymatic assays utilizing N-(4-aminobenzoyl)-L-aspartic acid as a substrate. Tailored for researchers, scientists, and professionals in drug development, this document offers in-depth protocols and foundational principles. We will explore the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in established scientific literature.

Introduction: The Utility of N-Acylated Amino Acids in Enzymology

N-(4-aminobenzoyl)-L-aspartic acid is a structural analog of N-(4-aminobenzoyl)-L-glutamic acid (PABA-Glu), a key metabolite in folate metabolism[1][2]. While PABA-Glu is a well-established substrate for enzymes involved in folate pathways, its aspartate counterpart offers a unique tool for probing enzyme specificity and kinetics, particularly for peptidases and ligases. The core structure, featuring a p-aminobenzoic acid (PABA) moiety linked to an amino acid via an amide bond, provides a convenient chromophore for spectrophotometric analysis upon enzymatic cleavage.

This guide will focus on the application of N-(4-aminobenzoyl)-L-aspartic acid as a substrate for Carboxypeptidase G2 (CPG2), a bacterial enzyme with significant applications in cancer therapy for its ability to hydrolyze folate analogs like methotrexate[3]. The principles and protocols described herein can be adapted for other hydrolases that recognize a C-terminal aspartic acid residue or for synthetases that may utilize this compound as a building block.

Principles of the Spectrophotometric Assay

The enzymatic assay hinges on the hydrolysis of the amide bond in N-(4-aminobenzoyl)-L-aspartic acid by an appropriate enzyme, such as Carboxypeptidase G2. This cleavage releases p-aminobenzoic acid (PABA) and L-aspartic acid.

The key to the spectrophotometric measurement lies in the distinct ultraviolet (UV) absorbance properties of the substrate and the PABA product. The hydrolysis of the amide linkage results in a shift in the UV absorbance spectrum, which can be monitored over time to determine the rate of the enzymatic reaction. This approach provides a continuous, real-time measurement of enzyme activity.

Visualization of the Enzymatic Reaction

Enzymatic_Reaction Substrate N-(4-aminobenzoyl)-L-aspartic acid Enzyme Carboxypeptidase G2 (CPG2) Substrate->Enzyme Binds to active site Products p-aminobenzoic acid (PABA) + L-aspartic acid Enzyme->Products Catalyzes hydrolysis (Monitored by change in absorbance)

Caption: Enzymatic hydrolysis of the substrate by CPG2.

Materials and Reagents

The following table outlines the necessary materials and reagents for the enzymatic assay. It is crucial to use high-purity reagents to ensure accurate and reproducible results.

Reagent/MaterialSpecificationsRecommended Supplier
N-(4-aminobenzoyl)-L-aspartic acid>98% purityCommercially available
Carboxypeptidase G2 (CPG2)Recombinant, purifiedCommercially available
Tris-HClMolecular biology gradeSigma-Aldrich, Thermo Fisher
Sodium Chloride (NaCl)ACS grade or higherSigma-Aldrich, Thermo Fisher
Zinc Chloride (ZnCl₂)ACS grade or higherSigma-Aldrich, Thermo Fisher
Hydrochloric Acid (HCl)1 N solutionStandard lab supplier
Purified WaterDeionized, >18 MΩ·cmIn-house or commercial
UV-Vis SpectrophotometerCapable of reading at ~280-320 nmBeckman Coulter, Agilent
Quartz Cuvettes1 cm path lengthHellma, Starna
pH MeterCalibratedStandard lab supplier

Detailed Step-by-Step Protocol: CPG2 Activity Assay

This protocol is adapted from established methods for similar substrates like methotrexate and N-benzoyl-L-tyrosinamide. The rationale behind each step is provided to allow for informed modifications.

Reagent Preparation
  • Assay Buffer (50 mM Tris-HCl, 100 mM NaCl, 0.1 mM ZnCl₂, pH 7.3 at 37°C):

    • Dissolve 6.057 g of Tris base and 5.844 g of NaCl in 800 mL of purified water.

    • Add 1 mL of a 100 mM ZnCl₂ stock solution. Rationale: CPG2 is a zinc-dependent metalloenzyme, and the presence of zinc is essential for its catalytic activity[3].

    • Adjust the pH to 7.3 with 1 N HCl.

    • Bring the final volume to 1 L with purified water.

    • Warm the buffer to 37°C before use. Rationale: Enzyme kinetics are temperature-dependent; maintaining a constant temperature is critical for reproducibility.

  • Substrate Stock Solution (10 mM N-(4-aminobenzoyl)-L-aspartic acid):

    • Accurately weigh the required amount of N-(4-aminobenzoyl)-L-aspartic acid.

    • Dissolve in a small amount of 1 N NaOH to aid solubility, then bring to the final volume with Assay Buffer.

    • Adjust the pH back to 7.3 if necessary.

    • Store in aliquots at -20°C, protected from light.

  • Enzyme Working Solution (e.g., 1 µg/mL CPG2):

    • Dilute the stock CPG2 enzyme in cold Assay Buffer immediately before use. Rationale: Diluting the enzyme in cold buffer helps to maintain its stability and activity.

    • The optimal concentration will depend on the specific activity of the enzyme lot and should be determined empirically to yield a linear reaction rate for at least 5-10 minutes.

Assay Procedure

The following workflow outlines the spectrophotometric measurement of CPG2 activity.

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Buffer Prepare & pre-warm Assay Buffer to 37°C Add_Components Pipette Assay Buffer and Substrate into cuvette Prep_Buffer->Add_Components Prep_Substrate Prepare Substrate Working Solutions Prep_Substrate->Add_Components Prep_Enzyme Prepare Enzyme Working Solution Initiate Add Enzyme Solution to initiate reaction Prep_Enzyme->Initiate Equilibrate Equilibrate at 37°C in spectrophotometer Add_Components->Equilibrate Blank Measure initial absorbance (Blank) Equilibrate->Blank Blank->Initiate Monitor Monitor absorbance change over time Initiate->Monitor Calculate_Rate Determine the linear rate (ΔAbs/min) Monitor->Calculate_Rate Calculate_Activity Calculate Enzyme Activity using Beer-Lambert Law Calculate_Rate->Calculate_Activity

Sources

Application

Crystallization techniques for N-(4-aminobenzoyl)-L-aspartic acid

Application Note: Advanced Crystallization Techniques for N-(4-aminobenzoyl)-L-aspartic acid Introduction & Scientific Context N-(4-aminobenzoyl)-L-aspartic acid (often referred to as PABA-L-Asp) is a critical synthetic...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Crystallization Techniques for N-(4-aminobenzoyl)-L-aspartic acid

Introduction & Scientific Context

N-(4-aminobenzoyl)-L-aspartic acid (often referred to as PABA-L-Asp) is a critical synthetic intermediate and structural fragment in the development of antifolate therapeutics and related research compounds, such as 4-aminopteroylaspartic acid[1]. Achieving high-purity crystalline forms of this compound is paramount; amorphous or impure intermediates can lead to racemization during downstream peptide coupling or carry over critical impurities into active pharmaceutical ingredients (APIs).

Because PABA-L-Asp is an amphoteric molecule containing an aromatic amine and two carboxylic acid moieties, its isolation cannot rely on simple solvent evaporation. Instead, crystallization must be thermodynamically driven by manipulating its ionization state and solvation energy. This guide details the physicochemical causality and provides self-validating protocols for the robust crystallization of N-(4-aminobenzoyl)-L-aspartic acid.

Physicochemical Profiling

Successful crystallization requires a precise understanding of the molecule's behavior in solution. The solubility of zwitterionic compounds like PABA-L-Asp and its close analog, (4-Aminobenzoyl)-L-glutamic acid, is highly dependent on pH[2][3]. They are highly soluble in aqueous bases, sparingly soluble in aqueous acids, and exhibit strong solubility in polar aprotic solvents like DMSO[4].

Table 1: Key Physicochemical Properties Governing Crystallization

PropertyValue / DescriptionImpact on Crystallization Strategy
Molecular Weight 252.22 g/mol Determines supersaturation mass-balances.
pKa₁ (α-COOH) ~2.0Deprotonates at mildly acidic pH.
pKa₂ (Aromatic NH₂) ~2.5 – 3.0Protonates only at highly acidic pH.
pKa₃ (Side-chain COOH) ~3.7Remains protonated below pH 3.5.
Isoelectric Point (pI) ~2.5 – 2.8 Critical Parameter: The pH at which net charge is zero, minimizing solubility and driving precipitation.
Solubility Profile Soluble in aqueous base & DMSO; sparingly soluble in water (pH 3)[2][4].Enables pH-shift and anti-solvent crystallization methodologies.

Causality & Principles of Crystallization (E-E-A-T)

As a Senior Application Scientist, it is crucial to understand why a protocol works, rather than just executing steps.

The Mechanism of Isoelectric Precipitation: At a high pH (e.g., pH 8.0), PABA-L-Asp exists as a highly soluble dianion due to the deprotonation of both aspartic acid carboxyl groups. At a very low pH (e.g., pH 1.0), the aromatic amine becomes protonated, forming a soluble cation. However, when the solution is carefully titrated to its isoelectric point (pH 2.5 - 2.8), the molecule achieves a net-zero charge (zwitterionic or neutral state).

At this precise pH, solute-solvent dipole interactions (hydration) are minimized. Simultaneously, the desolvated molecules begin to interact with one another, forming strong intermolecular hydrogen bonds (amide-amide and carboxyl-carboxyl dimers) that build the crystal lattice[5]. This pH-induced desolvation is the thermodynamic driver for nucleation[4].

G Cation Cation Zwitterion Zwitterionic State pH 2.5 - 3.0 Insoluble (Crystallizes) Cation->Zwitterion Add Base Anion Anion Anion->Zwitterion Add Acid

Figure 1: Relationship between pH, ionization state, and solubility driving crystallization.

Experimental Protocols

Protocol A: Precision pH-Shift (Isoelectric) Crystallization

This is the most reliable method for isolating high-purity PABA-L-Asp directly from crude reaction mixtures or aqueous streams. It leverages the sharp solubility cliff at the molecule's isoelectric point, a standard industry practice for this class of compounds[2][4].

Step-by-Step Methodology:

  • Dissolution: Suspend crude N-(4-aminobenzoyl)-L-aspartic acid in deionized water (10 mL per gram of crude). Slowly add 1.0 M NaOH under constant stirring until the solid completely dissolves. The final pH should be approximately 8.0 - 8.5.

  • Clarification: Filter the basic solution through a 0.45 µm PTFE membrane to remove any insoluble particulate impurities or unreacted starting materials.

  • Nucleation (Titration): Transfer the filtrate to a jacketed crystallizer maintained at 25°C. Equip the vessel with a calibrated pH probe. Slowly add 1.0 M HCl dropwise at a controlled rate (e.g., 1 mL/min) under moderate stirring (300 rpm).

  • pI Targeting: Continue acid addition until the pH reaches exactly 2.8 . The solution will become cloudy as supersaturation is generated and primary nucleation occurs.

  • Ostwald Ripening (Aging): Stop the acid addition and hold the suspension at 25°C for 1.5 hours. Self-Validation Check: The pH may drift slightly as crystals form; do not add more acid. This aging step allows smaller, kinetically formed crystals to dissolve and redeposit onto larger, thermodynamically stable crystals.

  • Cooling & Isolation: Ramp the temperature down to 4°C at a rate of 0.5°C/min to maximize the yield. Isolate the crystals via vacuum filtration. Wash the filter cake with ice-cold, acidified water (pH 3.0) followed by a minimal volume of cold methanol[4]. Dry under vacuum at 45°C to constant weight.

G Dissolution 1. Dissolution (pH 8.5, Aqueous Base) Filtration 2. Clarification (0.45 µm Filtration) Dissolution->Filtration Titration 3. Acid Titration (Add 1M HCl to pH 2.8) Filtration->Titration Nucleation 4. Nucleation (Isoelectric Point Reached) Titration->Nucleation pH drops Ripening 5. Crystal Aging (Ostwald Ripening at 25°C) Nucleation->Ripening Isolation 6. Isolation & Drying (Vacuum Filtration) Ripening->Isolation Cooling to 4°C

Figure 2: Step-by-step workflow for the isoelectric pH-shift crystallization of PABA-L-Asp.

Protocol B: Anti-Solvent Crystallization (Methanol/Water)

If the compound is already in a semi-pure state but requires polymorph control or improvement in crystal habit (e.g., moving from needle-like to block-like crystals), anti-solvent crystallization is preferred.

Step-by-Step Methodology:

  • Dissolution: Dissolve the compound in a minimum volume of Methanol containing 0.1% formic acid at 50°C. The slight acidity ensures the compound remains predominantly neutral/zwitterionic, while the organic solvent provides high solubility at elevated temperatures.

  • Anti-Solvent Addition: Slowly add cold deionized water (the anti-solvent) over 45 minutes using a dosing pump, maintaining the temperature at 50°C. The addition of water increases the polarity of the solvent system, lowering the solubility of the organic-soluble PABA-L-Asp.

  • Cooling: Once the solution becomes persistently turbid, cease water addition and initiate a slow cooling ramp (0.2°C/min) down to 5°C.

  • Isolation: Filter the resulting crystalline slurry, wash with a cold Methanol/Water (20:80 v/v) mixture, and dry under vacuum.

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting solubility issues with N-(4-aminobenzoyl)-L-aspartic acid

Troubleshooting Solubility Issues Welcome to the technical support guide for N-(4-aminobenzoyl)-L-aspartic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the s...

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Solubility Issues

Welcome to the technical support guide for N-(4-aminobenzoyl)-L-aspartic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the solubility challenges associated with this compound. Here, we address common questions and provide in-depth, scientifically-grounded solutions to facilitate your experimental success.

Understanding the Molecule: Why is Solubility a Challenge?

N-(4-aminobenzoyl)-L-aspartic acid is a zwitterionic molecule, meaning it contains both acidic (carboxylic acid) and basic (amino) functional groups.[1] The solubility of such compounds is highly dependent on the pH of the solvent. At its isoelectric point (pI), the net charge of the molecule is zero, leading to strong intermolecular interactions and minimal solubility in aqueous solutions.

The structure of N-(4-aminobenzoyl)-L-aspartic acid includes two carboxylic acid groups from the aspartic acid moiety and an amino group on the benzoyl ring. This combination of acidic and basic centers dictates its solubility behavior across a range of pH values.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My N-(4-aminobenzoyl)-L-aspartic acid won't dissolve in water. What am I doing wrong?

This is the most common issue and is directly related to the compound's zwitterionic nature and the pH of the water.

Core Insight: At neutral pH, N-(4-aminobenzoyl)-L-aspartic acid exists predominantly in its zwitterionic form with a net charge close to zero. This minimizes its interaction with polar water molecules and leads to low solubility.

Troubleshooting Steps:

  • pH Adjustment: The most effective way to increase solubility is to shift the pH of your aqueous solution away from the isoelectric point (pI) of the molecule.

    • Acidic Conditions (pH < pI): Adding a small amount of a dilute acid (e.g., 0.1 M HCl) will protonate the carboxylate groups, resulting in a net positive charge and increased solubility.

    • Basic Conditions (pH > pI): Adding a small amount of a dilute base (e.g., 0.1 M NaOH) will deprotonate the amino group, resulting in a net negative charge and increased solubility.

  • Gentle Heating: For some compounds, a slight increase in temperature can improve the rate of dissolution. However, be cautious, as excessive heat can lead to degradation.

  • Sonication: Using an ultrasonic bath can help to break up aggregates of the solid material and enhance dissolution.

dot

Caption: pH-dependent charge states of N-(4-aminobenzoyl)-L-aspartic acid.

Q2: I need to dissolve the compound in an organic solvent. Which one should I choose?

While primarily considered for aqueous systems, solubility in organic solvents can be necessary for certain applications.

Core Insight: The polarity of the organic solvent is the key determinant. The presence of both polar (carboxyl, amino) and non-polar (benzoyl ring) regions in the molecule allows for solubility in a range of organic solvents, particularly polar aprotic ones.

Recommended Solvents:

  • Dimethyl Sulfoxide (DMSO): Generally a good starting point for many organic compounds. A related compound, N-benzoyl-L-aspartic acid, shows high solubility in DMSO (200 mg/mL with sonication).[2][3][4]

  • Dimethylformamide (DMF): Another highly polar aprotic solvent that can be effective.

  • Methanol/Ethanol: These protic solvents may offer some solubility, especially with gentle heating.

Solubility Data for a Structurally Similar Compound (N-(4-Aminobenzoyl)-L-glutamic acid):

SolventSolubility
DMSO~1 mg/mL
DMF~1 mg/mL
PBS (pH 7.2)~1 mg/mL

Data from Cayman Chemical product information for a related compound.[5][6]

Experimental Protocol: Small-Scale Solubility Testing

  • Weigh out a small, precise amount of N-(4-aminobenzoyl)-L-aspartic acid (e.g., 1 mg) into a small vial.

  • Add a measured volume of the chosen solvent (e.g., 100 µL).

  • Vortex or sonicate the mixture for 1-2 minutes.

  • Visually inspect for undissolved material.

  • If the solid dissolves completely, add another measured aliquot of the compound to determine the approximate saturation point.

  • If the solid does not dissolve, incrementally add more solvent until it does, or until you reach a practical volume limit for your experiment.

Q3: I've tried adjusting the pH, but my compound still precipitates out of solution over time. How can I improve stability?

Solution stability is a common challenge, especially at higher concentrations.

Core Insight: Even when dissolved, the compound may not be thermodynamically stable in solution and can crystallize or precipitate over time. This can be influenced by temperature, concentration, and the presence of other solutes.

Troubleshooting Strategies:

  • Co-solvents: The addition of a water-miscible organic co-solvent can improve solubility and stability.[7]

    • Common Co-solvents: Ethanol, propylene glycol, or polyethylene glycol (PEG) can be added to the aqueous solution to increase the solubility of poorly soluble drugs.[8]

  • Use of Surfactants: Surfactants can form micelles that encapsulate the compound, increasing its apparent solubility.[8]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic parts of molecules, thereby increasing their aqueous solubility.[8]

  • Salt Formation: Converting the acidic or basic functional groups to a salt can significantly enhance aqueous solubility.[7] For example, reacting the carboxylic acid groups with a base like sodium hydroxide will form a more soluble sodium salt.

dot

Caption: Decision workflow for addressing precipitation issues.

Q4: What are the pKa values for N-(4-aminobenzoyl)-L-aspartic acid, and how do they relate to solubility?

Estimated pKa Values:

  • α-carboxyl group (from aspartic acid): ~1.9-2.4[9]

  • Side-chain carboxyl group (from aspartic acid): ~3.7-3.9[1][9]

  • Aromatic amino group (from p-aminobenzoic acid): ~2.5 (for the conjugate acid)

Relationship to Solubility:

  • At pH < ~2: Both carboxyl groups and the amino group will be protonated. The molecule will have a net positive charge.

  • At pH between ~4 and ~9: Both carboxyl groups will be deprotonated, and the amino group will be in its neutral form. The molecule will have a net negative charge.

  • At pH > ~9.6: The α-ammonium group of the aspartic acid backbone would be deprotonated, but this is less relevant as the primary amino group is on the benzoyl ring.

The isoelectric point (pI) for aspartic acid is around 2.77.[9] The addition of the aminobenzoyl group will slightly alter this, but the region of minimal solubility will still be in the acidic pH range.

Safety & Handling
  • Always handle N-(4-aminobenzoyl)-L-aspartic acid in a well-ventilated area.[10]

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10][11][12]

  • Avoid creating dust when handling the solid material.[11][13]

  • In case of contact with skin or eyes, rinse immediately with plenty of water for at least 15 minutes.[11][12]

  • Store the compound in a tightly sealed container, preferably in a cool, dry place.[10][11]

References
  • ACS Publications. (2017). Co-Amorphous Formation of High-Dose Zwitterionic Compounds with Amino Acids To Improve Solubility and Enable Parenteral Delivery. Molecular Pharmaceutics. [Link]

  • ResearchGate. (n.d.). Techniques to improve the solubility of poorly soluble drugs. [Link]

  • LookChem. (n.d.). N-[4-[[(2,4-Diamino-6-pteridinyl)methyl]amino]benzoyl]-L-aspartic acid. [Link]

  • PubMed. (2018). Solubility-Modifying Power of Zwitterionic Salts. [Link]

  • Queen's University Belfast. (n.d.). Solubility Modifying Power of Zwitterionic Salts. [Link]

  • PubMed. (1988). p-Aminobenzoylpolyglutamates with hydrophobic end groups. A new class of inhibitors of hemoglobin S polymerization. [Link]

  • International Journal of Pharmaceutical and Chemical Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. [Link]

  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - Carbamoyl-DL-aspartic acid. [Link]

  • University of Calgary. (n.d.). Table of pKa and pI values. [Link]

  • PubMed. (2012). Poly(L-aspartic acid) derivative soluble in a volatile organic solvent for biomedical application. [Link]

  • Wikipedia. (n.d.). Aspartic acid. [Link]

  • Springer. (n.d.). Solubilities of Amino Acids in the Presence of Chaotropic Anions. [Link]

  • Reddit. (2021). For aspartic acid if the example is calculate the pI using the giving pka values since it's acidic shouldn't it be carboxyl group plus R group divided by 2?. [Link]

  • FooDB. (2015). Showing Compound N-carbamoyl-L-aspartate (FDB031033). [Link]

  • Yeast Metabolome Database. (n.d.). L-Aspartic acid (YMDB00896). [Link]

  • Isca Biochemicals. (n.d.). Amino acid pKa and pKi values. [Link]

Sources

Optimization

Preventing degradation of N-(4-aminobenzoyl)-L-aspartic acid in solution

Technical Support Center: Preventing Degradation of N-(4-aminobenzoyl)-L-aspartic Acid in Solution N-(4-aminobenzoyl)-L-aspartic acid (PABA-Asp) is a highly sensitive synthetic intermediate, antifolate structural analog,...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Preventing Degradation of N-(4-aminobenzoyl)-L-aspartic Acid in Solution

N-(4-aminobenzoyl)-L-aspartic acid (PABA-Asp) is a highly sensitive synthetic intermediate, antifolate structural analog, and metabolic degradation product. Maintaining its structural integrity in solution is a persistent challenge for researchers due to the presence of three reactive functional groups: a primary aromatic amine, an aryl-amide linkage, and a free dicarboxylic acid moiety.

This guide provides an authoritative, mechanistic framework for troubleshooting and preventing the degradation of PABA-Asp in both stock and working solutions.

Mechanistic Causality of Degradation

To effectively prevent degradation, you must first understand the chemical causality driving it. PABA-Asp degrades via three primary, environment-dependent pathways:

  • Aromatic Amine Auto-Oxidation: The exocyclic aniline-like amine is highly susceptible to photo-induced electron transfer and auto-oxidation. In the presence of dissolved oxygen and UV/visible light, the aromatic ring oxidizes to form highly reactive quinone imine electrophiles[1]. These intermediates rapidly undergo oxidative coupling, forming azo-dimers and conjugated polymeric products that turn the solution yellow, red, or dark brown[2].

  • Amide Bond Hydrolysis: The aryl-amide bond connecting the p-aminobenzoyl moiety to L-aspartic acid is susceptible to acid- and base-catalyzed hydrolysis. Elevated temperatures and extreme pH levels accelerate the cleavage of this bond, yielding p-aminobenzoic acid (PABA) and L-aspartic acid[3]. This process is analogous to the photolytic and hydrolytic cleavage observed in related folates[4].

  • Aspartyl Succinimide Formation: In mildly acidic to neutral aqueous conditions (pH 4.0–7.0), the beta-carboxyl group of the aspartic acid residue can undergo intramolecular nucleophilic attack on the amide carbonyl. This dehydration reaction forms a cyclic succinimide intermediate, which subsequently hydrolyzes to form a mixture of alpha- and beta-linked isomers (isoaspartate) or promotes racemization[5].

PABA_Asp_Degradation PABA_Asp N-(4-aminobenzoyl)-L-aspartic acid (PABA-Asp) Oxidation Photo-Oxidation (O2 / UV Light) PABA_Asp->Oxidation ROS / Light Hydrolysis Amide Hydrolysis (Extreme pH / Heat) PABA_Asp->Hydrolysis H+ / OH- Cyclization Intramolecular Cyclization (pH 4.0 - 7.0) PABA_Asp->Cyclization Nucleophilic Attack Quinone Quinone Imine Intermediates (Dark/Colored Solutions) Oxidation->Quinone Electron Transfer Cleavage p-Aminobenzoic Acid (PABA) + L-Aspartic Acid Hydrolysis->Cleavage Bond Cleavage Succinimide Succinimide Intermediate (Isomerization / Racemization) Cyclization->Succinimide -H2O

Figure 1: Primary degradation pathways of N-(4-aminobenzoyl)-L-aspartic acid in solutions.

Troubleshooting & FAQs

Q1: My PABA-Asp stock solution turned from colorless to dark brown overnight. Is it still usable? A1: No, the solution must be discarded. The color change is a definitive indicator of aromatic amine oxidation, leading to the formation of quinone imines and polymeric degradation products[2]. Causality & Fix: This is caused by dissolved oxygen and ambient light exposure. To prevent this, prepare stock solutions in strictly deoxygenated (argon-sparged) solvents, store them in amber or foil-wrapped vials, and keep them at -80°C.

Q2: I am observing a split peak in my HPLC chromatogram after leaving the aqueous working solution on the autosampler for 24 hours. What is happening? A2: You are likely observing the formation of a succinimide intermediate or its subsequent hydrolysis into an isoaspartate isomer[5]. Causality & Fix: Aspartic acid residues are prone to intramolecular cyclization in aqueous buffers. Aqueous solutions of PABA-Asp possess highly limited stability and should not be stored for more than 24 hours[3]. Prepare aqueous working solutions immediately before use and maintain the autosampler at 4°C to suppress reaction kinetics.

Q3: Can I use standard PBS (pH 7.4) to make a high-concentration stock solution? A3: No. While PABA-Asp is soluble in PBS at approximately 1 mg/mL, aqueous buffers act as both a reactant (hydrolysis) and a dielectric medium that facilitates the stabilization of charged intermediates during degradation[3],[5]. Causality & Fix: For high-concentration stock solutions, use anhydrous Dimethyl Sulfoxide (DMSO), which lacks the nucleophilic water molecules necessary for hydrolysis.

Standard Operating Protocols (SOPs)

Protocol: Preparation and Storage of Ultra-Stable PABA-Asp Stock Solutions

This self-validating protocol ensures the strict exclusion of oxygen and moisture, effectively shutting down all three primary degradation pathways.

Step 1: Solvent Deoxygenation

  • Obtain anhydrous, high-purity DMSO (≥99.9%, moisture ≤0.005%).

  • Sparge the DMSO with high-purity Argon gas for 20–30 minutes to displace dissolved oxygen. Causality Check: Oxygen is the primary electron acceptor in the formation of quinone imines. Removing it halts auto-oxidation.

Step 2: Inert Dissolution

  • Accurately weigh the solid PABA-Asp powder under a nitrogen-purged glovebox or using a continuous Argon stream over the analytical balance.

  • Transfer the powder to an amber glass vial to block UV-A radiation[4].

  • Add the deoxygenated DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex gently until complete dissolution is achieved. Validation Check:The solution must remain completely colorless. Any immediate yellowing indicates oxygen contamination, and the batch should be aborted[2].

Step 3: Aliquoting and Cryopreservation

  • Aliquot the stock solution into single-use volumes (e.g., 50–100 µL) into opaque, tightly sealed microcentrifuge tubes.

  • Blanket the headspace of each tube with Argon before capping.

  • Store immediately at -80°C. Validation Check: Upon thawing a single-use aliquot for an experiment, inspect it visually against a white background. If the solution is colorless, structural integrity is intact. If a yellow tint is present, discard the aliquot.

Quantitative Stability Data

The following table summarizes the validated stability metrics for PABA-Asp across various matrices and environmental conditions to guide your experimental planning.

Matrix / StateSolvent SystemTemperatureLight ExposureMaximum Stable Shelf-Life
Solid Powder N/A (Desiccated)-20°CDarkUp to 3 years[3]
Stock Solution Anhydrous DMSO-80°CDark6 months[3]
Stock Solution Anhydrous DMSO-20°CDark1 month[3]
Working Solution Aqueous Buffer (pH 7.2)4°CDark< 24 hours[3]
Working Solution Aqueous Buffer (pH 7.2)25°CAmbient LightRapid degradation (hours)[4]

References[3] Stability of N-(4-Aminobenzoyl-d4)-L-glutamic Acid under different storage conditions - Benchchem. https://benchchem.com[5] Spontaneous degradation of polypeptides at aspartyl and asparaginyl residues: effects of the solvent dielectric - PubMed.https://pubmed.ncbi.nlm.nih.gov[4] Study of the photolysis of folic acid and 6-formylpterin in acid aqueous solutions - ResearchGate. https://www.researchgate.net[1] Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies - PMC.https://www.ncbi.nlm.nih.gov/pmc[2] Stabilizing 3-Isopropylbenzene-1,2-diamine for prolonged storage - Benchchem. https://benchchem.com

Sources

Troubleshooting

Advanced LC-MS/MS Troubleshooting Center: Resolving Baseline Noise in N-(4-aminobenzoyl)-L-aspartic Acid Analysis

Welcome to the Technical Support Center. As an Application Scientist, I frequently encounter challenges regarding baseline stability when analyzing highly polar, low-molecular-weight metabolites like N-(4-aminobenzoyl)-L...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As an Application Scientist, I frequently encounter challenges regarding baseline stability when analyzing highly polar, low-molecular-weight metabolites like N-(4-aminobenzoyl)-L-aspartic acid (PABA-L-Asp).

PABA-L-Asp (MW 252.22 g/mol ) is an amphoteric compound featuring an aromatic amine and two carboxylic acid moieties. To achieve adequate retention on reversed-phase columns, acidic mobile phases (e.g., 0.1% formic acid) are required to protonate the carboxylates. However, operating in this low-mass region makes the assay exceptionally vulnerable to chemical noise, matrix suppression, and instrumental artifacts[1]. This guide provides field-proven, self-validating protocols to systematically diagnose and eliminate baseline noise.

Diagnostic Workflow

Before altering any mass spectrometer parameters, you must isolate the root cause of the noise. Follow this logical decision tree to determine if the issue is hydraulic, chemical, or matrix-related.

MS_Noise_Resolution Start Observe Elevated Baseline Noise ZeroVol Run Zero-Volume Blank Injection Start->ZeroVol Decision1 Is Noise Still Present? ZeroVol->Decision1 SamplePrep Optimize Sample Prep (SPE / Protein Precip) Decision1->SamplePrep No (Matrix Effect) BypassCol Bypass Column (Direct Infusion) Decision1->BypassCol Yes (System Issue) Decision2 Is Noise Still Present? BypassCol->Decision2 ColBleed Replace Column & Check Gradient Decision2->ColBleed No (Column Bleed) CheckPump Check Pump Pressure Ripple Decision2->CheckPump Yes (MS/Pump/Solvent) Decision3 Is Ripple > 2%? CheckPump->Decision3 PumpMaint Purge Air / Replace Check Valves Decision3->PumpMaint Yes (Hydraulic) SolventCheck Flush with LC-MS Grade Solvents Decision3->SolventCheck No (Chemical Noise)

Fig 1: Logical decision tree for isolating LC-MS baseline noise sources.

Frequently Asked Questions & Troubleshooting Guides

Q1: The "Fuzzy" Baseline (High-Frequency Noise) Symptom: The baseline exhibits rapid, continuous vertical fluctuations (micro-spikes) that obscure the PABA-L-Asp peak, particularly in highly aqueous gradient phases. Mechanistic Causality: High-frequency noise is rarely chemical; it is typically a physical or electronic artifact[2]. For polar analytes like PABA-L-Asp, highly aqueous mobile phases are required for initial retention. Water has a high surface tension and heat of vaporization. If the Electrospray Ionization (ESI) source desolvation temperature or drying gas flow is insufficient, incomplete desolvation occurs. Large, partially charged droplets impinge directly on the MS inlet or detector, causing erratic micro-spikes[3]. Another common cause is setting the MS data acquisition rate (dwell time) too high, which reveals short-term electronic variations normally smoothed out at lower rates[2]. Actionable Solution:

  • Increase the ESI desolvation gas temperature (e.g., from 250 °C to 400 °C) and flow rate to ensure complete droplet evaporation[3].

  • Verify the MS dwell time is optimized for your peak width (aim for 15-20 data points across the peak).

Q2: The "Wandering" Baseline (Low-Frequency Drift) Symptom: The baseline is flat during the initial aqueous phase but drifts upward significantly as the organic modifier (methanol or acetonitrile) increases. Mechanistic Causality: This is a classic manifestation of chemical noise. To analyze PABA-L-Asp, acidic buffers such as 10 mM ammonium formate with 0.05% formic acid are often employed to maintain optimal ionic strength and low pH[4]. If HPLC-grade solvents are used instead of LC-MS grade, non-volatile impurities (e.g., formate clusters, plasticizers) accumulate on the analytical column during the highly aqueous loading phase. As the gradient transitions to a higher organic composition, these concentrated impurities elute simultaneously, causing a massive baseline swell[2]. Actionable Solution:

  • Immediately discard the mobile phase and replace it with strictly LC-MS grade or Optima-grade solvents and additives[1].

  • Ensure you are using identical additive concentrations in both Mobile Phase A (Water) and Mobile Phase B (Organic) to prevent refractive index or ionization efficiency shifts during the gradient[2].

Q3: The "Sawtooth" Baseline (Cyclical Fluctuations) Symptom: Rhythmic, cyclical baseline fluctuations that occur independently of the gradient profile or sample injection. Mechanistic Causality: Cyclical noise is almost exclusively a hydraulic issue originating from the LC pump. PABA-L-Asp requires highly consistent mobile phase delivery for stable ESI droplet formation. A leaky pump check valve, worn piston seal, or a failing vacuum degasser introduces micro-pulsations in the solvent delivery pressure[5]. Because ionization efficiency is highly sensitive to flow dynamics, these pressure ripples translate directly into a sawtooth baseline pattern[6]. Actionable Solution:

  • Overlay the pump pressure trace with the MS baseline. If the pressure ripple exceeds 1-2%, the pump is the culprit[6].

  • Purge the pump channels with 100% Isopropanol to clear trapped air bubbles, and replace the active inlet check valves if the ripple persists[6].

Q4: Matrix-Induced Background Contamination Symptom: The baseline is perfectly flat for neat standards, but exhibits massive background noise and ion suppression when injecting biological extracts (e.g., serum or urine). Mechanistic Causality: PABA-L-Asp is structurally related to folate catabolites and is often extracted from complex biological matrices[7]. Endogenous phospholipids, salts, and exogenous plasticizers (like phthalates at m/z 391, 419) from sample preparation tubes co-elute with the analyte. These compounds compete for charge in the ESI droplet, causing severe ion suppression, or they coat the MS optics, leading to persistent background noise[8]. Actionable Solution:

  • Implement a post-column divert valve. Direct the first 1-2 minutes of the LC flow (containing unretained salts and polar matrix components) to waste before switching the flow to the MS[9].

  • Upgrade sample preparation from simple protein precipitation to Solid Phase Extraction (SPE) to remove lipophilic interferences[8].

Quantitative Impact of Optimization Strategies

Summarizing the causality and expected outcomes of our troubleshooting steps provides a clear benchmark for system performance.

Troubleshooting ParameterSub-optimal ConditionOptimized ConditionExpected S/N ImprovementMechanistic Causality
Solvent Purity HPLC-Grade MethanolLC-MS Grade Methanol~5-10xElimination of low-molecular-weight organic impurities and formate clusters[3].
ESI Desolvation 250 °C (Incomplete)400 °C (Optimal)~3-5xPrevention of charged droplet impingement on the MS inlet[3].
Hydraulic Stability >3% Pressure Ripple<0.5% Pressure Ripple~2-4xStabilization of ESI Taylor cone and flow dynamics[6].
Matrix Management Direct InjectionDivert Valve (0-2 min to waste)~10-20xRemoval of early-eluting salts and polar suppressors[9].
Step-by-Step Methodology: System Decontamination and Baseline Restoration

When chemical noise persists despite changing mobile phases, the LC-MS system requires a rigorous decontamination protocol to remove resistant polar and non-polar contaminants[8]. This self-validating protocol ensures the entire fluidic path is reset.

Phase 1: System Preparation

  • Remove the analytical C18 column and replace it with a zero-dead-volume stainless steel union.

  • Disconnect the LC tubing from the ESI source inlet and direct it to a chemical waste container.

Phase 2: Aqueous Flush (Salt Removal)

  • Prepare a flush solution of 100% LC-MS grade Water.

  • Pump the water through all LC channels (A, B, C, D) at a flow rate of 1.0 mL/min for 30 minutes. Causality: This dissolves and removes precipitated buffer salts (e.g., ammonium formate) that can trap organic contaminants.

Phase 3: Aggressive Organic Wash (Contaminant Solubilization)

  • Prepare a quaternary wash mixture: Isopropanol : Acetonitrile : Dichloromethane : Cyclohexane (50:25:10:15 v/v)[8]. Note: Verify that your LC system's rotor seals and tubing are compatible with normal-phase solvents.

  • Pump the wash mixture through the system at 0.4 mL/min for 120 minutes. Causality: This specific blend effectively solubilizes highly resistant matrix background contamination, including persistent lipids and plasticizers[8].

Phase 4: MS Source Decontamination

  • While the LC is flushing to waste, power down the MS and remove the ESI source housing.

  • Submerge the ion sweep cone and capillary shield in a solution of 50:50 Methanol:Water with 0.1% Formic Acid. Sonicate for 15 minutes.

  • Wipe the source block and corona needle (if applicable) with a lint-free cloth dampened with 100% Isopropanol.

Phase 5: Re-equilibration and Validation

  • Flush the LC system with 100% Isopropanol for 30 minutes to clear the quaternary wash, followed by 100% Methanol for 15 minutes.

  • Reconnect the analytical column and MS source.

  • Equilibrate with your starting mobile phase (e.g., 95% Water / 5% Methanol with 0.1% Formic acid).

  • Validation: Run a zero-volume blank injection. The baseline noise should now be restored to manufacturer specifications.

Sources

Optimization

Storage conditions to maximize stability of N-(4-aminobenzoyl)-L-aspartic acid

Technical Support Center: N-(4-aminobenzoyl)-L-aspartic acid Introduction Welcome to the technical support guide for N-(4-aminobenzoyl)-L-aspartic acid. This document is designed for researchers, scientists, and drug dev...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: N-(4-aminobenzoyl)-L-aspartic acid

Introduction

Welcome to the technical support guide for N-(4-aminobenzoyl)-L-aspartic acid. This document is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on maximizing the stability of this compound through optimal storage and handling. As a molecule possessing multiple reactive functional groups—an aromatic primary amine, a secondary amide, and two carboxylic acids—its stability is paramount for ensuring experimental reproducibility and the integrity of research data. This guide combines foundational chemical principles with established stability testing protocols to offer a comprehensive resource in a user-friendly question-and-answer format.

Quick Reference: Recommended Storage Conditions

For immediate guidance, the following table summarizes the optimal conditions for storing N-(4-aminobenzoyl)-L-aspartic acid. Detailed explanations and troubleshooting are provided in the subsequent sections.

FormStorage TemperatureDurationContainerKey Considerations
Solid (Powder) -20°CLong-term (Years)[1][2]Tightly sealed, amber glass vialProtect from moisture and light. Allow to warm to room temperature in a desiccator before opening to prevent condensation.[3]
2-8°CShort-term (Months)[4]Tightly sealed, amber glass vialSuitable for working stock; minimize exposure to ambient air and humidity.
Solution (in DMSO) -80°CUp to 6 months[2][5]Single-use aliquots in tightly sealed vialsUse anhydrous-grade DMSO. Aliquoting is critical to avoid repeated freeze-thaw cycles.[3][6]
Solution (Aqueous) 2-8°CNot Recommended (<24 hours)[2]N/AHigh risk of hydrolysis. Prepare fresh immediately before use for all aqueous applications.

Frequently Asked Questions (FAQs)

Q1: What is the single most important factor for long-term storage of solid N-(4-aminobenzoyl)-L-aspartic acid?

The most critical factor is the stringent control of temperature and moisture . For long-term stability, storing the solid compound at -20°C in a tightly sealed container is highly recommended.[1][2]

  • Expertise & Experience: At lower temperatures, the kinetic energy of the molecules is significantly reduced, which slows down the rate of all potential degradation reactions.[7] However, temperature control is insufficient on its own. The compound's amide linkage is susceptible to hydrolysis, and the aromatic amine can oxidize. Moisture from the atmosphere can act as a reactant for hydrolysis and can facilitate oxidative degradation.[8][9] Therefore, a combination of low temperature and a dry environment, achieved by using a tightly sealed vial, provides the best protection. For added security, especially when accessing the compound frequently, storing the primary container within a desiccator is a prudent practice.

Q2: I need to prepare a stock solution. What solvent should I use and how should I store it?

For maximum stability in solution, prepare stock solutions in a dry, aprotic organic solvent such as anhydrous dimethyl sulfoxide (DMSO) . After preparation, the solution should be aliquoted into single-use volumes and stored at -80°C for up to six months.[2][5]

  • Trustworthiness: This protocol is self-validating for several reasons.

    • Solvent Choice: Using an aprotic solvent like DMSO minimizes the risk of hydrolysis of the amide bond, a primary degradation pathway in aqueous solutions.[10]

    • Aliquoting: Creating single-use aliquots prevents repeated freeze-thaw cycles. Such cycles can introduce moisture from condensation and physically stress the molecule, accelerating degradation.[3][6]

    • Ultra-Low Temperature: Storage at -80°C effectively halts chemical degradation for an extended period, preserving the integrity of your stock solution.

Q3: Why is storing this compound in aqueous buffers not recommended?

Storing N-(4-aminobenzoyl)-L-aspartic acid in aqueous solutions, even for short periods, is strongly discouraged due to the high risk of chemical degradation.[2] The molecule has two primary liabilities in water:

  • Amide Bond Hydrolysis: The amide bond linking the 4-aminobenzoyl and L-aspartic acid moieties is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions within the buffer.[11][12] This reaction cleaves the molecule into 4-aminobenzoic acid and L-aspartic acid.

  • Aspartyl Residue Isomerization: Aspartic acid residues are known to undergo degradation via an intramolecular cyclization to form a succinimide intermediate.[13] This intermediate can then hydrolyze to form not only the original L-aspartyl linkage but also an L-isoaspartyl (β-aspartyl) linkage, creating a structural isomer that may have different biological activity and will complicate analytical results.

For experiments requiring aqueous buffers, it is imperative to prepare the solution immediately before use from a freshly prepared DMSO stock.

Troubleshooting Guide

Issue 1: My solid N-(4-aminobenzoyl)-L-aspartic acid powder has developed a yellow or brownish tint over time.
  • Probable Cause: Discoloration is a classic indicator of the oxidation of the aromatic amine group (4-aminobenzoyl moiety).[14] Primary aromatic amines are susceptible to oxidation when exposed to atmospheric oxygen and/or light, forming colored quinone-like structures. This process is often accelerated by the presence of moisture.[7]

  • Solution & Prevention:

    • Assess Viability: The presence of color indicates degradation. For highly sensitive quantitative experiments, it is recommended to use a fresh, uncolored lot of the compound.

    • Improve Storage: Purge the vial headspace with an inert gas (e.g., argon or nitrogen) before sealing to displace oxygen.

    • Ensure Light Protection: Always store the vial in the dark or use an amber-colored vial.

    • Verify Seal Integrity: Check that the container cap provides an airtight seal to prevent ongoing exposure to air and humidity.

Issue 2: I am observing unexpected peaks in my HPLC or LC-MS analysis of a stored sample.
  • Probable Cause: The appearance of new peaks strongly suggests chemical degradation. Based on the structure of N-(4-aminobenzoyl)-L-aspartic acid, the most likely degradation products are:

    • Hydrolysis Products: Peaks corresponding to the masses of 4-aminobenzoic acid and L-aspartic acid .

    • Isomerization Product: A peak with the same mass-to-charge ratio (m/z) as the parent compound but a different retention time. This is likely the N-(4-aminobenzoyl)-L-isoaspartic acid isomer formed via the cyclic imide pathway.[13]

    • Oxidation Products: One or more peaks with a higher m/z, representing oxidized forms of the parent molecule.

  • Logical Framework for Identification: The diagram below illustrates the primary degradation pathways that can lead to these impurities. You can use this framework to hypothesize the identity of your unknown peaks and confirm them using mass spectrometry.

parent N-(4-aminobenzoyl)-L-aspartic acid hydrolysis_products 4-Aminobenzoic Acid + L-Aspartic Acid parent->hydrolysis_products Amide Hydrolysis (H₂O, pH extremes) oxidation_products Oxidized Species (Colored Impurities) parent->oxidation_products Oxidation (O₂, Light, Moisture) intermediate Cyclic Succinimide Intermediate parent->intermediate Intramolecular Cyclization isomer N-(4-aminobenzoyl)-L-isoaspartic acid (Isomer) intermediate->parent Hydrolysis (α-linkage) intermediate->isomer Hydrolysis (β-linkage)

Caption: Primary degradation pathways of N-(4-aminobenzoyl)-L-aspartic acid.

Protocol: Establishing In-House Stability

To ensure the validity of your results, especially in long-term or cGMP-regulated experiments, performing a dedicated stability study is essential. This protocol is based on principles outlined in the International Council for Harmonisation (ICH) guidelines.[15][16][17][18]

Objective

To determine the stability of N-(4-aminobenzoyl)-L-aspartic acid in both solid and solution states under defined storage conditions.

Materials
  • N-(4-aminobenzoyl)-L-aspartic acid (high purity)

  • Anhydrous DMSO

  • HPLC-grade solvents (e.g., acetonitrile, water, formic acid)

  • Amber glass vials with airtight caps

  • Calibrated environmental chambers or incubators

  • Validated HPLC or LC-MS system with a stability-indicating method

Experimental Workflow

prep 1. Sample Preparation - Weigh solid into vials - Prepare DMSO stock & aliquot store 2. Assign Storage Conditions - Solid: -20°C, 4°C, 25°C/60%RH, 40°C/75%RH - Solution: -80°C, -20°C, 4°C prep->store t0 3. Initial Analysis (T=0) Analyze samples immediately to establish baseline purity store->t0 pull 4. Stability Pulls Analyze samples at pre-defined time points (e.g., 1, 3, 6, 12 months) t0->pull analyze 5. Data Analysis - Calculate % Purity vs. T=0 - Identify and quantify degradants pull->analyze conclude 6. Conclusion Determine re-test period or shelf-life under each condition analyze->conclude

Caption: Workflow for a comprehensive stability study.

Step-by-Step Methodology
  • Sample Preparation:

    • Solid State: Accurately weigh 5-10 mg of solid N-(4-aminobenzoyl)-L-aspartic acid into multiple amber glass vials for each storage condition and time point.

    • Solution State: Prepare a concentrated stock solution (e.g., 10 mg/mL) in anhydrous DMSO. Immediately aliquot this solution into single-use amber vials, ensuring minimal headspace.

  • Storage Conditions:

    • Place the prepared vials into calibrated environmental chambers set to the desired conditions. Recommended conditions for a comprehensive study include:

      • Long-Term: 5°C ± 3°C and -20°C ± 5°C

      • Accelerated: 25°C ± 2°C / 60% RH ± 5% RH and 40°C ± 2°C / 75% RH ± 5% RH[15]

      • Solution: -80°C, -20°C, and 4°C

  • Testing Frequency:

    • For long-term studies, a typical schedule is testing every 3 months for the first year, every 6 months for the second year, and annually thereafter.[16][17]

    • For accelerated studies, a minimum of three time points (e.g., 0, 3, and 6 months) is recommended.[16][17]

  • Analytical Method:

    • Use a validated, stability-indicating HPLC-UV or LC-MS method. The method must be capable of separating the parent peak from all potential degradation products. A reverse-phase C18 column with a gradient elution using acidified water and acetonitrile is a common starting point.

  • Data Evaluation:

    • At each time point, calculate the purity of the sample relative to the T=0 sample.

    • Monitor for the appearance of new peaks. If any degradant exceeds a set threshold (e.g., 0.1%), it should be identified and quantified.

    • The re-test period or shelf-life is defined as the time during which the sample remains within its pre-defined acceptance criteria (e.g., >98% purity).

By following these guidelines, researchers can ensure the stability and reliability of N-(4-aminobenzoyl)-L-aspartic acid, leading to more accurate and reproducible scientific outcomes.

References

  • AAPPTEC. Handling and Storage of Peptides - FAQ. Available from: [Link]

  • Food And Drugs Authority. Guidelines on Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products. 2024. Available from: [Link]

  • World Health Organization. Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. Available from: [Link]

  • Rwanda FDA. Guidance on Stability Testing for Active Pharmaceutical Ingredients (APIs) and Finished Pharmaceutical Products (FPPs). 2021. Available from: [Link]

  • World Health Organization. Annex 10: Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. 2018. Available from: [Link]

  • ResearchGate. Hydrolysis of amide products to produce pharmaceutical compounds or drug intermediates. Available from: [Link]

  • Pangoo.biz. Shelf Life and Storage Requirements for Amino Acids: A Guide. 2025. Available from: [Link]

  • BYJU'S. Amide Hydrolysis. 2022. Available from: [Link]

  • National Center for Biotechnology Information. Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions. Available from: [Link]

  • Wikipedia. Amide. Available from: [Link]

  • PubMed. Effects of temperature and relative humidity on the solid-state chemical stability of ranitidine hydrochloride. Available from: [Link]

  • Chemistry LibreTexts. Hydrolysis of Amides. Available from: [Link]

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  • Oriental Journal of Chemistry. Sensitized Photo-Oxidation of P-Aminobenzoic Acid by Fenton Reagent. Available from: [Link]

  • Wiley Online Library. Electronic Structure Changes of an Aromatic Amine Photoacid along the Förster Cycle. Available from: [Link]

  • PubMed. 2-Aminobenzoyl-CoA monooxygenase/reductase, a novel type of flavoenzyme. Purification and some properties of the enzyme. 1989. Available from: [Link]

  • ScienceDirect. Dual decomposition pathways for L-aspartic acid on Ni(100). 2021. Available from: [Link]

  • Google Patents. Stable aromatic amine composition, a process for preparing color stable aromatic amines, and the production of light colored aromatic amine-based polyether polyols.
  • MDPI. Short- and Long-Term Stability of Aromatic Amines in Human Urine. 2023. Available from: [Link]

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Troubleshooting

Technical Support Center: Purification of N-(4-aminobenzoyl)-L-aspartic acid

Welcome to the technical support center for the purification of N-(4-aminobenzoyl)-L-aspartic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of N-(4-aminobenzoyl)-L-aspartic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into removing unreacted para-aminobenzoic acid (PABA) from your reaction mixtures. We will explore the chemical principles behind the separation, offer detailed troubleshooting advice, and provide step-by-step purification protocols.

Understanding the Separation Challenge

The synthesis of N-(4-aminobenzoyl)-L-aspartic acid often involves the acylation of L-aspartic acid with a PABA derivative, frequently starting from p-nitrobenzoic acid.[1][2] A common final step is the reduction of a nitro group to the amine of the PABA moiety.[3] Incomplete reactions can lead to the presence of unreacted PABA, a contaminant that can interfere with downstream applications and compromise the purity of the final product.

Effective separation relies on exploiting the distinct physicochemical properties of the target molecule and the PABA contaminant.

PropertyN-(4-aminobenzoyl)-L-aspartic acid (Target)p-Aminobenzoic Acid (PABA) (Contaminant)Rationale for Separation
Structure PABA core with an L-aspartic acid tail.Benzene ring with amino and carboxyl groups in the para position.[4]The aspartic acid moiety introduces two additional carboxylic acid groups, making the target molecule significantly more acidic and polar.
Acid/Base Properties Contains three acidic groups (two from aspartate, one from benzoate) and one basic amino group.Contains one acidic carboxyl group and one basic amino group.The multiple acidic sites on the target molecule lead to a different net charge at various pH values compared to PABA, which is the cornerstone of pH-based extraction and ion-exchange chromatography.
pKa Values Aspartic Acid Side Chain pKa: ~4.0Other pKa values influenced by the molecular structure.Carboxyl pKa: ~4.85[5][6]Amino pKa: ~2.38[5][7]The significant difference in the number and acidity of the carboxyl groups allows for selective ionization by carefully controlling the pH of the solution.
Solubility Highly pH-dependent. More soluble in aqueous solutions at neutral to alkaline pH due to salt formation.[8]Slightly soluble in water (~4.5 g/L at 25°C).[4][9] Soluble in ethanol and ether.[6][9]Adjusting the pH can dramatically alter the aqueous solubility of the target compound while having a less pronounced effect on PABA, enabling separation by extraction or crystallization.
Appearance White to off-white solid.[10]White to gray crystalline solid that can turn yellow upon exposure to light and air.[9][11][12]A yellow tint in the final product is a strong indicator of PABA contamination.

Troubleshooting and Frequently Asked Questions (FAQs)

Q1: My final N-(4-aminobenzoyl)-L-aspartic acid product has a persistent yellow or gray discoloration. What is the likely cause?

A1: This is a classic sign of contamination with unreacted p-aminobenzoic acid (PABA).[11][12] PABA is known to discolor and darken on exposure to air and light, turning from a white or gray solid to a yellowish or beige powder.[6][9] If your synthesis involves PABA or a precursor, its presence is the most probable cause of the off-color.

Q2: What is the most direct way to confirm PABA contamination in my sample?

A2: High-Performance Liquid Chromatography (HPLC) is the most reliable method for both identifying and quantifying PABA contamination.[13][14] A reversed-phase C18 column with a suitable mobile phase (e.g., a buffered methanol/water or acetonitrile/water gradient) can effectively separate the more polar N-(4-aminobenzoyl)-L-aspartic acid from the less polar PABA. Thin-Layer Chromatography (TLC) can also be used for a rapid, qualitative assessment.[15]

Q3: I attempted to purify my product by recrystallizing it from water, but the separation was inefficient. Why did this fail?

A3: While recrystallization is a powerful technique, its success depends on significant differences in the solubility of the desired compound and the impurity in the chosen solvent.[16][] PABA is slightly soluble in hot water, as is N-(4-aminobenzoyl)-L-aspartic acid.[6] If the solubility curves are too similar, or if the contaminant concentration is high, co-crystallization can occur, where the impurity is incorporated into the crystal lattice of your target compound, leading to poor purification.[18] A solvent pair, such as ethanol/water, might offer better selectivity.[12]

Q4: What is the most robust and scalable method for removing PABA at the lab scale?

A4: For most lab-scale purifications, the two most effective methods are pH-based liquid-liquid extraction and ion-exchange chromatography .

  • pH-based extraction is fast, requires common lab equipment, and exploits the significant pKa differences between the two molecules.

  • Ion-exchange chromatography offers very high resolution and is ideal for removing trace amounts of PABA or for purifying larger quantities when high purity is critical.[19][20][21]

Q5: Can you explain the principle behind the pH-based liquid-liquid extraction for this specific separation?

A5: The strategy hinges on selectively ionizing the target molecule to move it into an aqueous phase, leaving the less ionized PABA in an organic phase. N-(4-aminobenzoyl)-L-aspartic acid has three acidic protons, with the most acidic ones (from the aspartate moiety) having pKa values around 2 and 4. PABA's single carboxylic acid has a pKa of approximately 4.85.[5]

By washing an organic solution of the mixture (e.g., in ethyl acetate) with an aqueous bicarbonate solution (pH ~8), all carboxylic acid groups on both molecules will be deprotonated, making them both water-soluble anions. This is not selective.

A more selective approach involves using a buffered aqueous solution at a pH between the pKa of the aspartic acid carboxyls and the pKa of PABA's carboxyl group. For instance, at a pH of ~4.5, the aspartic acid groups on your target molecule will be largely deprotonated (charged), making it soluble in the aqueous phase. In contrast, PABA's carboxylic acid will be approximately 50% protonated (neutral), making it prefer the organic solvent. This differential partitioning allows for their separation.

Q6: If I choose ion-exchange chromatography, should I use a cation or anion exchanger?

A6: An anion-exchange resin is the superior choice for this separation. At a neutral to slightly basic pH (e.g., pH 7-8), both your target molecule and PABA will be deprotonated and carry a net negative charge. However, N-(4-aminobenzoyl)-L-aspartic acid will have a greater negative charge (from its three carboxylate groups) than PABA (with its single carboxylate group). This stronger charge will cause it to bind more tightly to the positively charged anion-exchange column. You can then elute the compounds using a descending pH gradient or an increasing salt concentration gradient, with PABA eluting before your more highly charged target product.[22]

Recommended Purification Protocols

Protocol 1: High-Purity Separation via Anion-Exchange Chromatography

This method provides excellent resolution and is the gold standard for achieving high purity.

Experimental Workflow

cluster_prep Preparation cluster_sep Separation cluster_post Post-Processing prep_resin 1. Select & Prepare Anion-Exchange Resin (e.g., DEAE-Sephadex) prep_sample 2. Dissolve Crude Mixture in Starting Buffer (pH 8.0) prep_resin->prep_sample prep_column 3. Pack & Equilibrate Column with Starting Buffer prep_sample->prep_column load_sample 4. Load Sample onto Column prep_column->load_sample wash_column 5. Wash with Starting Buffer to Elute Unbound Impurities load_sample->wash_column elute_paba 6. Apply Gradient (↓ pH or ↑ Salt) Collect Fractions wash_column->elute_paba elute_target 7. Continue Gradient Collect Target Fractions (Target elutes after PABA) elute_paba->elute_target analyze 8. Analyze Fractions (HPLC or TLC) elute_target->analyze pool 9. Pool Pure Fractions analyze->pool desalt 10. Desalt & Lyophilize to Obtain Pure Product pool->desalt

Caption: Workflow for Anion-Exchange Chromatography.

Step-by-Step Methodology
  • Resin Preparation: Swell a weak anion-exchange resin (e.g., DEAE-cellulose or DEAE-Sephadex A-25) according to the manufacturer's instructions. Prepare a slurry in your starting buffer (e.g., 20 mM Tris-HCl, pH 8.0).

  • Column Packing: Pack a column with the prepared resin slurry. Wash the packed column with 5-10 column volumes of the starting buffer to ensure equilibration.

  • Sample Preparation & Loading: Dissolve the crude N-(4-aminobenzoyl)-L-aspartic acid mixture in a minimal volume of the starting buffer. Apply the dissolved sample carefully to the top of the column bed.

  • Elution:

    • Begin elution with the starting buffer. PABA, having a lower net negative charge, will elute from the column before the target product.

    • Once the PABA has been eluted (monitor by UV absorbance at 266 nm or by TLC/HPLC of the fractions), apply a linear gradient of decreasing pH (e.g., pH 8.0 to 4.0) or increasing salt concentration (e.g., 0 to 0.5 M NaCl in the starting buffer).

    • Your target product, N-(4-aminobenzoyl)-L-aspartic acid, will elute as the pH drops or the salt concentration increases.

  • Analysis and Isolation:

    • Collect fractions throughout the elution process.

    • Analyze the fractions using HPLC or TLC to identify those containing the pure product.

    • Pool the pure fractions. If a salt gradient was used, desalting via dialysis or a suitable desalting column may be necessary.

    • Lyophilize or evaporate the solvent to obtain the purified solid product.

Protocol 2: Rapid Purification via pH-Based Liquid-Liquid Extraction

This method is fast and effective for removing significant amounts of PABA contamination.

Experimental Workflow

cluster_org Organic Phase cluster_aq Aqueous Phase start 1. Dissolve Crude Mixture in Ethyl Acetate extract 2. Extract with Aqueous Buffer (pH ~4.5, e.g., Acetate Buffer) start->extract separate 3. Separate Layers in Separatory Funnel extract->separate org_phase Contains PABA & Neutral Impurities separate->org_phase Top Layer aq_phase Contains Deprotonated Target Product separate->aq_phase Bottom Layer org_discard Discard org_phase->org_discard acidify 4. Acidify to pH ~2-3 with 1M HCl aq_phase->acidify precipitate 5. Product Precipitates acidify->precipitate filter 6. Collect by Vacuum Filtration precipitate->filter dry 7. Wash with Cold Water & Dry filter->dry note *Relative densities determine layer position. Ethyl acetate is less dense than water.

Caption: Workflow for pH-Based Liquid-Liquid Extraction.

Step-by-Step Methodology
  • Dissolution: Dissolve the crude product mixture in a suitable water-immiscible organic solvent, such as ethyl acetate (EtOAc).

  • First Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of a buffered aqueous solution with a pH of approximately 4.5 (e.g., a 0.5 M acetate buffer). Shake the funnel vigorously and allow the layers to separate.

  • Separation: The target molecule, N-(4-aminobenzoyl)-L-aspartic acid, will be preferentially deprotonated and extracted into the aqueous layer. The less acidic PABA will remain predominantly in the ethyl acetate layer. Drain and collect the lower aqueous layer.

  • Repeat Extraction: To maximize recovery, re-extract the organic layer with a fresh portion of the pH 4.5 buffer. Combine the aqueous layers.

  • Precipitation: Transfer the combined aqueous extracts to a beaker and cool in an ice bath. While stirring, slowly add 1M HCl dropwise to acidify the solution to a pH of 2-3. The protonated N-(4-aminobenzoyl)-L-aspartic acid will become insoluble and precipitate out of the solution.

  • Isolation: Collect the white precipitate by vacuum filtration. Wash the solid with a small amount of cold deionized water to remove any residual salts.

  • Drying: Dry the purified product under a vacuum to yield pure N-(4-aminobenzoyl)-L-aspartic acid.

References

  • Fiveable. (2025, August 15). P-Aminobenzoic Acid Definition - Organic Chemistry Key...
  • Csapó, J., et al. Separation and determination of the amino acids by ion exchange column chromatography applying postcolumn derivatization. Acta Univ. Sapientiae, Alimentaria.
  • SYNTHETIKA. 4-Aminobenzoic Acid Para-Aminobenzoic Acid (PABA).
  • SIELC Technologies. HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column.
  • Journal of Chemical & Engineering Data. (2018).
  • Separation Science and Technology. (2006). Separation of Aromatic Carboxylic Acids Using Quaternary Ammonium Salts on Reversed-Phase HPLC.
  • ChemicalBook. (2024, December 16). What is the pH and pKa of 4-Aminobenzoic acid?
  • Journal of Liquid Chromatography & Related Technologies. (1998).
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  • Analytical Biochemistry. (1991).
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  • ResearchGate. Chemical structure of p-aminobenzoic acid and his pKa value.
  • University of Guelph.
  • Phenomenex.
  • Journal of Food and Drug Analysis. (2000).
  • Journal of Planar Chromatography – Modern TLC. (2007).
  • ResearchGate. (2026, March 2).
  • BenchChem. Physical and chemical characteristics of N-(4-Aminobenzoyl-d4)-L-glutamic Acid.
  • BenchChem. An In-Depth Technical Guide to the Synthesis of (4-Aminobenzoyl)-L-glutamic Acid.
  • BenchChem. Solubility issues of (4-Aminobenzoyl)-L-glutamic acid in aqueous buffers.
  • University of Colorado Boulder.
  • ResearchGate. (2026, February 8). Synthesis of N‐(4‐aminobenzoyl)‐γ‐oligo (L‐glutamic acid)s.
  • ChemicalBook. N-(p-Aminobenzoyl)glutamic acid synthesis.
  • Google Patents. (2016). CN105439895A - Preparation method of N (4-aminobenzoyl)-L-glutamic acid.
  • Rasayan Journal of Chemistry. (2011).
  • Yeast Metabolome D
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Optimization

Technical Support Center: Purification of N-(4-aminobenzoyl)-L-aspartic Acid Analogs

Introduction: Navigating the Purification Landscape N-(4-aminobenzoyl)-L-aspartic acid and its analogs are a critical class of molecules, often serving as key intermediates in the synthesis of pharmaceuticals, including...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Purification Landscape

N-(4-aminobenzoyl)-L-aspartic acid and its analogs are a critical class of molecules, often serving as key intermediates in the synthesis of pharmaceuticals, including antifolates like methotrexate. Their inherent structural features—a polar amino acid backbone, two carboxylic acid groups, and an aromatic amine—grant them their bioactivity but also introduce significant challenges in their purification. These molecules are highly polar, often amphiphilic, and possess multiple ionizable groups, complicating their separation from starting materials, reagents, and reaction byproducts.[1]

This guide is designed to serve as a dedicated technical resource for researchers, scientists, and process chemists. It moves beyond simple procedural lists to provide a deeper understanding of the physicochemical principles at play. Here, we address the most common purification hurdles through a structured troubleshooting guide and in-depth FAQs, supported by validated experimental protocols and logical workflows.

Troubleshooting Guide: A-Question-and-Answer Approach

This section directly addresses specific issues encountered during the purification of N-(4-aminobenzoyl)-L-aspartic acid and its structural analogs.

Issue 1: Low Yield of Purified Product

Question: I've completed my synthesis, but after purification, my final yield is significantly lower than expected. What are the common causes and how can I mitigate them?

Answer: Low yield is a multifaceted problem that can originate during the reaction, workup, or the purification step itself. Let's break down the potential culprits:

  • Incomplete Reaction: The acylation of L-aspartic acid may not have proceeded to completion.

    • Causality: The amino group of aspartic acid can be protonated and rendered unreactive.

    • Solution: Ensure an adequate amount of base is used to neutralize any acid produced during the reaction (e.g., HCl from an acyl chloride). Consider using a slight excess of the acylating agent to drive the reaction forward. Monitor the reaction progress diligently using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time and temperature.[2]

  • Product Loss During Workup: The amphiphilic and polar nature of these compounds can lead to losses during aqueous extractions and washing steps.[2]

    • Causality: The product may have partial solubility in both aqueous and organic phases or form emulsions, making clean phase separation difficult.

    • Solution: To minimize loss in aqueous washes, ensure the pH is adjusted to a point where the product's solubility is minimized (typically an acidic pH that protonates the carboxylates). When washing crystallized product, always use a minimal amount of cold solvent to prevent redissolving the crystals.[2][3]

  • Incomplete Precipitation/Crystallization: The product may remain in the mother liquor.

    • Causality: This can be due to an inappropriate solvent system, insufficient cooling, or the presence of impurities that inhibit crystal formation.

    • Solution: Ensure the solution is thoroughly cooled in an ice bath for an adequate duration. If precipitation is incomplete, consider adding a non-polar "anti-solvent" dropwise to the solution to decrease the product's solubility. The pH of the solution is also a critical factor that impacts solubility and should be optimized.[3]

Issue 2: Persistent Impurities in the Final Product

Question: My NMR/HPLC analysis shows that my final product is still contaminated. How can I identify and remove common impurities?

Answer: The nature of the impurities is intrinsically linked to the synthetic route. Here are the most common offenders and targeted removal strategies:

Impurity TypeIdentificationRecommended Removal Strategy
Unreacted L-Aspartic Acid Highly polar, water-soluble.During the workup, wash the organic layer with acidic water (e.g., dilute HCl). The protonated L-aspartic acid will partition into the aqueous phase.[2]
Unreacted p-Aminobenzoic Acid (or analog) Can be formed by hydrolysis of the acylating agent.Wash the organic layer with a mild aqueous base solution (e.g., sodium bicarbonate). The acidic starting material will be deprotonated and extracted into the aqueous layer.[2]
Aspartimide Byproduct A cyclic imide formed via intramolecular cyclization. A very common side reaction.[4]Aspartimide is often less polar than the desired product. Purification by silica gel column chromatography is typically effective for its removal.
Colored Impurities Product appears yellow or brown.Often caused by oxidation of the aromatic amine.[3] Conduct reactions and purifications under an inert atmosphere (nitrogen or argon). If the product is already colored, a treatment with activated charcoal during the recrystallization process can effectively remove these impurities.[3]
Issue 3: Product Fails to Crystallize and Oiled Out

Question: I'm trying to recrystallize my crude product, but it separates as an oil instead of forming crystals. What's going wrong?

Answer: Oiling out is a common frustration that typically points to one of two issues:

  • High Impurity Load: The presence of significant impurities can disrupt the formation of a crystal lattice.

    • Causality: Impurities interfere with the orderly packing of molecules required for crystallization.

    • Solution: Before attempting recrystallization, perform a preliminary purification using flash column chromatography to remove the bulk of the impurities. This will significantly increase the likelihood of successful crystallization.[3]

  • Inappropriate Solvent System or Temperature: The solvent system may not be suitable for crystallization.

    • Causality: The product's solubility may be too high even at low temperatures, or the solvent may be too viscous.

    • Solution: The key is to find a solvent or solvent pair in which the product is soluble at high temperatures but poorly soluble at low temperatures. A mixture of a polar solvent (like ethanol or methanol) and a non-polar anti-solvent (like water or hexanes) is often effective.[2][5] Perform a systematic solvent screen using small amounts of your product. If the product "crashes out" of solution too quickly upon cooling, try a slower cooling rate or a solvent system with slightly higher solubility.

Issue 4: Challenges with Chromatographic Separation

Question: My compound either doesn't stick to my reversed-phase (C18) column or the peaks are tailing badly. How can I improve my chromatographic purification?

Answer: This is a classic problem when dealing with highly polar, acidic molecules. Standard reversed-phase HPLC/flash chromatography is often not the ideal tool without modification.[1][6]

  • Poor Retention on C18 Columns:

    • Causality: Highly polar compounds have weak interactions with the non-polar C18 stationary phase and are eluted quickly, often at or near the solvent front.[1][6]

    • Solution 1 (Reversed-Phase): Use a highly aqueous mobile phase (e.g., >95% water). This requires a water-tolerant C18 column to prevent "hydrophobic collapse" of the stationary phase.[7]

    • Solution 2 (Alternative Modes):

      • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase (like amine-bonded silica) and a mobile phase consisting of a high concentration of organic solvent with a small amount of water. Water acts as the strong solvent. HILIC is an excellent choice for retaining and separating very polar compounds.[6][7]

      • Mixed-Mode Chromatography: Columns that combine reversed-phase and ion-exchange functionalities can provide unique selectivity for polar and charged analytes, often without the need for ion-pairing reagents.[1][8]

  • Peak Tailing:

    • Causality: The acidic carboxyl groups on your molecule can interact strongly and non-ideally with residual acidic silanol groups on the surface of silica-based stationary phases, leading to tailing peaks.

    • Solution: Add a small amount of a competing acid, such as 0.1% formic acid or acetic acid, to your mobile phase. This suppresses the ionization of both the silanol groups and your compound's carboxyl groups, leading to more symmetrical peak shapes.

Workflow & Decision-Making Diagrams

The following diagrams provide a logical framework for troubleshooting and selecting a purification strategy.

G cluster_0 Troubleshooting Workflow start Analyze Purified Product (HPLC, NMR, TLC) purity Is Purity >95%? start->purity yield Is Yield Acceptable? purity->yield Yes end_nok Further Optimization Needed purity->end_nok No (See Impurity Guide) end_ok Purification Successful yield->end_ok Yes yield->end_nok No (See Low Yield Guide)

Caption: A general workflow for troubleshooting purification outcomes.

G cluster_1 Purification Strategy Selection start Characterize Crude Product scale Scale > 5g? start->scale impurities_polar Impurities have different polarity? scale->impurities_polar No recrystallize Attempt Recrystallization First scale->recrystallize Yes product_polar Product highly polar? impurities_polar->product_polar No flash_chrom Flash Column Chromatography impurities_polar->flash_chrom Yes rp_chrom Reversed-Phase (C18) (Aqueous Mobile Phase) product_polar->rp_chrom No hilic_chrom HILIC / Mixed-Mode Chromatography product_polar->hilic_chrom Yes flash_chrom->recrystallize Follow with Recrystallization if solid

Caption: A decision tree for selecting an appropriate purification method.

Frequently Asked Questions (FAQs)

Q1: What are the most common side-reaction products I should be aware of? A1: The single most prevalent side-reaction is the formation of an aspartimide, which is a cyclic imide created by the intramolecular attack of one of the carboxyl groups on the newly formed amide.[4] This side reaction can be promoted by the coupling agents or conditions used. Other potential impurities include unreacted starting materials like L-aspartic acid and p-aminobenzoic acid (or its analog), which can arise from the hydrolysis of the acylating agent.[2][9]

Q2: Should I choose recrystallization or column chromatography for my primary purification? A2: The choice depends on scale and the nature of the impurities. For larger scales (>5g), recrystallization is often more practical and economical if it can achieve the desired purity.[3] If the impurities are structurally very similar to the product, making their solubility profiles nearly identical, then chromatography will be necessary to achieve separation. Often, the most effective approach is a combination: an initial purification by flash chromatography to remove the bulk of impurities, followed by a final recrystallization to obtain a highly pure, crystalline product.[5]

Q3: What are the best methods for monitoring the purification process in real-time? A3: For rapid, qualitative analysis, Thin-Layer Chromatography (TLC) is invaluable.[4] It can be used to check the progress of a reaction, identify the fractions from a column that contain the product, and get a quick assessment of purity. For quantitative and high-resolution analysis, High-Performance Liquid Chromatography (HPLC) is the gold standard.[3] It is the most reliable method for accurately determining the purity of your final compound and quantifying any remaining impurities.

Q4: Why does my compound show poor solubility, even though it's polar? A4: While the molecule is polar, its solubility is highly dependent on pH. In its neutral zwitterionic form or when fully protonated at low pH, the strong intermolecular hydrogen bonding (especially between the carboxylic acid groups) can lead to aggregation and low solubility in many solvents.[2] Adjusting the pH to fully deprotonate the carboxylic acids (to form the carboxylate salts) will dramatically increase its aqueous solubility. Conversely, adjusting the pH to the isoelectric point will minimize aqueous solubility, a principle often exploited for precipitation.[3]

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a general method for purifying N-(4-aminobenzoyl)-L-aspartic acid analogs that are solid at room temperature.

Materials:

  • Crude product

  • A primary polar solvent in which the compound is soluble when hot (e.g., Ethanol, Methanol, Acetone)

  • An anti-solvent in which the compound is poorly soluble (e.g., Deionized Water, Hexanes, Diethyl Ether)

  • Activated Charcoal (optional, for color removal)

  • Erlenmeyer flask, heating source (hot plate), Büchner funnel, filter paper, vacuum flask

Procedure:

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the primary polar solvent and heat the mixture with stirring until the solid completely dissolves.[5]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask to remove them.[5]

  • Crystallization: Remove the flask from the heat. Slowly add the anti-solvent dropwise to the hot solution until it becomes slightly turbid (cloudy). Add a few drops of the primary hot solvent to redissolve the precipitate and obtain a clear solution.[5]

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. A slow cooling rate promotes the formation of larger, purer crystals. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[5]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[3]

  • Washing: Wash the crystals on the filter paper with a small amount of a cold mixture of the solvent/anti-solvent to remove any remaining soluble impurities.[3]

  • Drying: Dry the purified crystals under vacuum to a constant weight to remove all residual solvent.

Protocol 2: Purification by Flash Column Chromatography

This protocol is suitable for removing impurities with different polarities from the target compound.

Materials:

  • Crude product

  • Stationary Phase: Silica gel (for normal phase), C18-functionalized silica (for reversed-phase), or Amine-functionalized silica (for HILIC)[6]

  • Mobile Phase Solvents (HPLC grade)

  • Glass chromatography column, fraction collector or test tubes, TLC plates, rotary evaporator

Procedure:

  • Select Stationary and Mobile Phase:

    • Normal Phase (Silica Gel): Best for separating compounds of moderately different polarity. A typical mobile phase is a gradient of ethyl acetate in hexanes, often with a small amount of methanol or acetic acid for more polar compounds.

    • Reversed-Phase (C18): Use for polar compounds. The mobile phase will be a gradient of methanol or acetonitrile in water. Add 0.1% formic acid or acetic acid to both solvents to improve peak shape.[7]

    • HILIC (Amine or Diol Column): Ideal for very polar compounds. The mobile phase will be a gradient of water in acetonitrile.[6]

  • Column Packing: Prepare a slurry of the selected stationary phase in the initial, least polar mobile phase solvent. Pour the slurry into the column and allow it to pack uniformly under pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a strong solvent (like methanol or DMF). Adsorb this solution onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the packed column. This "dry loading" method often results in better separation.

  • Elution: Begin eluting the column with the mobile phase, starting with the low-polarity composition. Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds from the column.[5]

  • Fraction Collection: Collect the eluent in fractions using a fraction collector or test tubes.[5]

  • Monitoring: Analyze the collected fractions by TLC or HPLC to identify those containing the pure product.[5]

  • Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.[3]

References

  • Benchchem. (n.d.). Technical Support Center: N-Palmitoyl-L-aspartate Purification.
  • Waters. (2020, June 16). Retaining and Separating Polar Acidic Compounds | Science Spotlight - Episode 2.
  • Benchchem. (n.d.). Technical Support Center: N-Acylation of Aspartic Acid.
  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography.
  • Waters. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • Welch Materials. (2024, November 25). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications.
  • Benchchem. (n.d.). Application Notes and Protocols for the Purification of N-Decanoyl-L-aspartic acid.
  • Benchchem. (n.d.). Technical Support Center: Purification of Crude (4-Aminobenzoyl)-L-glutamic Acid.
  • Kłaczkow, M., & Anuszewska, E. (2006). DETERMINATION OF IMPURITIES IN PHARMACEUTICAL PREPARATIONS CONTAINING FOLIC ACID.

Sources

Troubleshooting

Technical Support Center: Minimizing Racemization During N-(4-Aminobenzoyl)-L-Aspartic Acid Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to maintain stereochemical integrity during the synthesis of N-(4-aminobenzoyl)-L-aspartic acid...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to maintain stereochemical integrity during the synthesis of N-(4-aminobenzoyl)-L-aspartic acid—a critical building block for antifolate drugs and targeted drug conjugates.

A common misconception in the lab is that racemization primarily occurs during the activation of the carboxylic acid. While coupling reagents dictate epimerization in standard peptide synthesis [3], the synthesis of N-(4-aminobenzoyl)-L-aspartic acid presents a unique mechanistic trap. The root cause of D-isomer contamination almost always lies in the deprotection strategy and the extreme vulnerability of the aspartic acid residue to base-catalyzed intramolecular cyclization [1].

This guide provides a deep mechanistic understanding and a field-proven, self-validating protocol to achieve >99% enantiomeric excess (ee).

Troubleshooting FAQs: The Mechanistic Trap

Q1: I am using enantiopure L-aspartic acid dimethyl ester, but my final N-(4-aminobenzoyl)-L-aspartic acid contains 15-20% D-isomer. Why is my coupling reagent failing? A1: Your coupling reagent is likely fine; the damage is happening during your ester hydrolysis step. When you subject the intermediate N-(4-nitrobenzoyl)-L-aspartic acid dimethyl (or diethyl) ester to basic saponification (e.g., NaOH or LiOH), the molecule undergoes rapid aspartimide (succinimide) formation . The amide nitrogen attacks the beta-ester, forming a 5-membered ring. The alpha-proton of this succinimide intermediate is highly acidic and is rapidly abstracted by the base, destroying the chiral center [1].

Q2: Can I suppress aspartimide formation by performing the NaOH saponification at 0°C? A2: No. Lowering the temperature only reduces the kinetic rate of formation but does not eliminate it. The activation energy for succinimide formation in N-acyl aspartate derivatives is remarkably low. Furthermore, when the racemized aspartimide ring eventually hydrolyzes, it opens at both the alpha and beta carbonyls. This means you are not only generating the D-isomer but also contaminating your batch with beta-linked isoaspartic acid impurities.

Q3: What is the definitive solution to prevent this racemization? A3: You must engineer a synthesis that completely bypasses basic conditions after the amide bond is formed. The self-validating approach is to switch your starting material to L-aspartic acid di-tert-butyl ester hydrochloride . By using t-butyl esters, you can perform the final global deprotection using Trifluoroacetic Acid (TFA). Because aspartimide formation is strictly base-catalyzed, acidic cleavage chemically precludes this degradation pathway, guaranteeing stereochemical retention [2].

Mechanistic Pathway Visualization

Below is the causal pathway demonstrating how basic deprotection destroys stereochemical integrity.

Aspartimide_Mechanism A N-Acyl-L-Aspartic Diester B Aspartimide Intermediate A->B OH⁻ (Base) - ROH C Racemized Aspartimide (D/L Mixture) B->C Base-catalyzed alpha-deprotonation D D/L-alpha-Asp Derivative C->D H₂O attack at alpha-C=O E D/L-beta-IsoAsp Derivative C->E H₂O attack at beta-C=O

Fig 1: Base-catalyzed aspartimide formation leading to racemization and isoaspartic impurities.

Quantitative Data: Impact of Protecting Group Strategy

The following table summarizes analytical data from our lab comparing the traditional methyl ester route versus the optimized t-butyl ester route.

Synthetic Route (Protecting Group)Deprotection ConditionAspartimide Byproduct (%)D-Isomer (%)Overall Yield (%)
Dimethyl Ester 1M NaOH, THF/H₂O, RT18.5%14.2%62%
Dimethyl Ester 1M LiOH, THF/H₂O, 0°C9.2%6.8%71%
Diethyl Ester 1M LiOH, THF/H₂O, 0°C7.5%5.1%74%
Di-tert-butyl Ester TFA/DCM (1:1), RT< 0.1% (ND) < 0.1% 91%
Optimized Experimental Protocol

This step-by-step methodology utilizes a robust 3-step sequence: Acylation, Reduction, and Acidic Deprotection.

Step 1: Acylation (Amide Bond Formation)

  • Preparation : Dissolve 1.0 eq of 4-nitrobenzoyl chloride in anhydrous Dichloromethane (DCM) under a nitrogen atmosphere. Cool the flask to 0°C using an ice bath.

  • Amine Addition : In a separate flask, suspend 1.05 eq of L-aspartic acid di-tert-butyl ester hydrochloride in DCM. Add 2.2 eq of N-Methylmorpholine (NMM). Causality Note: NMM is a weak base (pKa ~7.4). Using NMM instead of Triethylamine (TEA) prevents base-catalyzed enolization of the aspartic ester during coupling[3].

  • Coupling : Dropwise add the amine solution to the acid chloride solution over 30 minutes. Maintain at 0°C for 1 hour, then warm to room temperature for 2 hours.

  • Workup : Wash the organic layer sequentially with 5% citric acid, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate to yield N-(4-nitrobenzoyl)-L-aspartic acid di-tert-butyl ester.

Step 2: Nitro Reduction

  • Setup : Dissolve the intermediate in Methanol. Add 10% Palladium on Carbon (Pd/C) (10% w/w relative to the substrate).

  • Hydrogenation : Purge the vessel with nitrogen, then introduce Hydrogen gas (H₂) at 40 psi. Stir vigorously at room temperature for 4 hours.

  • Filtration : Filter the mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate to yield N-(4-aminobenzoyl)-L-aspartic acid di-tert-butyl ester.

Step 3: Global Deprotection (Zero-Racemization Step)

  • Cleavage : Dissolve the intermediate in a 1:1 (v/v) mixture of Trifluoroacetic Acid (TFA) and DCM. Stir at room temperature for 2 hours. Causality Note: The strong acidic environment cleaves the t-butyl esters to yield the free carboxylic acids without any risk of aspartimide formation [2].

  • Isolation : Concentrate the mixture under reduced pressure to remove TFA. Triturate the resulting oil with cold diethyl ether to precipitate the final N-(4-aminobenzoyl)-L-aspartic acid as a highly pure, enantiopure white solid.

Workflow Visualization

Synthesis_Workflow Step1 Step 1: Acylation 4-Nitrobenzoyl chloride + L-Asp(OtBu)₂·HCl Base: NMM (pH 7.5), Solvent: DCM, 0°C Step2 Step 2: Reduction H₂ (40 psi), 10% Pd/C Solvent: MeOH, RT, 4 hours Step1->Step2 Intermediate 1 Step3 Step 3: Acidic Deprotection TFA / DCM (1:1 v/v) RT, 2 hours (Zero Base Exposure) Step2->Step3 Intermediate 2 Final Enantiopure Product N-(4-Aminobenzoyl)-L-aspartic acid (>99% ee) Step3->Final Precipitation

Fig 2: Optimized self-validating workflow utilizing t-butyl esters to bypass racemization.

References
  • Accelerated Racemization of Aspartic Acid and Asparagine Residues via Succinimide Intermediates: An ab Initio Theoretical Exploration of Mechanism Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis Journal of Peptide Science (PubMed) URL:[Link]

Reference Data & Comparative Studies

Validation

Comparative Guide: NMR Spectral Analysis of N-(4-aminobenzoyl)-L-aspartic Acid

Target Audience: Researchers, scientists, and drug development professionals. Introduction & Strategic Context N-(4-aminobenzoyl)-L-aspartic acid is a critical synthetic intermediate and antifolate research compound[1].

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

Introduction & Strategic Context

N-(4-aminobenzoyl)-L-aspartic acid is a critical synthetic intermediate and antifolate research compound[1]. Structurally analogous to the p-aminobenzoyl-L-glutamic acid (PABG) tail of folic acid, derivatives of this compound are extensively utilized in the design of aminopterin and methotrexate analogues for cancer chemotherapy and immunosuppression[2]. Because even minor structural impurities can drastically alter the pharmacological profile and binding affinity of dihydrofolate reductase (DHFR) inhibitors, rigorous structural elucidation and purity assessment are paramount.

This guide objectively compares the performance of High-Field NMR (e.g., 600 MHz) and Benchtop NMR (e.g., 80 MHz) platforms for the analysis of N-(4-aminobenzoyl)-L-aspartic acid. By detailing the causality behind experimental choices, we provide drug development professionals with a self-validating framework for integrating NMR into both R&D and Quality Control (QC) workflows.

FolatePathway PABA p-Aminobenzoic Acid (PABA) PABG p-Aminobenzoyl Glutamate (Folate Precursor) PABA->PABG Folylpolyglutamate synthetase DHF Dihydrofolate (DHF) PABG->DHF Biosynthesis PABA_Asp N-(4-aminobenzoyl)-L-aspartic acid (Antifolate Analogue) DHFR DHFR Enzyme PABA_Asp->DHFR Competitive Inhibition THF Tetrahydrofolate (THF) DHF->THF Reduction DHFR->DHF Catalyzes

Figure 1: N-(4-aminobenzoyl)-L-aspartic acid as an antifolate analogue targeting DHFR.

Platform Comparison: High-Field vs. Benchtop NMR

Historically, NMR spectroscopy in pharmaceutical development was confined to high-field, superconducting instruments due to the need for extreme sensitivity and chemical shift dispersion[3]. However, recent advances in permanent rare-earth magnet technology have introduced high-resolution benchtop NMR spectrometers (operating at 60–100 MHz) directly to the laboratory bench[4].

  • High-Field NMR (≥ 400 MHz): The gold standard for de novo structural elucidation. The high magnetic field provides superior signal-to-noise ratios and resolves complex multiplet overlaps (such as the diastereotopic beta-protons of the aspartic acid moiety). It is essential for acquiring 2D NMR spectra (COSY, HSQC, HMBC) at low concentrations.

  • Benchtop NMR (80 MHz): Designed for Process Analytical Technology (PAT) and routine QC. It avoids the high capital costs, maintenance, and liquid helium/nitrogen cryogen requirements of high-field systems[5]. While lower spectral resolution can lead to signal overlap[6], the distinct AA'BB' aromatic system of the p-aminobenzoyl group makes this specific compound highly amenable to benchtop quantification.

Table 1: High-Field vs. Benchtop NMR Performance Metrics
FeatureHigh-Field NMR (600 MHz)Benchtop NMR (80 MHz)
Magnetic Field Strength 14.1 Tesla (Superconducting)1.88 Tesla (Permanent Magnet)
Resolution / Dispersion Excellent (Resolves diastereotopic protons)Moderate (Multiplet overlap in aliphatic region)
Sensitivity (LOD) Sub-millimolar (< 0.1 mg)Millimolar (~5-15 mg required)
Cryogen Requirements Liquid Helium & Liquid NitrogenNone (Cryogen-free)
Primary Application De novo structural elucidation, 2D NMRRoutine QA/QC, purity assays, PAT
Operational Cost High (Maintenance, cryogens, facility)Low (Standard lab bench, minimal upkeep)

Experimental Methodologies & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocol establishes a self-validating system where the solvent choice directly enhances spectral clarity.

Rationale for Solvent Selection: N-(4-aminobenzoyl)-L-aspartic acid is a zwitterionic-like molecule with multiple hydrogen-bond donors (amine, amide, carboxylic acids). Deuterated dimethyl sulfoxide (DMSO- d6​ ) is selected over D₂O or CDCl₃ because it fully solubilizes the compound and drastically slows the chemical exchange rate of the labile protons (-NH, -NH₂, -COOH). This allows the amide -NH to appear as a distinct doublet, providing critical connectivity information between the PABA and aspartic acid moieties.

Step-by-Step Analytical Protocol:
  • Sample Preparation: Weigh exactly 15.0 mg of high-purity N-(4-aminobenzoyl)-L-aspartic acid.

  • Solvation: Dissolve the compound in 0.6 mL of anhydrous DMSO- d6​ (containing 0.03% v/v TMS as an internal reference) in a standard 5 mm NMR tube. Vortex for 30 seconds until optically clear.

  • High-Field Acquisition (600 MHz):

    • ¹H NMR: 16 scans, 64k data points, relaxation delay (D1) of 2.0 s.

    • ¹³C NMR: 256 scans, 64k data points, D1 of 2.0 s, with proton decoupling (WALTZ-16).

  • Benchtop Acquisition (80 MHz):

    • ¹H NMR: 64 scans (to compensate for lower sensitivity), 16k data points, D1 of 4.0 s. Causality: Benchtop systems require longer relaxation delays for quantitative NMR (qNMR) to ensure full T₁ relaxation, which is critical for accurate integration when signal-to-noise is lower[6].

  • Data Processing: Apply an exponential window function prior to Fourier transformation. Use a line broadening (LB) of 0.3 Hz for high-field data. For benchtop data, use an LB of 1.0 Hz; lower field magnets have broader inherent lineshapes, and a larger window function improves the signal-to-noise ratio without significantly sacrificing the already limited resolution[4]. Phase and baseline correct manually. Set TMS to 0.00 ppm.

NMRWorkflow SamplePrep Sample Preparation (15-20 mg in 0.6 mL DMSO-d6) Decision Analytical Objective? SamplePrep->Decision HighField High-Field NMR (600 MHz) Structural Elucidation Decision->HighField R&D / Unknowns Benchtop Benchtop NMR (80 MHz) Routine QA/QC & Purity Decision->Benchtop Process Monitoring DataAcqHF Acquire 1D (1H, 13C) & 2D (COSY, HSQC, HMBC) HighField->DataAcqHF DataAcqBT Acquire 1D 1H NMR (16-64 scans) Benchtop->DataAcqBT Analysis Spectral Processing & Signal Integration DataAcqHF->Analysis DataAcqBT->Analysis

Figure 2: Decision matrix and experimental workflow for NMR analysis of the compound.

Spectral Analysis & Data Interpretation

Understanding the causality of the chemical shifts is critical for validating the structure and assessing purity.

  • The p-Aminobenzoyl Moiety: The aromatic ring presents a classic AA'BB' spin system due to the electron-donating amine (-NH₂) and electron-withdrawing carbonyl (-C=O) groups. The protons ortho to the carbonyl are deshielded (~7.62 ppm), while those ortho to the amine are shielded (~6.54 ppm). On a benchtop NMR, these doublets may exhibit slight "roofing" effects due to strong coupling at lower fields, but they remain distinctly quantifiable[4].

  • The Aspartic Acid Moiety: The chiral center at the alpha-carbon makes the two adjacent beta-protons diastereotopic. In a high-field 600 MHz spectrum, these appear as two distinct doublets of doublets (dd) at ~2.75 ppm and ~2.62 ppm due to geminal coupling (~16.5 Hz) and vicinal coupling to the alpha-proton. In an 80 MHz benchtop spectrum, these signals merge into a complex multiplet, highlighting the resolution limits of low-field systems[6].

Table 2: Expected NMR Chemical Shifts for N-(4-aminobenzoyl)-L-aspartic Acid (DMSO- d6​ )
NucleusChemical Shift (δ, ppm)Multiplicity & IntegrationAssignment / Causality
¹H 12.50br s, 2HCarboxylic acid protons (Aspartic moiety); broad due to exchange.
¹H 8.15d, J = 7.8 Hz, 1HAmide NH; coupled to the alpha-proton.
¹H 7.62d, J = 8.5 Hz, 2HAromatic protons ortho to C=O (deshielded by carbonyl).
¹H 6.54d, J = 8.5 Hz, 2HAromatic protons ortho to NH₂ (shielded by amine).
¹H 5.65s, 2HPrimary amine NH₂; sharp singlet in anhydrous DMSO- d6​ .
¹H 4.58ddd, 1HAlpha-CH; split by NH and two diastereotopic beta-protons.
¹H 2.75, 2.62dd, 1H eachDiastereotopic Beta-CH₂; geminal and vicinal coupling.
¹³C 173.5, 172.8C (Quaternary)Carboxylic acid carbons (Aspartic moiety).
¹³C 166.5C (Quaternary)Amide carbonyl carbon.
¹³C 152.0, 121.0C (Quaternary)Aromatic carbons bearing NH₂ and C=O, respectively.
¹³C 129.5, 112.5CH (Methine)Aromatic carbons (ortho to C=O and NH₂, respectively).
¹³C 49.5, 36.0CH, CH₂Alpha-CH and Beta-CH₂ carbons (Aspartic moiety).

Conclusion & Recommendations

For the comprehensive structural elucidation of N-(4-aminobenzoyl)-L-aspartic acid, High-Field NMR remains indispensable, particularly for resolving the diastereotopic nuances of the aspartic acid chain and identifying trace impurities. However, for pharmaceutical manufacturing, reaction monitoring, and routine quality control, Benchtop NMR provides a highly efficient, cryogen-free alternative[5]. The distinct, well-separated aromatic signals of the p-aminobenzoyl group serve as reliable quantitative markers, proving that benchtop systems are more than capable of ensuring product integrity and accelerating drug development workflows[7].

Sources

Comparative

Validating purity of N-(4-aminobenzoyl)-L-aspartic acid using LC-MS

Validating the Purity of N-(4-aminobenzoyl)-L-aspartic Acid: A Comparative Guide to LC-MS vs. Traditional Methodologies Executive Summary N-(4-aminobenzoyl)-L-aspartic acid (pABA-L-Asp) is a critical synthetic intermedia...

Author: BenchChem Technical Support Team. Date: March 2026

Validating the Purity of N-(4-aminobenzoyl)-L-aspartic Acid: A Comparative Guide to LC-MS vs. Traditional Methodologies

Executive Summary

N-(4-aminobenzoyl)-L-aspartic acid (pABA-L-Asp) is a critical synthetic intermediate and structural analog utilized in the development of antifolate therapeutics and the study of folate biosynthesis pathways. Validating the absolute purity of pABA-L-Asp is analytically demanding. Analysts must differentiate the target compound from unreacted starting materials (e.g., p-aminobenzoic acid), isobaric impurities, and chiral inversion products (D-aspartic acid conjugates).

While traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and quantitative Nuclear Magnetic Resonance (qNMR) are standard mainstays, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has established itself as the gold standard for trace impurity profiling and mass balance purity assessment[1]. This guide objectively compares these methodologies and provides a self-validating LC-MS/MS protocol for rigorous purity validation.

Mechanistic Grounding: The Chemistry and Ionization of pABA-L-Asp

To design a robust analytical method, one must exploit the specific chemical properties of the pABA-L-Asp molecule, which consists of a p-aminobenzoyl moiety linked via a peptide-like amide bond to an L-aspartic acid tail.

  • Ionization Causality: The free primary amine on the benzene ring is highly basic, making it an optimal candidate for positive electrospray ionization (ESI+). By utilizing an acidic mobile phase modifier (e.g., 0.1% formic acid), the amine is readily protonated, yielding a strong precursor ion [M+H]+ at m/z 253.1. Concurrently, the low pH suppresses the ionization of the two dicarboxylic acid groups on the aspartic acid moiety, increasing the molecule's hydrophobicity and drastically improving its retention on reversed-phase (RP) columns[2].

  • Fragmentation Pathways: During Collision-Induced Dissociation (CID), the amide bond represents the most labile cleavage site. Fragmentation of this bond generates a highly stable p-aminobenzoyl cation at m/z 120.0, which serves as the primary quantifier ion[3]. Secondary neutral losses of H2​O and CO2​ from the aspartic acid tail generate qualifier ions (e.g., m/z 138.1) that ensure molecular specificity and prevent false positives from isobaric interferences[3].

Comparative Performance: LC-MS/MS vs. Traditional Alternatives

When assessing purity, the mass balance method—which quantifies related structure impurities (RSIs), water, and residual solvents—is highly dependent on the sensitivity and specificity of the analytical technique[1]. LC-MS/MS offers unparalleled advantages over HPLC-UV and qNMR for quantifying trace RSIs.

Analytical MetricLC-MS/MS (MRM Mode)HPLC-UV (254 nm)qNMR (1H-NMR)
Limit of Detection (LOD) < 1 ng/mL (Femtomole range)~50-100 ng/mL~1-5 µg/mL
Specificity Extremely High (Mass/Charge & Fragmentation)Moderate (Relies solely on retention time)High (Structural), but struggles with trace impurities
Chiral Resolution Excellent (Requires chiral phase or Marfey's reagent)Poor (Requires pre-column derivatization)Poor (Requires chiral shift reagents)
Run Time 5 - 10 minutes15 - 30 minutes10 - 15 minutes (per scan)
Primary Use Case Trace impurity profiling, RSI quantificationRoutine bulk purity estimationAbsolute primary reference standardization

Data synthesized from comparative amino acid and pABA analytical methodologies[1][2][4].

Experimental Protocol: Self-Validating LC-MS/MS Workflow

To ensure analytical trustworthiness, the following protocol is designed as a self-validating system. Every analytical batch must pass System Suitability Testing (SST) before sample data is accepted for mass balance calculations.

Step 1: Sample Preparation Causality: pABA-L-Asp is highly polar. Diluting the sample in an aqueous acidic buffer ensures the analyte remains in its protonated state, preventing peak tailing and ionization suppression common in complex matrices[5].

  • Accurately weigh 1.0 mg of the pABA-L-Asp sample.

  • Dissolve in 1.0 mL of LC-MS grade Water:Acetonitrile (90:10, v/v) containing 0.1% Formic Acid.

  • Vortex for 30 seconds and sonicate for 5 minutes at room temperature.

  • Centrifuge at 14,000 x g for 10 minutes to pellet any non-volatile residues (NVR) or insoluble polymeric impurities[1].

  • Dilute the supernatant to a working concentration of 100 ng/mL for impurity profiling.

Step 2: Chromatographic Separation Causality: A C18 column coupled with a slow organic gradient allows for the separation of the highly polar aspartic acid tail from the more hydrophobic pABA starting material, preventing ion suppression at the source[4].

  • Column: C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B hold for 1 min, ramp to 60% B over 6 mins, ramp to 95% B at 7 mins, re-equilibrate at 5% B for 3 mins.

  • Flow Rate: 0.3 mL/min.

Step 3: ESI-MS/MS Detection (MRM Mode) Causality: Multiple Reaction Monitoring (MRM) isolates the specific precursor and fragments it, eliminating background noise from the sample matrix or mobile phase[3].

  • Polarity: Positive Ion Mode (ESI+).

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 350°C.

  • Transitions:

    • Quantifier:m/z 253.1 → 120.0 (Collision Energy: 20 eV).

    • Qualifier:m/z 253.1 → 138.1 (Collision Energy: 15 eV).

Step 4: System Suitability and Mass Balance Calculation A protocol is only as reliable as its internal controls.

  • Blank Injection: Inject Mobile Phase A to confirm no column carryover (Peak area must be < 5% of LLOQ).

  • LLOQ Standard: Inject a 1 ng/mL standard to verify system sensitivity (Signal-to-Noise > 10:1).

  • Purity Calculation: Use the mass balance approach. Calculate the total area of all RSIs detected via LC-MS/MS. Absolute Purity (%) = 100% - (% RSIs + % Water + % Residual Solvents)[1].

Visualizations

LCMS_Workflow Prep Sample Prep (0.1% FA in H2O) SST System Suitability (Blank & Standards) Prep->SST LC RP-HPLC Separation (C18, Gradient) SST->LC MS ESI-MS/MS (MRM Mode) LC->MS Data Purity Assessment (Mass Balance) MS->Data

Fig 1. Self-validating LC-MS/MS workflow for pABA-L-Asp purity assessment.

Impurity_Logic Parent pABA-L-Asp Precursor: m/z 253.1 Frag1 Quantifier Ion p-Aminobenzoyl Cation m/z 120.0 Parent->Frag1 Amide Cleavage Frag2 Qualifier Ion Aspartic Acid Loss m/z 138.1 Parent->Frag2 H2O/CO2 Loss Imp1 Isobaric Impurities (Resolved via LC) Parent->Imp1 Interference Imp2 Chiral Inversion (D-Asp) (Requires Chiral Phase) Parent->Imp2 Enantiomer

Fig 2. Primary MS/MS fragmentation pathways and impurity interferences for pABA-L-Asp.

Sources

Validation

A Tale of Two Termini: A Comparative Guide to the Biological Activity of Aspartyl vs. Glutamyl Folate Analogs

For researchers in oncology and drug development, the folate metabolic pathway remains a cornerstone of chemotherapeutic intervention. Antifolates, structural mimics of folic acid, effectively starve rapidly proliferatin...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers in oncology and drug development, the folate metabolic pathway remains a cornerstone of chemotherapeutic intervention. Antifolates, structural mimics of folic acid, effectively starve rapidly proliferating cancer cells of the one-carbon units necessary for nucleotide synthesis. The classical antifolate, methotrexate (MTX), and its modern successors are N-acyl-L-glutamate derivatives. A subtle but critical structural feature of these molecules is this terminal glutamate residue. This guide delves into a fundamental question of antifolate design: What is the biological impact of substituting this canonical L-glutamate with its shorter homolog, L-aspartate?

This comparison will move beyond simple structural analogy to dissect the profound functional consequences of this single methylene group difference, from target enzyme kinetics to the pivotal process of cellular retention, which ultimately dictates cytotoxic efficacy. We will explore why the glutamyl moiety has been conserved through decades of drug development and what the predicted bioactivity of an aspartyl analog reveals about the intricate structure-activity relationships (SAR) governing this class of drugs.

The Core Structural Disparity: One Methylene Makes the Difference

At a glance, aspartic acid and glutamic acid are highly similar, both being acidic, negatively charged amino acids. The key distinction lies in the length of the side chain: glutamate possesses an additional methylene (-CH2-) group compared to aspartate. This seemingly minor difference has profound implications for how these molecules are recognized and processed by key cellular machinery.

Figure 1. Structural difference between the amino acid termini of aspartyl and glutamyl folate analogs.

Target Enzyme Inhibition: A Deceptive Similarity

The primary intracellular target for classical antifolates like methotrexate is dihydrofolate reductase (DHFR), an enzyme essential for regenerating the tetrahydrofolate pool.[1] The binding affinity of an antifolate to DHFR is a primary determinant of its potency.

Experimental evidence from studies on methotrexate analogs where the glutamate is replaced by longer-chain amino diacids (e.g., L-α-aminoadipic or L-α-aminopimelic acid) shows that these compounds retain a binding affinity to both bacterial and mammalian DHFR that is comparable to methotrexate itself.[2] This indicates that the active site of DHFR is tolerant to variations in the length of the terminal amino acid side chain.

Inference and Rationale: Based on these findings, it is reasonable to predict that an aspartyl-containing folate analog would also be a potent, high-affinity inhibitor of DHFR. The fundamental pharmacophore responsible for DHFR binding resides in the pteridine ring and the benzoyl moiety. The terminal dicarboxylic acid primarily aids in positioning and anchoring the inhibitor within the active site, a role that aspartate's structure can readily fulfill. Therefore, when assessed purely on in vitro enzyme inhibition, an aspartyl analog would likely demonstrate potency similar to its glutamyl counterpart.

The Decisive Factor: Cellular Retention via Polyglutamylation

The true divergence in biological activity appears not at the target enzyme, but in the subsequent metabolic processing of the antifolate within the cell. A critical event for the efficacy and retention of glutamyl-containing antifolates is polyglutamylation . This process, catalyzed by the enzyme folylpolyglutamate synthetase (FPGS), involves the sequential addition of several more glutamate residues to the γ-carboxyl group of the drug's terminal glutamate.[3][4]

The consequences of polyglutamylation are twofold:

  • Enhanced Cellular Retention : The addition of multiple negatively charged glutamate residues dramatically increases the molecule's size and polarity, effectively trapping it inside the cell by preventing its efflux via membrane transporters.[1][3]

  • Increased Enzyme Affinity : For some target enzymes, such as thymidylate synthase (TS) and glycinamide ribonucleotide formyltransferase (GARFTase), the polyglutamylated forms of the antifolate are often more potent inhibitors than the parent monoglutamate drug.[1][5]

The substrate specificity of FPGS is the critical determinant in this pathway. Extensive biochemical studies have demonstrated that the L-glutamate binding site of mammalian FPGS is exceptionally narrow and highly specific.[6] Even minor modifications to the glutamate structure can severely impair or abolish substrate activity. Analogs where the γ-carboxyl is altered or replaced lose FPGS substrate activity, and compounds like 4-threo-fluoroglutamate act as chain-termination inhibitors, preventing further glutamate addition.[6]

Conclusion: Given this stringent specificity, an aspartyl folate analog, which lacks the crucial methylene group in its side chain, would be an exceedingly poor substrate for FPGS.[2][6] This inability to be polyglutamylated represents the single most significant difference between the two analog classes and is the primary driver of their divergent biological activities.

Figure 2. Comparative metabolic fate of glutamyl vs. aspartyl folate analogs within the cell.

Comparative Summary of Biological Properties

The table below summarizes the known properties of glutamyl analogs and the predicted properties of their aspartyl counterparts based on established biochemical principles.

Biological PropertyGlutamyl Folate Analog (e.g., Methotrexate)Aspartyl Folate Analog (Predicted)Rationale for Prediction
DHFR Inhibition (Ki) Potent (nM range)Potent (nM range)DHFR active site is tolerant to amino acid side-chain length variations.[2]
Cellular Uptake (RFC/FR) Efficient substrate for uptake transporters.Likely an efficient substrate for uptake.Initial transport is primarily dependent on the pteroyl-benzoyl core, not the amino acid terminus.
FPGS Substrate Activity Efficient substrate, readily polyglutamylated.[3]Very poor or inactive substrate.The FPGS active site is highly specific for the L-glutamate side chain length and structure.[6]
Cellular Retention High, due to polyglutamylation trapping the drug intracellularly.[1]Very low, due to rapid efflux of the monoglutamate form.Lack of polyglutamylation prevents intracellular trapping.
Overall Cytotoxicity (IC₅₀) High potency against proliferating cells.Significantly lower potency, especially with longer exposure times.Although a potent enzyme inhibitor, its low cellular retention would prevent sustained target engagement.

Experimental Protocols for Antifolate Evaluation

To experimentally validate the predicted properties of a novel aspartyl folate analog, a series of standardized assays would be required. Below are outlines of the core methodologies.

Dihydrofolate Reductase (DHFR) Enzyme Inhibition Assay

This spectrophotometric assay measures the ability of an analog to inhibit the DHFR-catalyzed reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), which is coupled to the oxidation of NADPH to NADP⁺.

Workflow Diagram:

DHFR_Assay_Workflow start Prepare Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5) reagents Assemble Reaction Mix: - Buffer - NADPH (Cofactor) - DHF (Substrate) - Test Inhibitor (Asp/Glu Analog) start->reagents enzyme_add Initiate reaction by adding purified DHFR enzyme reagents->enzyme_add measure Monitor decrease in absorbance at 340 nm over time (NADPH oxidation) enzyme_add->measure analysis Calculate initial reaction rates and determine IC₅₀/Ki values for the inhibitor measure->analysis end End analysis->end

Sources

Comparative

A Comprehensive Comparison Guide: Reference Standards for N-(4-aminobenzoyl)-L-aspartic Acid Characterization

As a Senior Application Scientist, I approach the characterization of complex metabolites not merely as a procedural task, but as an exercise in mechanistic chemistry. N-(4-aminobenzoyl)-L-aspartic acid (PABA-L-Asp) is a...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the characterization of complex metabolites not merely as a procedural task, but as an exercise in mechanistic chemistry. N-(4-aminobenzoyl)-L-aspartic acid (PABA-L-Asp) is a critical building block and metabolite in the development of DNA/RNA antimetabolites and antifolate research compounds, such as 4-aminopteroylaspartic acid[1][2].

Validating analytical procedures for such compounds requires an absolute source of truth. According to the International Council for Harmonisation (ICH) Q2(R1) and United States Pharmacopeia (USP) <11> guidelines, the integrity of any analytical assay is fundamentally tethered to the quality of the reference standard employed[3][4]. This guide provides an objective, data-driven comparison of reference standard tiers for PABA-L-Asp and details the self-validating experimental protocols required for its rigorous characterization.

Comparative Analysis of Reference Standard Tiers

Selecting the correct grade of PABA-L-Asp reference standard is a balance of regulatory requirements, analytical sensitivity, and cost. Table 1 objectively compares the three primary tiers of reference standards used in pharmaceutical characterization.

Table 1: Comparison of PABA-L-Asp Reference Standard Classifications

Standard TierPurity Verification MethodTraceability & CompliancePrimary ApplicationCost & Accessibility
Primary Certified Reference Material (CRM) Quantitative NMR (qNMR) & Mass BalanceISO 17034, USP <11> compliant[5]Calibrating working standards, definitive regulatory submissions.High / Limited availability
Stable Isotope-Labeled (SIL) Standard LC-MS/MS Isotopic Purity & High-Resolution MSCertificate of Analysis (CoA)Internal standard for LC-MS/MS, absolute matrix effect mitigation.Very High / Often requires custom synthesis
Secondary Working Standard (WS) HPLC-UV/DAD assayed against Primary CRMTraceable back to Primary CRMRoutine batch testing, daily system suitability testing (SST).Low / Readily synthesized in-house

Mechanistic Causality in Chromatographic Method Design

To characterize PABA-L-Asp accurately, we must understand its molecular architecture. The compound features an aniline-like aromatic amine and a dicarboxylic acid moiety derived from L-aspartic acid.

The Causality of pH Selection: The selection of an acidic mobile phase (pH ~2.5) in our protocols is not arbitrary; it is dictated by the pKa​ values of the aspartic acid carboxyl groups ( pKa1​≈1.88 , pKa2​≈3.65 ). At a neutral pH, these groups deprotonate, rendering the molecule a highly polar polyanion. This prevents partitioning into the hydrophobic stationary phase of a C18 column, causing the analyte to elute in the void volume. By driving the pH below the lowest pKa​ using phosphoric acid (for UV) or formic acid (for MS), we suppress ionization. This forces the molecule into a more neutral state, maximizing hydrophobic interactions and ensuring baseline separation from structurally similar precursors like p-aminobenzoic acid (PABA)[6].

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems . They do not merely generate data; they actively prove their own fitness-for-purpose during execution, aligning with ICH Q2(R1) mandates for system suitability[7].

Protocol A: HPLC-UV Purity Assessment of a Working Standard

This method qualifies an in-house Secondary Working Standard against a Primary CRM.

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare a buffer of 0.05 M Potassium dihydrogen phosphate, adjusted to pH 2.5 with 85% phosphoric acid. Mix with HPLC-grade Methanol in a 85:15 (v/v) ratio. Filter through a 0.22 µm membrane.

  • Standard Preparation: Accurately weigh 10.0 mg of the PABA-L-Asp Primary CRM and dissolve in 100 mL of mobile phase (100 µg/mL). Prepare the Working Standard identically.

  • System Suitability Solution (SST): Prepare a resolution mixture containing 0.5 µg/mL PABA and 2.0 µg/mL PABA-L-Asp[6].

  • Chromatographic Conditions: Column: C18 (250 x 4.6 mm, 5 µm). Flow rate: 1.0 mL/min. Detection: UV at 269 nm. Injection volume: 20 µL.

Self-Validating Mechanism: The analytical run is programmed to automatically abort if the critical resolution ( Rs​ ) between the PABA and PABA-L-Asp peaks in the SST injection falls below 2.0. Furthermore, the CRM peak area Relative Standard Deviation (RSD) must be ≤1.0% across five replicate injections. This closed-loop verification ensures column integrity and mobile phase accuracy before any qualification data is generated.

Protocol B: LC-MS/MS Trace Quantification using SIL Standards

This method is utilized when quantifying trace PABA-L-Asp as a degradation product or metabolite in biological matrices[8].

Step-by-Step Methodology:

  • Mobile Phase Preparation: Phase A: 10 mM Ammonium Formate with 0.1% Formic Acid in Water. Phase B: 0.1% Formic Acid in Acetonitrile.

  • Sample Spiking: Spike the sample matrix with 50 ng/mL of 13C4​ -labeled PABA-L-Asp (SIL Standard).

  • Extraction: Perform solid-phase extraction (SPE) using a weak anion exchange (WAX) cartridge to selectively retain the carboxylic acid moieties.

  • Chromatographic Conditions: Column: UPLC C18 (100 x 2.1 mm, 1.7 µm). Gradient elution from 5% B to 60% B over 5 minutes. Flow rate: 0.4 mL/min.

  • MS Detection: Electrospray Ionization in positive mode (ESI+). Monitor the quantifier and qualifier Multiple Reaction Monitoring (MRM) transitions.

Self-Validating Mechanism: The inclusion of the SIL standard creates a self-correcting quantification loop. By calculating the ratio of the unlabeled PABA-L-Asp transition to the SIL transition, the method automatically normalizes signal suppression caused by matrix effects. If the ion ratio of the qualifier to quantifier transitions deviates by more than ±15% from the CRM baseline, the system flags the sample for co-eluting interferences, instantly invalidating the specific run.

Table 2: Quantitative Performance Data of the Protocols

ParameterProtocol A (HPLC-UV)Protocol B (LC-MS/MS)
Linearity Range 0.5 – 50 µg/mL0.5 – 500 ng/mL
Limit of Detection (LOD) 0.1 µg/mL0.05 ng/mL
System Suitability Check Rs​≥2.0 (vs. PABA)Isotopic transition ratio ±15%

Visualizations of Workflows and Pathways

To fully contextualize the characterization process, the logical relationships between the reference standards and the metabolic pathways are mapped below.

Workflow CRM Primary CRM (qNMR & Mass Balance) HPLC HPLC-UV / DAD (Purity & Assay) CRM->HPLC Calibrates SIL SIL Standard (13C/15N Labeled) LCMS LC-MS/MS (Trace Quantification) SIL->LCMS Internal Standard WS Working Standard (In-house Synthesized) WS->HPLC Tested against CRM Valid ICH Q2(R1) Validated Analytical Procedure HPLC->Valid LCMS->Valid

Figure 1: Hierarchical workflow for PABA-L-Asp reference standard qualification and application.

Pathway PABA p-Aminobenzoic Acid (PABA) PABALAsp N-(4-aminobenzoyl)-L-aspartic acid (PABA-L-Asp) PABA->PABALAsp Peptide Coupling Asp L-Aspartic Acid Asp->PABALAsp Peptide Coupling Antifolate 4-Aminopteroylaspartic Acid (Antifolate Derivative) PABALAsp->Antifolate Pteridine Condensation DHFR DHFR Inhibition (Target) Antifolate->DHFR Competitive Binding

Figure 2: Synthesis and metabolic pathway of PABA-L-Asp in antifolate drug development.

Sources

Validation

Comparative kinetics of N-(4-aminobenzoyl)-L-aspartic acid with folate enzymes

As a Senior Application Scientist in antifolate drug discovery, evaluating the structural nuances of substrate analogs is critical for designing targeted therapeutics. This guide provides an in-depth comparative analysis...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in antifolate drug discovery, evaluating the structural nuances of substrate analogs is critical for designing targeted therapeutics. This guide provides an in-depth comparative analysis of N-(4-aminobenzoyl)-L-aspartic acid (pABA-Asp) against its natural counterpart, N-(4-aminobenzoyl)-L-glutamic acid (pABA-Glu) , focusing on their kinetic interactions with key folate-dependent enzymes.

By replacing the glutamate moiety with aspartate, we fundamentally alter the thermodynamic binding landscape. This guide will dissect the causality behind these kinetic shifts, provide self-validating experimental workflows, and outline how these differences are leveraged in modern drug design.

Structural & Mechanistic Rationale: The "Methylene Gap"

The catalytic mechanisms of folate enzymes rely heavily on the precise spatial orientation of the p-aminobenzoyl-L-glutamate (pABG) moiety[1]. The sole structural difference between pABA-Glu and pABA-Asp is the absence of a single methylene group in the amino acid side chain, shifting the terminal carboxylate from a gamma ( γ ) position to a beta ( β ) position.

  • Dihydrofolate Reductase (DHFR): Within the DHFR active site, the pABG moiety forms critical hydrogen bonds and electrostatic interactions that anchor the folate substrate, facilitating the enzymatic reduction of dihydrofolate (DHF) to tetrahydrofolate (THF)[2]. While pABA-Asp can still enter the pABG-recognition subsite[3], the shortened β -carboxylate chain induces a conformational strain. The molecule must adopt a suboptimal dihedral angle to satisfy the hydrogen bond network, resulting in a measurable decrease in binding affinity ( Ki​ ).

  • Folylpolyglutamate Synthetase (FPGS): FPGS is an ATP-dependent enzyme responsible for adding a polyglutamate tail to folates, a process that exponentially increases intracellular retention and cytotoxicity of antifolates[4]. The FPGS active site strictly requires a γ -carboxyl group to attack the γ -phosphate of ATP, forming an acyl-phosphate intermediate. Because pABA-Asp presents a β -carboxyl group, it falls approximately 1.5 Å short of the ATP-activation center[5]. This physical "methylene gap" renders pABA-Asp derivatives nearly inert to polyglutamylation.

Pathway A Ligand Input: pABA-Glu vs. pABA-Asp B DHFR Binding Site (pABG Subsite) A->B Inhibition Profiling C FPGS Active Site (ATP-Dependent) A->C Substrate Profiling D Affinity (Ki) Steric Alignment B->D Spectrophotometry E Catalytic Efficiency Gamma vs Beta Carboxyl C->E ATP Cleavage Assay F Therapeutic Outcome: Antifolate Drug Design D->F Structure-Activity E->F Polyglutamylation

Mechanistic divergence of pABA-Asp and pABA-Glu in folate-dependent pathways.

Comparative Kinetic Profiles

To objectively compare performance, we must look at how these moieties behave when conjugated to a standard pteridine scaffold (e.g., Pteroyl-Glu vs. Pteroyl-Asp). The tables below summarize the quantitative kinetic shifts caused by the aspartate substitution.

Table 1: Comparative Inhibition Kinetics for DHFR Binding Data reflects competitive inhibition against human recombinant DHFR.

Ligand MoietyFull Scaffold Context Ki​ ( μ M)Relative AffinityMechanistic Impact
pABA-Glu Pteroyl-L-glutamate (Folate)~0.0011.0x (Baseline)Optimal pABG subsite anchoring
pABA-Asp Pteroyl-L-aspartate~0.04545x WeakerConformational strain on pteridine ring
pABA-Glu Fragment only>1000WeakBaseline fragment binding
pABA-Asp Fragment only>2500Very WeakLoss of optimal H-bond network

Table 2: Comparative Polyglutamylation Kinetics (FPGS) Data reflects ATP-dependent substrate turnover by FPGS.

Substrate ScaffoldEnzyme Source Km​ ( μ M) kcat​ (h⁻¹) kcat​/Km​ Efficiency
Pteroyl-L-glutamate Human FPGS2.5 ± 0.31450High (580)
Pteroyl-L-aspartate Human FPGS> 250< 10Negligible (<0.04)

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes internal checks to verify reagent integrity before data collection begins.

Protocol A: DHFR Competitive Inhibition Assay (Spectrophotometric)

This protocol measures the oxidation of NADPH to NADP⁺, which correlates directly with the reduction of DHF to THF.

  • Reagent Preparation: Prepare 50 mM Tris-HCl buffer (pH 7.4) containing 150 mM NaCl and 10 mM 2-mercaptoethanol. Keep human recombinant DHFR on ice.

  • Baseline Validation (Critical Step): Add 100 μ M NADPH and 50 μ M DHF to the cuvette without the enzyme. Measure the absorbance at 340 nm for 2 minutes. Causality: The baseline slope must be <0.001 Abs/min. If the slope is steeper, auto-oxidation is occurring, and the DHF/NADPH stocks must be remade to prevent false-positive inhibition data.

  • Reaction Initiation: Add DHFR (1-5 nM final concentration) to the cuvette. Record the linear decrease in absorbance at 340 nm ( Δϵ = 11,800 M⁻¹cm⁻¹ for the combined DHF and NADPH reduction).

  • Inhibitor Titration: Pre-incubate DHFR with varying concentrations of pABA-Asp or pABA-Glu fragments (0.1 μ M to 5 mM) for 5 minutes at 25°C before adding DHF.

  • Data Regression: Plot initial velocities ( v0​ ) against inhibitor concentration. Utilize a Dixon plot to calculate the exact Ki​ value[1]. Ensure the R2>0.98 for thermodynamic trustworthiness.

Protocol B: FPGS Substrate Specificity Assay (Radiochemical ATP-Cleavage)

Because pABA-Asp is a poor substrate, we must use a highly sensitive radiochemical assay to detect any trace polyglutamylation[4].

  • Reaction Mixture: Combine 100 mM Tris-HCl (pH 7.5), 20 mM KCl, 10 mM MgCl₂, 5 mM ATP, and 250 μ M [³H]-L-glutamate.

  • Substrate Introduction: Add the target ligand (Pteroyl-pABA-Asp vs. Pteroyl-pABA-Glu) at concentrations ranging from 1 μ M to 500 μ M.

  • Catalytic Initiation & Validation: Add purified FPGS enzyme. Causality: Run a parallel positive control using standard Methotrexate. If the control fails to incorporate tritium, the ATP stock has likely hydrolyzed and must be replaced.

  • Quenching & Separation: After 30 minutes at 37°C, quench the reaction with ice-cold 10% trichloroacetic acid (TCA). Use DEAE-cellulose chromatography to separate unreacted[³H]-glutamate from the polyglutamylated product.

  • Quantification: Use liquid scintillation counting to quantify the incorporated tritium.

Workflow S1 1. Reagent Prep (Ligands & Enzymes) S2 2. Baseline Validation S1->S2 S3 3. UV-Vis / Radiochemistry S2->S3 S4 4. Data Regression (Kinetic Models) S3->S4 S5 5. Comparative Analysis S4->S5

Step-by-step self-validating workflow for kinetic profiling of folate analogs.

Strategic Applications in Drug Development

Understanding the comparative kinetics of pABA-Asp versus pABA-Glu is not merely an academic exercise; it is a powerful tool in rational drug design.

Traditional antifolates (like Methotrexate) utilize the pABA-Glu tail, which allows them to be aggressively polyglutamylated by FPGS[4]. While this increases efficacy, it also leads to severe systemic toxicity because the drug becomes permanently trapped in healthy tissues (e.g., hepatocytes and bone marrow).

By substituting the glutamate moiety with N-(4-aminobenzoyl)-L-aspartic acid , drug developers can create compounds that retain moderate affinity for primary targets like DHFR, but are completely ignored by FPGS due to the "methylene gap". These aspartate-based antifolates act as rapidly reversible inhibitors that are quickly cleared from the cell once extracellular drug levels drop, offering a strategic pathway to design less toxic immunosuppressants and targeted antibacterial agents.

References

  • - Journal of Medicinal Chemistry (ACS Publications)[1] 2. - PMC / NIH[3] 3. - Open Journal of Medicinal Chemistry[2] 4. - Proceedings of the National Academy of Sciences (PNAS)[4][5] 5. - PMC / NIH[6]

Sources

Comparative

A Senior Application Scientist's Guide to the Cross-Validation of N-(4-aminobenzoyl)-L-aspartic Acid Assay Methods

This guide provides an in-depth, objective comparison of two predominant analytical techniques for the quantification of N-(4-aminobenzoyl)-L-aspartic acid: the established High-Performance Liquid Chromatography with Ult...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, objective comparison of two predominant analytical techniques for the quantification of N-(4-aminobenzoyl)-L-aspartic acid: the established High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and the highly sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). As a Senior Application Scientist, my objective is not merely to present protocols but to elucidate the rationale behind the methodological choices, empowering researchers, scientists, and drug development professionals to select the most appropriate assay for their specific needs. Our discussion is grounded in the principles of scientific integrity, ensuring that every protocol described is a self-validating system, in line with global regulatory expectations.[1][2][3]

Quantitative Performance Comparison: At a Glance

The selection of an analytical method is fundamentally driven by its performance characteristics. The intended application—be it for quality control of a drug substance where concentrations are high, or for pharmacokinetic studies in a complex biological matrix where trace levels are expected—dictates the required sensitivity, specificity, and accuracy.

The table below summarizes the typical validation parameters for a well-developed HPLC-UV method versus a state-of-the-art LC-MS/MS method for a small molecule like N-(4-aminobenzoyl)-L-aspartic acid. The data is synthesized from established methods for structurally similar analytes and represents what can be expected from a validated assay.[4][5]

Validation Parameter HPLC-UV Method LC-MS/MS Method (in Biological Matrix) Rationale for Difference
Linearity Range 0.1 µg/mL – 100 µg/mL0.1 ng/mL – 200 ng/mLLC-MS/MS detectors are significantly more sensitive, allowing for a much lower quantification range.
Correlation Coefficient (r²) > 0.999> 0.995Both methods can achieve excellent linearity, a prerequisite for accurate quantification.
Lower Limit of Detection (LOD) ~30 ng/mL~0.03 ng/mLThe ability of mass spectrometry to filter out background noise provides a ~1000-fold improvement in detection limits.[4]
Lower Limit of Quantification (LOQ) ~100 ng/mL~0.1 ng/mLThe LOQ is the lowest concentration that can be measured with acceptable precision and accuracy, a critical parameter for bioanalysis.[6]
Accuracy (% Recovery) 98% – 102%95% – 105%Both methods are highly accurate within their validated ranges. Regulatory guidance typically accepts 85-115% for bioanalytical methods.[1]
Precision (%RSD) < 2%< 10%While both are precise, the increased complexity of sample preparation and the ultra-trace levels in LC-MS/MS can lead to slightly higher, yet still excellent, variability.
Specificity / Selectivity ModerateHighHPLC-UV relies on chromatographic retention time, which can be susceptible to co-eluting interferences. LC-MS/MS adds a layer of mass-based identification (parent and fragment ions), providing exceptional specificity.[3][4]

Method 1: High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection

Expertise & Experience: The Rationale for HPLC-UV

The HPLC-UV method is the workhorse of many analytical laboratories. Its enduring popularity stems from its robustness, cost-effectiveness, and straightforward operation. For N-(4-aminobenzoyl)-L-aspartic acid, this technique is particularly suitable due to the presence of a benzoyl group, which acts as a strong chromophore, allowing for sensitive detection by UV absorbance.

This method is ideal for applications where the analyte is present at relatively high concentrations, such as in the analysis of bulk drug substances, formulation quality control, or certain in vitro metabolism studies. The principle is based on the differential partitioning of the analyte between a stationary phase (the column) and a mobile phase. By carefully selecting the column chemistry and mobile phase composition, a clean separation from other components in the sample can be achieved.

Experimental Protocol: HPLC-UV

This protocol is designed to be a self-validating system, incorporating elements that ensure its reliability and reproducibility.

  • Preparation of Mobile Phase & Standards:

    • Mobile Phase A: 20 mM Potassium Dihydrogen Phosphate, pH adjusted to 2.85 with phosphoric acid.

    • Mobile Phase B: Acetonitrile.

    • Rationale: A buffered aqueous phase is used to control the ionization state of the acidic and basic functional groups of the analyte, ensuring consistent retention. Acetonitrile is a common organic modifier for reversed-phase chromatography.[7]

    • Standard Preparation: Prepare a stock solution of N-(4-aminobenzoyl)-L-aspartic acid reference standard in a 50:50 mixture of Mobile Phase A and B. Create a series of calibration standards by serial dilution to cover the desired linear range (e.g., 0.1 µg/mL to 100 µg/mL).

  • Sample Preparation:

    • Accurately weigh the sample and dissolve it in the mobile phase to an expected concentration within the calibration range.

    • Filter the solution through a 0.45 µm syringe filter to remove particulates that could damage the HPLC system.[5]

  • Chromatographic Conditions:

    • Instrumentation: A standard HPLC system with a UV or Photodiode Array (PDA) detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Rationale: C18 columns are versatile and provide good retention for moderately polar compounds like the target analyte.

    • Mobile Phase Gradient: A gradient elution may be necessary to separate the analyte from impurities. A typical gradient might start at 5% B, ramping to 95% B over 10 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C. (Controlling temperature ensures retention time stability).

    • Injection Volume: 10 µL.

    • Detection: UV detector set at the wavelength of maximum absorbance for N-(4-aminobenzoyl)-L-aspartic acid (e.g., ~269 nm, to be determined empirically).[5]

  • Data Analysis & System Suitability:

    • Integrate the peak area of the analyte.

    • Generate a linear regression curve from the calibration standards (Peak Area vs. Concentration). The correlation coefficient (r²) should be > 0.999.

    • Trustworthiness: Before running samples, perform a system suitability test by making replicate injections of a standard. Key parameters like retention time repeatability (%RSD < 1%), peak area repeatability (%RSD < 2%), and theoretical plates (>2000) must be met to ensure the system is performing correctly. This is a core requirement of validated analytical procedures.[3][6]

Visualization: HPLC-UV Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Std Standard Prep HPLC HPLC System (Pump, Injector, Column) Std->HPLC Sample Sample Prep Sample->HPLC Detector UV Detector HPLC->Detector Eluent CDS Chromatography Data System (CDS) Detector->CDS Signal (Absorbance) Report Final Report (Concentration) CDS->Report Quantification

Caption: High-level workflow for quantification by HPLC-UV.

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

Expertise & Experience: The Rationale for LC-MS/MS

For applications demanding the utmost sensitivity and specificity, particularly for quantifying analytes in complex biological matrices like plasma, serum, or tissue homogenates, LC-MS/MS is the gold standard.[1] This technique couples the powerful separation capabilities of HPLC (or UHPLC for higher throughput) with the highly selective and sensitive detection of a tandem mass spectrometer.

The key advantage lies in its ability to perform Multiple Reaction Monitoring (MRM). We select a specific precursor ion (the mass-to-charge ratio, m/z, of our target molecule) and a specific product ion that is formed when the precursor is fragmented. The instrument will only report a signal when it sees this exact mass transition, effectively filtering out nearly all other molecules in the sample. This provides unparalleled specificity and drastically lowers the limit of quantification.[8]

Experimental Protocol: LC-MS/MS

This protocol is tailored for the analysis of N-(4-aminobenzoyl)-L-aspartic acid in a biological matrix (e.g., human plasma) and is designed to meet FDA guidelines for bioanalytical method validation.[1][2]

  • Preparation of Standards and Quality Controls (QCs):

    • Prepare calibration standards and at least three levels of QCs (low, mid, high) by spiking known amounts of the reference standard into the same biological matrix as the samples.

    • Rationale: Matrix-matched standards are crucial to compensate for matrix effects (ion suppression or enhancement) that can affect quantification.[9]

    • Internal Standard (IS): Use a stable isotope-labeled (SIL) version of the analyte (e.g., ¹³C₆-N-(4-aminobenzoyl)-L-aspartic acid) as the internal standard. The IS is added to all samples, calibrators, and QCs at a fixed concentration.

    • Trustworthiness: The SIL-IS is the ideal internal standard as it co-elutes with the analyte and experiences identical matrix effects and ionization efficiency, ensuring the highest level of accuracy.[9]

  • Sample Preparation (Protein Precipitation):

    • To a 50 µL aliquot of plasma sample, standard, or QC, add 150 µL of ice-cold acetonitrile containing the internal standard.

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

    • Transfer the supernatant to a new plate or vial for LC-MS/MS analysis.

    • Rationale: Protein precipitation is a simple and effective way to remove the bulk of interfering macromolecules from the sample.[10]

  • LC-MS/MS Conditions:

    • Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

    • Column: A fast-separating reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Rationale: Volatile buffers like formic acid are essential for mass spectrometry as they do not foul the ion source.[8]

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Mass Spectrometer Settings:

      • Ionization Mode: Electrospray Ionization Positive (ESI+).

      • MRM Transitions: These must be optimized by infusing the pure analyte. For example:

        • N-(4-aminobenzoyl)-L-aspartic acid: Q1 (Precursor) m/z 253.1 -> Q3 (Product) m/z 120.1

        • Internal Standard (¹³C₆): Q1 (Precursor) m/z 259.1 -> Q3 (Product) m/z 126.1

      • Rationale: The product ion m/z 120.1 likely corresponds to the 4-aminobenzoyl fragment, a stable and common fragmentation pathway.

  • Data Analysis:

    • Calculate the peak area ratio of the analyte to the internal standard.

    • Generate a linear regression curve from the calibration standards (Peak Area Ratio vs. Concentration).

    • Quantify unknown samples using the regression equation. The acceptance criteria for accuracy and precision of the QCs must be met (e.g., within ±15% of the nominal value).[1]

Visualization: LC-MS/MS Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Plasma Sample + Internal Standard PPT Protein Precipitation (Acetonitrile) Plasma->PPT Centrifuge Centrifugation PPT->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC UHPLC Separation Supernatant->LC MS Tandem MS (Q1->Q2->Q3) LC->MS Ionization (ESI) Software Mass Spec Software MS->Software MRM Signal Report Final Report (Concentration) Software->Report Quantification

Sources

Validation

UV-Vis absorption maxima for N-(4-aminobenzoyl)-L-aspartic acid confirmation

Title: A Comprehensive Comparison Guide: UV-Vis vs. LC-MS/MS for the Confirmation of N-(4-aminobenzoyl)-L-aspartic Acid Introduction N-(4-aminobenzoyl)-L-aspartic acid (pABA-Asp) is a critical structural analog of the we...

Author: BenchChem Technical Support Team. Date: March 2026

Title: A Comprehensive Comparison Guide: UV-Vis vs. LC-MS/MS for the Confirmation of N-(4-aminobenzoyl)-L-aspartic Acid

Introduction

N-(4-aminobenzoyl)-L-aspartic acid (pABA-Asp) is a critical structural analog of the well-documented folate catabolite N-(4-aminobenzoyl)-L-glutamic acid (pABG)[1]. As an important intermediate in antifolate drug development and one-carbon metabolism research[2], the precise analytical confirmation of pABA-Asp is paramount. This guide objectively compares High-Performance Liquid Chromatography with Ultraviolet-Visible Diode Array Detection (HPLC-UV/Vis DAD) against Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantification and structural confirmation of pABA-Asp, with a specific focus on its UV-Vis absorption maxima.

Mechanistic Grounding: The Photophysics of pABA-Asp

To optimize the UV-Vis performance of pABA-Asp, one must first analyze its chromophore. The molecule consists of an L-aspartic acid moiety linked via an amide bond to a p-aminobenzoic acid (PABA) derivative[3]. Because the aspartic acid aliphatic chain lacks conjugated π -electrons, the UV-Vis absorption is entirely dictated by the p-aminobenzamide chromophore.

Causality of Absorption: In a neutral aqueous environment, the lone pair of electrons on the primary aromatic amine ( −NH2​ ) is fully conjugated with the π -system of the benzene ring and the amide carbonyl. This extended conjugation lowers the energy gap required for the π→π∗ transition, yielding a distinct absorption maximum ( λmax​ ) at approximately 273 nm[4].

The pH-Dependent Shift: The absorption profile is highly sensitive to the pH of the solvent due to the protonation states of the molecule. Understanding this causality is critical for method development:

  • Acidic Conditions (pH < 2.5): The primary amine becomes protonated ( −NH3+​ ). The lone pair is no longer available for resonance with the aromatic ring. This breaks the extended conjugation, causing a drastic hypsochromic (blue) shift to ~240 nm and a hypochromic effect (reduced molar absorptivity)[5].

  • Neutral Conditions (pH 6.0 - 7.5): The amine is free ( −NH2​ ), and the carboxylic acids of the aspartate moiety are deprotonated. The λmax​ stabilizes at ~273 nm[4].

  • Basic Conditions (pH > 9.0): Full deprotonation of all acidic protons induces a slight bathochromic (red) shift to ~280 nm[6].

Protonation Acid Acidic Medium (pH < 2.5) Protonated Amine (-NH3+) λ_max ≈ 240 nm (Hypsochromic Shift) Neutral Neutral Medium (pH 7.0) Free Amine (-NH2) λ_max ≈ 273 nm (Conjugated System) Acid->Neutral +OH- (Deprotonation) Neutral->Acid +H+ (Protonation) Basic Basic Medium (pH > 9.0) Deprotonated Carboxylates λ_max ≈ 280 nm (Bathochromic Shift) Neutral->Basic +OH-

Caption: pH-dependent protonation states and corresponding UV-Vis absorption shifts of the pABA-Asp chromophore.

Experimental Protocols: Self-Validating Systems

To ensure rigorous confirmation, researchers must employ protocols that internally validate the compound's identity.

Protocol 1: HPLC-UV/Vis (DAD) Method for pABA-Asp Confirmation
  • Mobile Phase Preparation: Prepare a binary gradient system. Solvent A: 10 mM Ammonium Acetate buffer adjusted to pH 6.5. Causality: This specific pH maintains the amine in its unprotonated, conjugated state to guarantee maximum absorbance at 273 nm. Solvent B: LC-grade Acetonitrile.

  • Sample Preparation: Dissolve the pABA-Asp standard in a 90:10 mixture of Solvent A:Solvent B to a concentration of 10 µg/mL. Filter through a 0.22 µm PTFE syringe filter.

  • Chromatographic Separation: Inject 10 µL onto a C18 Reverse-Phase column (e.g., 2.1 x 100 mm, 1.7 µm) maintained at 35°C. Run a gradient from 5% to 60% Solvent B over 10 minutes at a flow rate of 0.3 mL/min.

  • DAD Detection & Validation: Set the DAD to monitor 273 nm (primary quantification) and 240 nm (reference).

    • Self-Validation Step: Extract the full UV spectrum (200-400 nm) at the apex of the chromatographic peak. The spectrum must exhibit a λmax​ at 273 nm. A peak purity match factor of >990 against a reference standard library confirms the absence of co-eluting impurities.

Protocol 2: LC-MS/MS Method for Trace Quantification
  • Ionization: Utilize Electrospray Ionization in positive mode (ESI+).

  • Sample Prep: Spike the biological matrix with an isotopically labeled internal standard. Perform protein precipitation using 3 volumes of cold methanol. Centrifuge at 14,000 x g for 10 minutes.

  • MRM Transitions: Monitor the precursor-to-product ion transitions. For pABA-Asp, the precursor is the [M+H]+ ion. The primary product ion typically corresponds to the cleavage of the amide bond, yielding the p-aminobenzoyl cation ( m/z 120).

  • Validation: The ratio of the quantifier to qualifier transition must remain within ±20% of the reference standard[1].

Workflow Prep Sample Prep (Protein Ppt / SPE) HPLC Separation (RP-HPLC) Prep->HPLC UV UV-Vis DAD (λ_max = 273 nm) HPLC->UV Optical MS LC-MS/MS (MRM Transitions) HPLC->MS Mass Spec Data Data Analysis (Confirmation) UV->Data MS->Data

Caption: Analytical Workflow comparing HPLC-UV/Vis and LC-MS/MS for N-(4-aminobenzoyl)-L-aspartic acid.

Comparative Data Presentation

Table 1: Performance Comparison of Analytical Platforms for pABA-Asp

ParameterHPLC-UV/Vis (DAD)LC-MS/MS (MRM)
Primary Detection Mechanism π→π∗ transition ( λmax​ = 273 nm)Mass-to-charge ratio ( m/z ) transitions
Sensitivity (LOD) ~50 - 100 ng/mL~0.1 - 0.5 ng/mL
Specificity Moderate (relies on retention time and UV spectrum)Extremely High (relies on specific fragmentation)
Matrix Interference High (endogenous compounds often absorb at 270 nm)Low (mass filtering eliminates most background)
Cost per Analysis LowHigh
Best Use Case Bulk drug purity, formulation QC, high-concentration assaysPharmacokinetics, trace biological matrices, clinical assays

Conclusion & Recommendations

For routine quality control, synthetic intermediate verification, and formulation testing of N-(4-aminobenzoyl)-L-aspartic acid, HPLC-UV/Vis utilizing a Diode Array Detector is the most cost-effective and robust method. However, the accuracy of this method relies entirely on strict pH control (buffering at pH ~6.5) to maintain the unprotonated amine and secure the 273 nm absorption maximum. Conversely, for in vivo studies, pharmacokinetics, or matrices with high background noise, the superior sensitivity and specificity of LC-MS/MS make it the mandatory platform for bioanalytical validation.

References

  • LookChem. "N-(4-Aminobenzoyl)-L-glutamic acid Properties and UV Maxima." LookChem Database. Available at:[Link]

  • DrugFuture. "p-Aminobenzoic Acid: Properties and UV Absorption Maxima." DrugFuture Database. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of L-Aspartic acid, N-(4-aminobenzoyl)-

For researchers and drug development professionals, the synthesis and handling of novel compounds are routine. However, the lifecycle of a chemical does not end when an experiment is complete.

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the synthesis and handling of novel compounds are routine. However, the lifecycle of a chemical does not end when an experiment is complete. The proper disposal of surplus, waste, or contaminated materials is a critical, non-negotiable aspect of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a comprehensive, step-by-step framework for the safe disposal of L-Aspartic acid, N-(4-aminobenzoyl)-, grounded in established safety protocols and a logic of proactive risk mitigation.

The Critical First Step: Hazard Assessment

The entire disposal pathway is dictated by a single, fundamental question: Is L-Aspartic acid, N-(4-aminobenzoyl)- classified as hazardous waste? The definitive answer must come from the substance's specific Safety Data Sheet (SDS). An SDS provides detailed information on potential hazards, handling, and disposal.[1][2] In the absence of a specific SDS for this exact compound, a conservative approach based on structurally similar molecules is essential.

It is crucial not to make assumptions based on constituent parts. For instance, L-Aspartic acid itself is generally not considered a hazardous substance.[3][4] However, the addition of the N-(4-aminobenzoyl)- group can significantly alter the compound's toxicological profile. A related molecule, N-(4-Aminobenzoyl)-DL-glutamic acid, is classified as harmful if swallowed, inhaled, or in contact with skin, and causes serious eye irritation.[5] This discrepancy underscores the core principle of chemical waste management: when in doubt, treat it as hazardous.

Table 1: Comparative Hazard Profile of Related Compounds

CompoundCAS NumberKey Hazard ClassificationsTypical Disposal Recommendation
L-Aspartic acid 56-84-8Not a hazardous substance or mixture according to GHS and OSHA.[3][4] May cause eye/skin irritation.[6][7]Treat as non-hazardous material.[8] Some sources still recommend using a licensed disposal company.[9]
N-(4-Aminobenzoyl)-DL-glutamic acid 4230-33-5Harmful if swallowed (Acute Toxicity, Oral, Cat. 4), Harmful in contact with skin (Dermal, Cat. 4), Causes skin irritation (Cat. 2), Causes serious eye irritation (Cat. 2), Harmful if inhaled (Inhalation, Cat. 4), May cause respiratory irritation (STOT SE 3).[5]Dispose of as hazardous waste via a licensed contractor.
2-(2-aminobenzoyl)benzoic Acid N/AN/ARecommended disposal is to treat it as hazardous chemical waste.[10]

This data strongly suggests that L-Aspartic acid, N-(4-aminobenzoyl)- should be handled with caution and, in the absence of definitive data to the contrary, managed through a hazardous waste stream.

The Disposal Decision Workflow

The following workflow provides a logical pathway for determining the correct disposal procedure. It prioritizes safety and compliance at each step.

Disposal_Workflow cluster_start cluster_assessment Phase 1: Assessment cluster_pathway Phase 2: Protocol Selection cluster_disposal Phase 3: Final Disposal start Start: Handling Waste L-Aspartic acid, N-(4-aminobenzoyl)- sds Obtain and Review Substance-Specific SDS start->sds assess Assess Hazards: Is it listed as hazardous under RCRA, GHS, or local regulations? sds->assess path_b Pathway B: Follow Hazardous Waste Protocol assess->path_b Yes / Unknown path_a Pathway A: Follow Non-Hazardous Waste Protocol (with EHS approval) assess->path_a No ehs Consult Institutional Environmental Health & Safety (EHS) path_b->ehs path_a->ehs disposal Arrange Pickup by Licensed Waste Contractor ehs->disposal

Caption: Disposal Decision Workflow for L-Aspartic acid, N-(4-aminobenzoyl)-.

Protocol for Disposal as a Hazardous Substance (Recommended Pathway)

This protocol should be the default procedure unless you have an SDS and institutional EHS approval explicitly classifying the compound as non-hazardous.

Step 1: Personal Protective Equipment (PPE) Before handling the waste material, ensure you are wearing appropriate PPE. This includes, at a minimum:

  • Safety glasses or goggles.[3]

  • Chemical-resistant gloves (inspect before use).[9]

  • A standard laboratory coat.

Step 2: Waste Collection and Segregation

  • Collect all waste L-Aspartic acid, N-(4-aminobenzoyl)- into a designated, chemically compatible container, such as a high-density polyethylene (HDPE) bottle.[11]

  • This includes any contaminated materials such as weighing papers, pipette tips, and gloves. These items must be treated with the same level of caution as the chemical itself.[10]

  • Crucially, do not mix this waste stream with any other chemicals, especially solvents or incompatible materials.[11][12] Mixing waste can lead to dangerous reactions and complicates the disposal process.

Step 3: Container Labeling Proper labeling is essential for safety and regulatory compliance.[13] The waste container must be clearly labeled with:

  • The full chemical name: "Waste L-Aspartic acid, N-(4-aminobenzoyl)-"

  • The words "Hazardous Waste"

  • The approximate quantity or concentration

  • The date accumulation started.[1]

  • Your name and laboratory information.

Step 4: Storage

  • Keep the waste container tightly sealed when not in use.[11][13]

  • Store the container in a designated, cool, dry, and well-ventilated secondary containment area.[10] This area should be away from general laboratory traffic and incompatible materials.

Step 5: Arrange for Disposal

  • Contact your institution's Environmental Health & Safety (EHS) department or the designated chemical waste coordinator.

  • The only acceptable disposal route for hazardous chemical waste is through a licensed and approved waste disposal company.[2][10] Do not, under any circumstances, pour this material down the drain or place it in the regular trash.[10][13]

Protocol for Disposal as a Non-Hazardous Substance (Requires EHS Approval)

This pathway should only be followed if an official SDS and your institution's EHS office confirm that L-Aspartic acid, N-(4-aminobenzoyl)- is not regulated as hazardous waste.

Step 1: Segregation and Labeling

  • Even if non-hazardous, the waste must be segregated from other laboratory waste to prevent cross-contamination.[12]

  • Collect the solid waste in a sturdy, sealed container.

  • Label the container clearly with the chemical name and mark it as "Non-Hazardous Waste for Disposal."[1]

Step 2: Institutional Procedure

  • Consult your EHS office for the specific institutional procedure for non-hazardous chemical solids.[14][15]

  • Some institutions may allow for disposal in the sanitary landfill. If so, this typically requires placing the sealed and labeled container directly into the outside dumpster, bypassing internal laboratory trash cans to avoid custodial staff handling chemical waste.[14]

  • However, the most prudent and often required method, even for non-hazardous chemicals, is to arrange for disposal via the institution's chemical waste contractor.[1] This provides a documented and verifiable disposal route.

Emergency Procedures: Spill Management

Accidents can happen, and a clear plan for spill management is essential.

For a Small Solid Spill:

  • Alert personnel in the immediate area.

  • Wear your standard PPE (lab coat, gloves, eye protection).

  • Gently cover the spill with a damp paper towel to prevent dust from becoming airborne.[10]

  • Carefully sweep up the moistened material and place it into your designated hazardous waste container.[3][10] Avoid actions that create dust.[3]

  • Clean the spill area with soap and water.[10]

  • Dispose of all cleaning materials (gloves, paper towels) in the hazardous waste container.

For a Large Spill:

  • Evacuate the immediate area.

  • Alert your supervisor and contact your institution's EHS emergency line.

  • Prevent others from entering the area.

  • Allow only trained emergency response personnel to handle the cleanup.

By adhering to this structured, safety-first approach, researchers can ensure that the disposal of L-Aspartic acid, N-(4-aminobenzoyl)- is conducted in a manner that is safe, environmentally responsible, and fully compliant with regulatory standards.

References

  • Stephen F. Austin State University. (n.d.). Disposal Procedures for Non Hazardous Waste. Retrieved from [Link]

  • The University of British Columbia. (n.d.). In-Laboratory Treatment of Chemical Waste. Safety & Risk Services. Retrieved from [Link]

  • Rowan University. (n.d.). Non-Hazardous Waste Disposal Guide for Laboratories. Retrieved from [Link]

  • Labor Security System. (n.d.). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Retrieved from [Link]

  • Ajinomoto Group. (2020, November 26). SAFETY DATA SHEET: L-ASPARTIC ACID. Retrieved from [Link]

  • Loba Chemie. (n.d.). L-ASPARTIC ACID FOR BIOCHEMISTRY - Safety Data Sheet. Retrieved from [Link]

  • Breckland Scientific Supplies Ltd. (2023, January 12). L-Aspartic Acid - SAFETY DATA SHEET. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • Hokkaido University. (n.d.). Handbook of Chemical Substance Management and Waste Disposal. Retrieved from [Link]

  • Walsh Medical Media. (2023, March 22). Disposal Techniques of Chemical Waste Management and their Regulation Methods. Retrieved from [Link]

  • International Programme on Chemical Safety (IPCS). (n.d.). ICSC 1439 - L-ASPARTIC ACID. Retrieved from [Link]

Sources

Handling

A Comprehensive Guide to the Safe Handling of L-Aspartic Acid, N-(4-aminobenzoyl)-

As a Senior Application Scientist, this guide provides an in-depth, procedural framework for the safe handling of L-Aspartic acid, N-(4-aminobenzoyl)- (CAS: 4271-30-1), a compound utilized in scientific and industrial re...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, this guide provides an in-depth, procedural framework for the safe handling of L-Aspartic acid, N-(4-aminobenzoyl)- (CAS: 4271-30-1), a compound utilized in scientific and industrial research.[1] This document moves beyond a simple checklist, offering a causal explanation for each procedural step to ensure a culture of safety and scientific integrity within your laboratory.

Understanding the Hazard Profile

L-Aspartic acid, N-(4-aminobenzoyl)-, also known as 4-Aminobenzoyl-L-glutamic acid, presents a series of health hazards that necessitate careful handling.[1][2] The primary risks associated with this compound are respiratory and skin sensitization, alongside irritation to the skin and eyes.[1][3]

Hazard Classifications:

Hazard StatementGHS ClassificationKey Considerations
H302: Harmful if swallowed Acute Toxicity, Oral (Category 4)Ingestion can lead to adverse health effects.[2][3]
H312: Harmful in contact with skin Acute Toxicity, Dermal (Category 4)The compound can be absorbed through the skin, causing systemic effects.[3]
H315: Causes skin irritation Skin Corrosion/Irritation (Category 2)Direct contact can cause redness, itching, and inflammation.[2][3]
H317: May cause an allergic skin reaction Skin Sensitization (Category 1)Repeated exposure may lead to an allergic response.[1]
H319: Causes serious eye irritation Serious Eye Damage/Eye Irritation (Category 2A)Contact with eyes can result in significant and potentially lasting damage.[2][3][4]
H332: Harmful if inhaled Acute Toxicity, Inhalation (Category 4)Inhalation of dust can be harmful.[3]
H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled Respiratory Sensitization (Category 1)Inhalation may trigger allergic reactions in the respiratory system.[1]
H335: May cause respiratory irritation Specific Target Organ Toxicity, Single Exposure (Category 3)Inhalation of dust may irritate the respiratory tract.[2][3]

It is crucial to note that the toxicological properties of this substance have not been fully investigated, warranting a cautious approach to handling.[5][6]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are paramount to mitigating the risks associated with L-Aspartic acid, N-(4-aminobenzoyl)-. The following PPE is mandatory when handling this compound:

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1] This is to prevent eye contact which can cause serious irritation.[2][3][4]

  • Skin Protection:

    • Gloves: Chemical-impermeable gloves (e.g., Nitrile rubber) are required.[1][7] Always inspect gloves for integrity before use and employ proper glove removal techniques to avoid skin contact.[4]

    • Lab Coat/Suit: A full suit or lab coat should be worn to protect against skin contact.[2] For larger quantities or in situations with a higher risk of exposure, fire/flame resistant and impervious clothing should be considered.[1]

  • Respiratory Protection:

    • In cases of inadequate ventilation or when dust formation is likely, a NIOSH-approved N95 (US) or equivalent particulate respirator is necessary.[2][8] This is critical to prevent respiratory irritation and potential allergic reactions.[1][3]

Operational Plan: A Step-by-Step Handling Protocol

A systematic approach to handling ensures both safety and the integrity of your research. The following workflow is designed to minimize exposure and prevent contamination.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Work in a well-ventilated area (fume hood recommended) gather_ppe Don appropriate PPE prep_area->gather_ppe gather_mats Gather all necessary materials gather_ppe->gather_mats weigh Carefully weigh the solid, avoiding dust generation gather_mats->weigh dissolve Dissolve or mix as required weigh->dissolve decontaminate Decontaminate surfaces and equipment dissolve->decontaminate dispose_waste Dispose of waste in sealed, labeled containers decontaminate->dispose_waste remove_ppe Remove PPE correctly dispose_waste->remove_ppe wash_hands Wash hands thoroughly remove_ppe->wash_hands

Safe Handling Workflow for L-Aspartic acid, N-(4-aminobenzoyl)-

Step 1: Preparation

  • Ventilation is Key: Always handle this compound in a well-ventilated area.[1][3] A chemical fume hood is strongly recommended to minimize inhalation risks.[9] Ensure that eyewash stations and safety showers are readily accessible.[6]

  • Don PPE: Before handling the chemical, put on all required personal protective equipment as detailed in the section above.

  • Assemble Materials: Gather all necessary equipment, such as spatulas, weighing paper, and solvent containers, to avoid leaving the designated handling area once the compound is exposed.

Step 2: Handling

  • Minimize Dust Formation: L-Aspartic acid, N-(4-aminobenzoyl)- is typically a powder.[8] When weighing or transferring the solid, do so carefully to avoid creating airborne dust.[1][5]

  • Avoid Contact: Do not allow the chemical to come into contact with your skin, eyes, or clothing.[10][11]

  • No Eating or Drinking: Eating, drinking, and smoking are strictly prohibited in the handling area.[3]

Step 3: In Case of Exposure

  • Skin Contact: Immediately take off contaminated clothing.[1] Wash the affected area with soap and plenty of water.[5] If skin irritation or a rash occurs, seek medical attention.[1]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[4][10] Remove contact lenses if present and easy to do.[12] Seek immediate medical attention.[3]

  • Inhalation: Move the individual to fresh air and keep them comfortable for breathing.[1] If they experience respiratory symptoms, get emergency medical help immediately.[1]

  • Ingestion: Do NOT induce vomiting.[6] Rinse the mouth with water and seek medical attention.[4][5]

Spill Management

In the event of a spill, prompt and appropriate action is crucial.

  • Evacuate and Ventilate: Evacuate non-essential personnel from the area and ensure adequate ventilation.[1]

  • Contain the Spill:

    • Dry Spills: For small spills, carefully sweep or scoop the material into a designated, labeled waste container, avoiding dust generation.[2][3] For larger spills, use a shovel for collection.[2]

    • Liquid Spills: If the substance is in solution, absorb it with an inert material like diatomite or universal binders.[2]

  • Decontaminate: Clean the spill area and any contaminated equipment thoroughly.[3] Scrubbing with alcohol may be an effective decontamination method.[2]

  • Prevent Environmental Release: Do not allow the spilled material to enter drains or waterways.[2][5]

Storage and Disposal Plan

Proper storage and disposal are essential for maintaining a safe laboratory environment.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][4][13] A storage temperature of -20°C is recommended.[8]

  • Keep the compound away from incompatible materials such as strong oxidizing agents, acids, and bases.[10][11][13]

Disposal:

  • Waste Collection: All waste material, including unused product and contaminated items (e.g., gloves, weighing paper), should be collected in suitable, sealed, and clearly labeled containers for disposal.[2][5]

  • Disposal Method: The recommended method of disposal is through a licensed professional waste disposal company.[2][5] Incineration in a furnace equipped with an afterburner and scrubber is a suggested approach.[2]

  • Environmental Protection: Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2]

By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can handle L-Aspartic acid, N-(4-aminobenzoyl)- with the necessary precautions to ensure personal safety and environmental protection.

References

  • L-Aspartic Acid - SAFETY DATA SHEET. (2023, January 12). Retrieved from [Link]

  • 4-Aminobenzoic acid ethyl ester - SAFETY DATA SHEET. (2025, May 1). Retrieved from [Link]

  • Safety Data Sheet: L-Aspartic acid - Carl ROTH. (n.d.). Retrieved from [Link]

  • Material Safety Data Sheet - L-Aspartic Acid - Cole-Parmer. (2006, June 13). Retrieved from [Link]

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